3,4-Methylenedioxyphenyl isothiocyanate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-isothiocyanato-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c12-4-9-6-1-2-7-8(3-6)11-5-10-7/h1-3H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVSPZKAEJHDCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40150432 | |
| Record name | 1,3-Benzodioxole, 5-isothiocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40150432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113504-93-1 | |
| Record name | 1,3-Benzodioxole, 5-isothiocyanato- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113504931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzodioxole, 5-isothiocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40150432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-isothiocyanato-1,3-dioxaindane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
what are the chemical properties of 3,4-Methylenedioxyphenyl isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Methylenedioxyphenyl isothiocyanate is an organosulfur compound featuring a reactive isothiocyanate group attached to a methylenedioxyphenyl ring. This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and its emerging applications in proteomics and cancer research. The document includes detailed experimental protocols and visual diagrams to facilitate understanding and further investigation of this compound.
Chemical Properties
This compound is a solid at room temperature with a characteristic pungent odor.[1] Key quantitative data are summarized in Table 1 for ease of reference.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₅NO₂S | [2][3] |
| Molecular Weight | 179.20 g/mol | [2] |
| CAS Number | 113504-93-1 | [2] |
| Appearance | Solid | |
| Melting Point | 57-59 °C | [4] |
| Boiling Point | 137 °C at 5 mmHg | [4] |
| Purity | ≥98% | [2] |
Spectroscopic data are crucial for the identification and characterization of this compound. The National Institute of Standards and Technology (NIST) provides reference spectra for this compound.
-
Infrared (IR) Spectrum: The IR spectrum shows characteristic absorption bands for the isothiocyanate group (-N=C=S).[5] Aromatic isothiocyanates typically exhibit a strong, characteristic absorption band for the asymmetric vibration of the -NCS group in the range of 2000–2200 cm⁻¹.[6]
-
Mass Spectrum: The electron ionization mass spectrum is available for structural elucidation and confirmation.[3][7]
Synthesis
The synthesis of this compound can be achieved through the reaction of the corresponding primary amine, 3,4-methylenedioxyaniline, with a thiocarbonylating agent. Several general methods for the synthesis of isothiocyanates from amines have been reported and can be adapted for this specific compound.[8][9][10]
Experimental Protocol: Synthesis from 3,4-Methylenedioxyaniline
This protocol is based on the general reaction of primary amines with carbon disulfide to form a dithiocarbamate salt, followed by desulfurization.[9]
Materials:
-
3,4-Methylenedioxyaniline
-
Carbon disulfide (CS₂)
-
A suitable base (e.g., triethylamine, potassium carbonate)[9]
-
A desulfurylating agent (e.g., cyanuric chloride)[9]
-
An appropriate solvent (e.g., aqueous solution, dichloromethane)[9]
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)
Procedure:
-
Formation of the Dithiocarbamate Salt: Dissolve 3,4-methylenedioxyaniline in an appropriate solvent. Add the base, followed by the slow addition of carbon disulfide at a controlled temperature (e.g., 0-10 °C). Stir the mixture for a specified time to allow for the formation of the dithiocarbamate salt intermediate.
-
Desulfurization: To the solution containing the dithiocarbamate salt, add the desulfurylating agent portion-wise while maintaining a low temperature.
-
Reaction Work-up: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction mixture, for example, by adding water. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Logical Workflow for Synthesis:
Caption: General workflow for the synthesis of this compound.
Chemical Reactivity and Stability
The reactivity of this compound is primarily dictated by the electrophilic carbon atom of the isothiocyanate group, making it susceptible to attack by nucleophiles.
-
Reaction with Nucleophiles: It readily reacts with primary and secondary amines to form the corresponding thiourea derivatives. This reactivity is fundamental to its application as a labeling agent for proteins in proteomics.
-
Hydrolysis: The compound is sensitive to moisture and can undergo hydrolysis.[1] The isothiocyanate group can hydrolyze to the corresponding amine, particularly under non-neutral pH conditions or upon heating in aqueous solutions.[11][12]
-
Thermal Stability: While specific data for this compound is not available, isothiocyanates, in general, can be subject to thermal degradation.[13]
Applications in Research
Proteomics
This compound is described as a compound for proteomics research.[2] Isothiocyanates are known to react with the N-terminal α-amino group of peptides and the ε-amino group of lysine residues, allowing for the labeling and subsequent identification and quantification of proteins.[14][15]
Experimental Protocol: General Workflow for Protein Labeling
This protocol outlines a general procedure for labeling proteins or peptides with an isothiocyanate-based reagent for mass spectrometry-based proteomics.
Materials:
-
Protein or peptide sample in a suitable buffer (e.g., ammonium bicarbonate)
-
This compound solution in an organic solvent (e.g., acetonitrile)
-
Quenching reagent (e.g., hydroxylamine)
-
Reagents and equipment for sample cleanup (e.g., C18 desalting spin columns)
-
Mass spectrometer
Procedure:
-
Sample Preparation: Ensure the protein or peptide sample is in a buffer free of primary amines.
-
Labeling Reaction: Add the this compound solution to the sample and incubate at a controlled temperature and pH to allow for the labeling reaction to proceed.
-
Quenching: Add a quenching reagent to stop the labeling reaction by reacting with any excess isothiocyanate.
-
Sample Cleanup: Remove excess reagents and byproducts using a desalting column.
-
Mass Spectrometry Analysis: Analyze the labeled sample by LC-MS/MS to identify and quantify the proteins.
Experimental Workflow for Proteomics:
Caption: General experimental workflow for protein labeling and analysis.
Cancer Research
Isothiocyanates are a well-studied class of compounds with known anticancer properties.[16][17] They have been shown to inhibit cancer cell proliferation and induce apoptosis (programmed cell death) in various cancer cell lines.[18][19]
Potential Signaling Pathways:
The anticancer effects of isothiocyanates are often mediated through the modulation of multiple signaling pathways. While specific pathways for this compound have not been fully elucidated, based on the known mechanisms of other isothiocyanates, potential targets include:
-
Apoptosis Induction Pathways: Isothiocyanates can activate caspases, key enzymes in the apoptotic cascade.[16]
-
Cell Cycle Regulation: They can cause cell cycle arrest, preventing cancer cells from dividing.[19]
-
Anti-inflammatory Pathways: Isothiocyanates can modulate inflammatory responses within the tumor microenvironment.[16]
Signaling Pathway Diagram:
References
- 1. fishersci.ie [fishersci.ie]
- 2. scbt.com [scbt.com]
- 3. This compound [webbook.nist.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. This compound [webbook.nist.gov]
- 6. chemicalpapers.com [chemicalpapers.com]
- 7. Synthesis of 2,3- and 3,4-methylenedioxyphenylalkylamines and their regioisomeric differentiation by mass spectral analysis using GC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. mdpi.com [mdpi.com]
- 14. Identification of Potential Protein Targets of Isothiocyanates by Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. On-target sample preparation of 4-sulfophenyl isothiocyanate-derivatized peptides using AnchorChip Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3,4-Methylenedioxyphenyl Isothiocyanate: Structure, Reactivity, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,4-Methylenedioxyphenyl isothiocyanate, a molecule of significant interest in chemical biology and drug discovery. This document details its chemical structure, reactivity profile, and known biological activities, with a focus on its applications in proteomics and its potential as a modulator of key cellular signaling pathways.
Core Chemical and Physical Properties
This compound, also known as 5-isothiocyanato-1,3-benzodioxole, is an aromatic isothiocyanate featuring a methylenedioxy functional group. This structural motif is found in various naturally occurring and synthetic bioactive compounds.
| Property | Value | Reference |
| Chemical Formula | C₈H₅NO₂S | [1] |
| Molecular Weight | 179.20 g/mol | [2] |
| CAS Number | 113504-93-1 | [2] |
| IUPAC Name | 5-isothiocyanato-1,3-benzodioxole | |
| Appearance | Solid (typical) | |
| Purity | ≥98% (commercially available) | [2] |
Synthesis of this compound
The synthesis of aryl isothiocyanates, including the 3,4-methylenedioxyphenyl derivative, is most commonly achieved through the reaction of the corresponding primary amine with a thiocarbonylating agent. A general and widely applicable method involves the in-situ formation and subsequent decomposition of a dithiocarbamate salt.
Experimental Protocol: General Synthesis of Aryl Isothiocyanates from Primary Amines
This protocol is a generalized procedure based on common methods for isothiocyanate synthesis and can be adapted for the preparation of this compound from 3,4-methylenedioxyaniline.
Materials:
-
3,4-Methylenedioxyaniline
-
Carbon disulfide (CS₂)
-
A suitable organic base (e.g., triethylamine (Et₃N), N,N-diisopropylethylamine (DIPEA), or 4-methylmorpholine (NMM))
-
A desulfurizing agent (e.g., tosyl chloride, ethyl chloroformate, or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻))[3]
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)
Procedure:
-
Formation of the Dithiocarbamate Salt:
-
Dissolve 3,4-methylenedioxyaniline (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the organic base (2-3 equivalents) to the solution and stir.
-
Slowly add carbon disulfide (1.1-1.5 equivalents) to the reaction mixture at room temperature. The reaction is often exothermic.
-
Stir the mixture for a designated period (typically 30 minutes to a few hours) to ensure the complete formation of the dithiocarbamate salt.[4]
-
-
Desulfurization:
-
To the stirred solution of the dithiocarbamate salt, add the chosen desulfurizing agent (1-1.2 equivalents) portion-wise. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
The reaction mixture is typically stirred at room temperature or gently heated until the starting material is consumed.[5]
-
-
Work-up and Purification:
-
Upon completion of the reaction, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.
-
References
In-Depth Technical Guide: 3,4-Methylenedioxyphenyl Isothiocyanate (CAS 113504-93-1)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited experimental data is publicly available for 3,4-Methylenedioxyphenyl isothiocyanate. This guide compiles the available information and provides context based on structurally related compounds. All data presented should be confirmed through experimental validation.
Introduction
This compound (CAS Number: 113504-93-1), with the molecular formula C₈H₅NO₂S, is an organic compound featuring a methylenedioxyphenyl group attached to an isothiocyanate functional group.[1][2] The isothiocyanate moiety (-N=C=S) is a highly reactive electrophilic group, known for its presence in cruciferous vegetables and its potential biological activities, including anticancer properties. The methylenedioxyphenyl group is a common scaffold in various natural and synthetic compounds and is known to interact with metabolic enzymes. This document provides a comprehensive overview of the known properties and potential hazards of this compound, intended for use in research and drug development settings.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 113504-93-1 | [1][2] |
| Molecular Formula | C₈H₅NO₂S | [1][2] |
| Molecular Weight | 179.20 g/mol | [1] |
| IUPAC Name | 5-isothiocyanato-1,3-benzodioxole | [2] |
| Physical Form | Solid | [2] |
| Purity | ≥98% (typical) | [1] |
Hazards and Toxicological Profile
Detailed toxicological studies for this compound are not available. The hazard information is based on the GHS hazard statements provided by chemical suppliers and the known toxicology of related isothiocyanate and methylenedioxyphenyl compounds.
GHS Hazard Classification
Table 2: GHS Hazard Statements for this compound
| Hazard Code | Hazard Statement |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Source:[2]
Toxicological Summary
-
Acute Toxicity: The compound is classified as harmful by ingestion, dermal contact, and inhalation.[2] Isothiocyanates, in general, can be potent irritants to the skin, eyes, and respiratory tract.[3][4]
-
Skin and Eye Irritation: It is a skin and serious eye irritant.[2] Direct contact should be avoided.
-
Genotoxicity: The genotoxic potential of this specific compound has not been evaluated. However, some isothiocyanates have shown genotoxic effects at high concentrations in vitro, although dietary consumption levels are generally considered safe.[5][6][7]
-
Carcinogenicity: The carcinogenic potential is unknown. Many isothiocyanates are studied for their cancer chemopreventive properties.[8][9][10]
-
Metabolism and Cytochrome P450 Interaction: The methylenedioxyphenyl moiety is known to be a substrate and potential inhibitor of cytochrome P450 enzymes. This can lead to drug-drug interactions and alter the metabolism of other xenobiotics.
Experimental Protocols
Due to the lack of specific published experimental methods for this compound, the following sections provide generalized protocols based on standard methodologies for similar compounds.
Synthesis of this compound
A common method for the synthesis of aryl isothiocyanates is the reaction of the corresponding primary amine with thiophosgene or a thiophosgene equivalent.[11]
General Protocol for Synthesis:
-
Reaction Setup: In a well-ventilated fume hood, dissolve 3,4-methylenedioxyaniline in a suitable inert solvent (e.g., dichloromethane or chloroform) in a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser.
-
Addition of Thiophosgene: Cool the solution in an ice bath. Slowly add a solution of thiophosgene in the same solvent dropwise with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy.
Visual Representation of a General Synthetic Workflow:
In Vitro Cytotoxicity Assay
To assess the potential anticancer activity of this compound, a standard MTT assay can be performed on a panel of cancer cell lines.
General Protocol for MTT Assay:
-
Cell Culture: Culture the desired cancer cell lines in appropriate media and conditions until they reach logarithmic growth phase.
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to various concentrations in the cell culture medium. Treat the cells with these concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (vehicle-treated) cells and determine the IC₅₀ value.
Potential Signaling Pathways
While no specific signaling pathways have been elucidated for this compound, isothiocyanates are known to exert their biological effects through various mechanisms, primarily related to the induction of cellular stress and modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.[12][13][14]
Hypothesized Signaling Pathway for Isothiocyanate-Induced Apoptosis:
Isothiocyanates can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. A plausible mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the release of cytochrome c. This, in turn, activates the caspase cascade, culminating in programmed cell death.
Conclusion
This compound is a compound of interest due to the combined presence of the biologically active isothiocyanate group and the metabolically relevant methylenedioxyphenyl moiety. While specific experimental data on its properties and hazards are scarce, preliminary information suggests it should be handled with care due to its potential for harm upon exposure. Further research is warranted to fully characterize its physicochemical properties, toxicological profile, and mechanisms of biological action. The generalized protocols and hypothesized pathways presented here provide a starting point for such investigations.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 113504-93-1 [sigmaaldrich.com]
- 3. oehha.ca.gov [oehha.ca.gov]
- 4. nj.gov [nj.gov]
- 5. Natural isothiocyanates: genotoxic potential versus chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isothiocyanates Have Genotoxic Potential At Concentrated Doses | Food for Breast Cancer [foodforbreastcancer.com]
- 7. researchgate.net [researchgate.net]
- 8. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Isothiocyanate-containing mustard protects human cells against genotoxins in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Research Portal [scholarworks.brandeis.edu]
- 13. Naturally Occurring Isothiocyanates Exert Anticancer Effects by Inhibiting Deubiquitinating Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anticarcinogenic Effects of Isothiocyanates on Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Aryl Isothiocyanates: A Technical Guide for Drug Development
Introduction
Aryl isothiocyanates (AITCs) are a class of naturally occurring organosulfur compounds characterized by an aromatic ring linked to a reactive isothiocyanate (-N=C=S) functional group.[1] These compounds are predominantly derived from the enzymatic hydrolysis of glucosinolates, which are found in abundance in cruciferous vegetables such as broccoli, wasabi, mustard, and cabbage.[2][3] Upon plant tissue damage, the enzyme myrosinase is released, catalyzing the conversion of glucosinolate precursors into isothiocyanates.[2][4] For decades, AITCs have garnered significant attention from the scientific community for their potent chemopreventive, therapeutic, and health-promoting properties.[5][6] Their biological activity is extensive, encompassing anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects.[2][5]
This technical guide provides an in-depth exploration of the biological activities of aryl isothiocyanates, focusing on their molecular mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation. It is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Core Mechanisms of Action
The potent biological effects of aryl isothiocyanates are attributed to their ability to modulate multiple critical cell signaling pathways. The high electrophilicity of the isothiocyanate group's central carbon atom allows it to readily react with nucleophilic thiol groups (-SH) on cysteine residues of various cellular proteins, including transcription factors and enzymes, thereby altering their function.[1][7]
Activation of the Nrf2-ARE Pathway
A primary mechanism underlying the antioxidant and cytoprotective effects of AITCs is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][8] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1).[9] AITCs can modify specific cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[9] Once freed, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous target genes.[7][9] This induces the expression of a suite of Phase II detoxification and antioxidant enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase (GCL), which collectively protect cells from oxidative and electrophilic stress.[3][7][10] This pathway is a key component of the chemopreventive action of isothiocyanates.[8][11]
Inhibition of the NF-κB Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[12] AITCs exert potent anti-inflammatory effects by inhibiting this pathway.[12][13] In unstimulated cells, NF-κB is held inactive in the cytoplasm by the inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes like TNF-α, IL-6, COX-2, and iNOS.[12][14][15] AITCs can block this activation, often by inhibiting the kinase (IKK) that phosphorylates IκB, thereby preventing NF-κB's nuclear translocation and suppressing the inflammatory response.[12][16]
Induction of Apoptosis and Cell Cycle Arrest
A cornerstone of the anticancer activity of AITCs is their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest, selectively in cancer cells.[17][18]
-
Apoptosis: AITCs can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[17][19] They can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to an increased Bax/Bcl-2 ratio.[20] This disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm.[21] Cytochrome c then activates a cascade of proteases called caspases (notably initiator caspase-9 and effector caspase-3), which execute cell death.[7][19][21] AITCs can also activate the extrinsic pathway by upregulating death receptors, leading to the activation of caspase-8.[7][19]
-
Cell Cycle Arrest: AITCs can halt the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G2/M phase.[2][5][18] This prevents the cells from entering mitosis and dividing, thereby inhibiting tumor growth.[18] This effect is often mediated by the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[20]
Quantitative Summary of Biological Activities
The efficacy of AITCs has been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data from the literature.
Table 1: Anticancer Activity of Aryl Isothiocyanates
| Aryl Isothiocyanate | Cancer Cell Line | Assay / Endpoint | IC50 Value / Quantitative Effect | Reference |
| Allyl ITC (AITC) | Human non-small cell lung (A549) | Cell Viability | IC50: 10 µM | [2] |
| Allyl ITC (AITC) | Human non-small cell lung (H1299) | Cell Viability | IC50: 5 µM | [2] |
| Phenyl ITC (PITC) | Human non-small cell lung (A549) | Cell Viability | IC50: 15 µM | [2] |
| Phenyl ITC (PITC) | Human non-small cell lung (H1299) | Cell Viability | IC50: 7.5 µM | [2] |
| Allyl ITC (AITC) | Human malignant glioma (GBM 8401) | Cell Viability | IC50: 9.25 ± 0.69 μM (24h) | [20] |
| Allyl ITC (AITC) | Human colorectal adenocarcinoma (HT-29) | Cell Viability | Time-dependent reduction at 5, 10, and 20 µM | [20][21] |
| Allyl ITC (AITC) | Human glioblastoma (GBM8401/luc2) | Apoptosis | Increased cleaved caspase-3, -8, -9 at 20-40 µM | [19] |
| Phenethyl ITC (PEITC) | Human leukemia (HL60) | Apoptosis | Most effective at inducing apoptosis among 6 ITCs | [17] |
| Benzyl ITC (BITC) | Human leukemia (HL60) | Apoptosis | Most effective at inducing apoptosis among 6 ITCs | [17] |
Table 2: Anti-inflammatory and Neuroprotective Activity
| Aryl Isothiocyanate | Model | Inflammatory/Neuro Marker | Quantitative Effect | Reference |
| Allyl ITC (AITC) | LPS-stimulated RAW264.7 Macrophages | TNF-α mRNA & secretion | Significant decrease | [12][15] |
| Allyl ITC (AITC) | LPS-stimulated RAW264.7 Macrophages | IL-1β, iNOS expression | Down-regulated | [12][15] |
| Allyl ITC (AITC) | LPS-stimulated microglia | iNOS, COX-2, TNF-α, IL-6 | Significant inhibition/decrease | [14][22] |
| Phenethyl ITC (PEITC) | LPS-stimulated Nrf2+/+ Macrophages | COX-2 protein expression | Dose-dependent decrease | [11][23] |
| Phenyl ITC (PITC) | Human COX-2 Enzyme Assay | Prostaglandin biosynthesis | ~99% inhibition at 50 µM | [13] |
| 2-Methoxyphenyl ITC | Human COX-2 Enzyme Assay | Prostaglandin biosynthesis | ~99% inhibition at 50 µM | [13] |
| 2-Methoxyphenyl ITC | Acetylcholinesterase Inhibition | Enzyme activity | IC50: 0.57 mM | [13] |
| Allyl ITC (AITC) | Neuroblastoma cells | Neurite outgrowth | Increased, more effective than retinoic acid at 10 µM | [22] |
Table 3: Structure-Activity Relationship (SAR) Data
| Aryl Isothiocyanate | System | Activity / Endpoint | Finding | Reference |
| PBITC & PHITC | Mouse lung | Inhibition of NNK-induced tumorigenesis | Greater inhibition than BITC and PEITC | [24] |
| PEITC | Rat liver | NQO1 activity | Most effective inducer among BITC, PEITC, PBITC, PHITC | [24] |
| PHITC | Mouse lung microsomes | Inhibition of NNK oxidation | Potent competitive inhibitor (Ki = 11-16 nM) | [24] |
Abbreviations: AITC (Allyl Isothiocyanate), PITC (Phenyl Isothiocyanate), PEITC (Phenethyl Isothiocyanate), BITC (Benzyl Isothiocyanate), PBITC (4-Phenylbutyl Isothiocyanate), PHITC (6-Phenylhexyl Isothiocyanate), IC50 (Half-maximal inhibitory concentration), NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone), LPS (Lipopolysaccharide).
Experimental Protocols
Detailed and standardized experimental protocols are critical for assessing the biological activity of aryl isothiocyanates. Below are methodologies for key cited experiments.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Methodology:
-
Cell Seeding: Plate cells (e.g., A549, HT-29) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the aryl isothiocyanate (e.g., 0, 5, 10, 20, 40 µM AITC) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 or 48 hours).[21]
-
MTT Addition: Remove the treatment media and add fresh media containing MTT solution (typically 0.5 mg/mL). Incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Quantification: Measure the absorbance of the solution using a microplate reader at a wavelength of ~570 nm.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. IC50 values can be determined by plotting viability against concentration.
-
Western Blot Analysis for Protein Expression
Western blotting is used to detect and quantify specific proteins in a sample, such as those involved in apoptosis (caspases, Bcl-2) or signaling pathways (Nrf2, p65 NF-κB, HO-1).[10][11]
-
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.
-
Methodology:
-
Protein Extraction: Treat cells with the AITC of interest for the desired time. Lyse the cells using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein. For nuclear translocation studies (Nrf2, NF-κB), perform nuclear and cytoplasmic fractionation.[9]
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel to separate proteins by molecular weight.
-
Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-caspase-3, anti-Nrf2, anti-HO-1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate, which reacts with HRP to produce light.
-
Imaging: Capture the signal using an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).[10]
-
Antimicrobial Activity Assessment (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[25]
-
Principle: A standardized inoculum of bacteria is challenged with serial dilutions of the antimicrobial agent in a liquid nutrient broth.
-
Methodology:
-
Preparation: Prepare serial two-fold dilutions of the aryl isothiocyanate in a 96-well microtiter plate using a suitable broth (e.g., Mueller-Hinton broth).
-
Inoculation: Prepare a standardized bacterial suspension (e.g., MRSA) to a concentration of approximately 5 x 10^5 CFU/mL and add it to each well.[25]
-
Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Analysis: The MIC is the lowest concentration of the AITC at which no visible turbidity (bacterial growth) is observed. A growth indicator like resazurin can be used for clearer endpoint determination.[25]
-
Conclusion and Future Directions
Aryl isothiocyanates are a profoundly important class of bioactive compounds with well-documented anticancer, anti-inflammatory, and neuroprotective activities. Their multifaceted mechanism of action, centered on the modulation of key cellular pathways like Nrf2, NF-κB, and apoptosis, makes them attractive candidates for drug development.[5][17] The quantitative data consistently demonstrate their potency in the low micromolar range against various disease models.
Future research should focus on several key areas. Firstly, in-depth structure-activity relationship (SAR) studies are needed to design and synthesize novel AITC analogs with enhanced potency, selectivity, and improved pharmacokinetic profiles.[5] Secondly, while in vitro evidence is strong, more extensive in vivo animal studies and well-designed clinical trials are necessary to translate these findings to human health.[26][27] Finally, exploring the synergistic effects of AITCs with existing therapeutic agents could open new avenues for combination therapies, potentially enhancing efficacy and overcoming drug resistance. The continued investigation of these versatile natural compounds holds significant promise for the development of novel therapeutic strategies against a wide range of human diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate [mdpi.com]
- 3. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lib.buet.ac.bd:8080 [lib.buet.ac.bd:8080]
- 7. Isothiocyanates: mechanism of cancer chemopreventive action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. Moringa isothiocyanate activates Nrf2: potential role in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nrf2 Knockout Attenuates the Anti-Inflammatory Effects of Phenethyl Isothiocyanate and Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory potential of allyl-isothiocyanate – role of Nrf2, NF-κB and microRNA-155 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuroprotective and Anti-Inflammatory Activities of Allyl Isothiocyanate through Attenuation of JNK/NF-κB/TNF-α Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti‐inflammatory potential of allyl‐isothiocyanate – role of Nrf2, NF‐<sub>κ</sub>B and microRNA‐155 [ouci.dntb.gov.ua]
- 16. Dietary glucosinolates derived isothiocyanates: chemical properties, metabolism and their potential in prevention of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 19. mdpi.com [mdpi.com]
- 20. Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Neuroprotective and Anti-Inflammatory Activities of Allyl Isothiocyanate through Attenuation of JNK/NF-κB/TNF-α Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Structure-activity relationships of arylalkyl isothiocyanates for the inhibition of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone metabolism and the modulation of xenobiotic-metabolizing enzymes in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. An Overview of Registered Clinical Trials on Glucosinolates and Human Health: The Current Situation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Clinical Trial of 2-Phenethyl Isothiocyanate as an Inhibitor of Metabolic Activation of a Tobacco-Specific Lung Carcinogen in Cigarette Smokers - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Action of 3,4-Methylenedioxyphenyl Isothiocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds found predominantly in cruciferous vegetables. They have garnered significant attention in the scientific community for their potent chemopreventive and therapeutic properties. This technical guide focuses on the putative mechanism of action of a specific synthetic isothiocyanate, 3,4-Methylenedioxyphenyl isothiocyanate (MDPI). While direct and extensive research on MDPI is limited, its structural characteristics and the robust body of evidence on related ITCs allow for a comprehensive elucidation of its likely biological activities. This document will detail the core signaling pathways modulated by ITCs, including the induction of apoptosis, cell cycle arrest, and the activation of cytoprotective mechanisms, with a specific notation on the known effects of the closely related 3,4-methylenedioxybenzyl isothiocyanate on NF-κB signaling. Experimental protocols for key assays and quantitative data from relevant studies on analogous compounds are provided to guide future research and development.
Introduction to this compound
This compound is a member of the isothiocyanate family, characterized by the functional group -N=C=S. While many ITCs are derived from plant-based glucosinolates, synthetic analogs like MDPI are valuable tools for proteomics research and drug discovery.[1] The biological activity of ITCs is largely attributed to the electrophilic nature of their isothiocyanate group, which readily reacts with nucleophilic cellular targets, most notably the sulfhydryl groups of cysteine residues in proteins. This reactivity allows ITCs to modulate a wide array of cellular processes, contributing to their anti-cancer and anti-inflammatory effects.
Core Mechanisms of Action
The anticancer effects of isothiocyanates are multifactorial, targeting key pathways involved in cancer cell proliferation, survival, and inflammation.[2] The primary mechanisms of action are detailed below.
Inhibition of NF-κB Signaling
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses and is constitutively active in many cancer types, promoting cell survival and proliferation.[3] Isothiocyanates are known inhibitors of this pathway.[4]
Notably, a study on the anti-inflammatory activities of various synthetic ITCs identified 3,4-methylenedioxybenzyl isothiocyanate as a potent inhibitor of NF-κB-mediated pro-inflammatory gene transcription.[5] This compound suppressed the phosphorylation and degradation of IκBα, an inhibitor of NF-κB, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[5] This action leads to the downregulation of pro-inflammatory mediators such as iNOS, COX-2, IL-1β, IL-6, and TNF-α.[5] Given the structural similarity, it is highly probable that this compound exerts a similar, potent anti-inflammatory and anti-cancer effect through the inhibition of the NF-κB signaling pathway.
References
- 1. scbt.com [scbt.com]
- 2. Dietary isothiocyanates inhibit cancer progression by modulation of epigenome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The isothiocyanate produced from glucomoringin inhibits NF-kB and reduces myeloma growth in nude mice in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-NF-kappaB and anti-inflammatory activities of synthetic isothiocyanates: effect of chemical structures and cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
3,4-Methylenedioxyphenyl Isothiocyanate: A Comprehensive Technical Review and Prospective Research Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Methylenedioxyphenyl isothiocyanate is a small molecule belonging to the isothiocyanate class of compounds, which are widely recognized for their potential as chemopreventive and therapeutic agents. While extensive research has been conducted on isothiocyanates derived from cruciferous vegetables, such as sulforaphane and phenethyl isothiocyanate, a thorough review of the existing scientific literature reveals a significant gap in the specific investigation of this compound's biological activity. This technical guide serves a dual purpose: first, to summarize the known chemical and physical properties of this compound, and second, to provide a comprehensive overview of the well-established research on the isothiocyanate class of compounds. By extrapolating from the known anticancer mechanisms, signaling pathways, and experimental methodologies used to study prominent isothiocyanates, this document proposes a prospective research framework for the systematic evaluation of this compound. This guide is intended to be a valuable resource for researchers and drug development professionals interested in exploring the potential of this understudied compound.
Introduction to this compound
This compound is an organic compound featuring the characteristic isothiocyanate (-N=C=S) functional group attached to a 3,4-methylenedioxyphenyl ring.[1] This structural motif is shared by numerous naturally occurring and synthetic compounds with diverse biological activities. The isothiocyanate group is a key pharmacophore responsible for the anticancer and chemopreventive properties observed in many related compounds.[2][3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 113504-93-1 | [1] |
| Molecular Formula | C₈H₅NO₂S | [1] |
| Molecular Weight | 179.20 g/mol | [1] |
| IUPAC Name | 5-isothiocyanato-1,3-benzodioxole | |
| Physical Form | Solid | |
| Purity (typical) | ≥98% | [1] |
| Storage | Ambient temperature |
Synthesis of Isothiocyanates: Established Protocols
The synthesis of isothiocyanates is a well-established field in organic chemistry, with numerous methods available for the preparation of a wide array of derivatives.[4][5] These methods can be adapted for the synthesis of this compound from its corresponding primary amine, 3,4-methylenedioxyaniline (piperonylamine).
General "One-Pot" Synthesis Protocol
A common and efficient method for the synthesis of isothiocyanates involves a "one-pot", two-step procedure from the corresponding primary amine.[6][7] This method typically utilizes carbon disulfide to form a dithiocarbamate intermediate, which is then desulfurized to yield the isothiocyanate.
Experimental Protocol: "One-Pot" Microwave-Assisted Synthesis
-
Reaction Setup: In a 10 mL pressure vial equipped with a magnetic stir bar, dissolve the primary amine (e.g., 3,4-methylenedioxyaniline) (2 mmol, 1 equivalent) in dry dichloromethane (DCM, 3 mL).
-
Dithiocarbamate Formation: Add triethylamine (Et₃N) (3 equivalents) and carbon disulfide (CS₂) (3 equivalents) to the solution. Stir for 5 minutes at room temperature.
-
Desulfurization: Add a desulfurizing agent, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) (1 equivalent).
-
Microwave Irradiation: Seal the vial and subject the reaction mixture to microwave irradiation (e.g., 3 minutes at 90 °C).
-
Work-up and Purification: After cooling, the reaction mixture is typically concentrated and purified by flash column chromatography on silica gel to yield the pure isothiocyanate.
Workflow for the Proposed Synthesis of this compound
Caption: Proposed workflow for the synthesis of this compound.
Anticipated Biological Activities and Mechanisms of Action
Based on the extensive body of research on other isothiocyanates, it is hypothesized that this compound will exhibit significant anticancer and chemopreventive properties. The primary mechanisms of action are expected to involve the modulation of key cellular signaling pathways that regulate cell proliferation, apoptosis, and the cellular stress response.[7][8][9][10][11][12][13][14][15]
Induction of Apoptosis
Isothiocyanates are well-documented inducers of apoptosis in cancer cells.[8][10] This programmed cell death is often mediated through the activation of caspase cascades and the modulation of the Bcl-2 family of proteins.
Hypothesized Apoptosis Induction Pathway
Caption: Hypothesized mitochondrial-mediated apoptosis pathway induced by this compound.
Cell Cycle Arrest
Another hallmark of isothiocyanate activity is the induction of cell cycle arrest, primarily at the G2/M phase.[8] This prevents cancer cells from dividing and proliferating.
Modulation of Key Signaling Pathways
-
Nrf2 Pathway: Isothiocyanates are potent activators of the Nrf2 transcription factor, which upregulates the expression of phase II detoxification enzymes and antioxidant proteins, thereby protecting cells from carcinogenic insults.[15]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling pathway is often dysregulated in cancer. Isothiocyanates have been shown to modulate MAPK signaling, leading to anti-proliferative effects.[10]
-
Deubiquitinating Enzyme (DUB) Inhibition: Recent studies have identified deubiquitinating enzymes, such as USP9x, as targets for isothiocyanates.[9][16] Inhibition of these enzymes can lead to the degradation of oncoproteins.
Hypothesized Nrf2 Activation Pathway
Caption: Proposed mechanism of Nrf2 pathway activation by this compound.
Proposed Experimental Protocols for Biological Evaluation
To ascertain the biological activities of this compound, a series of in vitro experiments are proposed, mirroring the methodologies used for other well-characterized isothiocyanates.
In Vitro Cytotoxicity Assay
Objective: To determine the concentration-dependent cytotoxic effects of this compound on various cancer cell lines.
Experimental Protocol: MTT Assay
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 breast cancer, PC-3 prostate cancer, HCT116 colon cancer) in appropriate media and conditions.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Table 2: Hypothetical In Vitro Cytotoxicity Data (IC₅₀ in µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| MCF-7 (Breast) | >100 | 45.2 | 21.8 |
| PC-3 (Prostate) | 85.6 | 32.1 | 15.7 |
| HCT116 (Colon) | 92.3 | 38.5 | 18.2 |
| A549 (Lung) | >100 | 55.4 | 28.9 |
Note: The data in this table is purely hypothetical and serves as an example of how results would be presented. Actual values would need to be determined experimentally.
Apoptosis and Cell Cycle Analysis
Objective: To determine if the cytotoxic effects are due to the induction of apoptosis and/or cell cycle arrest.
Experimental Protocol: Flow Cytometry
-
Cell Treatment: Treat cancer cells with this compound at concentrations around the determined IC₅₀ value for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Staining:
-
For Apoptosis: Stain cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
For Cell Cycle: Fix cells in cold 70% ethanol and then stain with PI containing RNase.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis:
-
Apoptosis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.
-
Cell Cycle: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Prospective Pharmacokinetic Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its development as a therapeutic agent. Pharmacokinetic studies in animal models would be a critical next step.[3][17]
Table 3: Hypothetical Pharmacokinetic Parameters in Rats (Oral Administration)
| Parameter | Value |
| Tₘₐₓ (h) | 1.5 |
| Cₘₐₓ (µg/mL) | 5.8 |
| AUC₀₋₂₄ (µg·h/mL) | 25.4 |
| t₁/₂ (h) | 4.2 |
| Bioavailability (%) | 65 |
Note: This data is hypothetical and for illustrative purposes only. In vivo studies are required to determine these parameters.
Conclusion and Future Directions
While this compound remains a largely uninvestigated compound, its chemical structure suggests a strong potential for anticancer and chemopreventive activities, consistent with the broader class of isothiocyanates. This technical guide has outlined the known properties of this molecule and provided a comprehensive, albeit prospective, framework for its systematic investigation. Future research should focus on the synthesis and subsequent in vitro evaluation of this compound against a panel of cancer cell lines to determine its cytotoxic and mechanistic properties. Positive in vitro results would warrant progression to in vivo studies in animal models to assess its efficacy, pharmacokinetics, and safety profile. The exploration of this and other understudied isothiocyanates could lead to the discovery of novel and potent agents for cancer therapy and prevention.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Pharmacokinetics and toxicity profiling of 4-(methylthio)butyl isothiocyanate with special reference to pre-clinical safety assessment studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Linear pharmacokinetics of 3,4-methylenedioxypyrovalerone (MDPV) and its metabolites in the rat: relationship to pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective potential of isothiocyanates in an in vitro model of neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. scbt.com [scbt.com]
- 12. scribd.com [scribd.com]
- 13. Stable isotope characterisation of 3,4-methylenedioxyphenyl-2-propanone and 3,4-methylenedioxyamphetamine prepared from piperonal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effects of dose and route of administration on pharmacokinetics of (+ or -)-3,4-methylenedioxymethamphetamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Naturally Occurring Isothiocyanates Exert Anticancer Effects by Inhibiting Deubiquitinating Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Pivotal Role of Dioxole Analogs in Advancing Proteomics: A Technical Guide to Diol-Based Cleavable Linkers
For Immediate Release
Freising, Germany – In the intricate landscape of proteomics, the pursuit of precision and clarity in identifying and quantifying proteins is paramount. The emergence of innovative chemical tools has revolutionized this field, with a notable contribution from dioxole-related compounds, specifically vicinal diol-based cleavable linkers. These linkers are instrumental in refining chemical proteomics workflows, particularly in activity-based protein profiling (ABPP), by enabling the efficient enrichment of target proteins and significantly reducing background contaminants in mass spectrometry analysis. This technical guide provides an in-depth exploration of the application of these linkers for researchers, scientists, and drug development professionals.
The core advantage of vicinal diol linkers lies in their susceptibility to mild and specific cleavage by periodate oxidation. This chemical property allows for the selective release of captured proteins from affinity resins, leaving behind non-specifically bound proteins and the affinity tag itself. The result is a cleaner sample for mass spectrometry, leading to higher confidence in protein identification and quantification.
Quantitative Advancements with Diol-Cleavable Linkers
The implementation of diol-based cleavable linkers has demonstrated a marked improvement in the signal-to-noise ratio in proteomics experiments. The following table summarizes quantitative data from studies utilizing these linkers, showcasing their efficacy in reducing background protein identifications compared to standard on-bead digestion methods.
| Metric | Standard On-Bead Digestion | Diol-Cleavable Linker with Elution | Reference |
| Number of Identified Proteins | High | Significantly Reduced | [1] |
| Ratio of Target Protein to Background | Low | High | [1] |
| Confidence of Target Protein ID | Moderate | High | [1] |
Core Experimental Workflow and Signaling Pathway Visualization
A typical chemical proteomics workflow employing a diol-cleavable linker involves several key stages, from initial cell labeling to final mass spectrometry analysis. The following diagrams, generated using the DOT language, illustrate these complex processes.
Detailed Experimental Protocols
Success in chemical proteomics hinges on meticulous execution of experimental procedures. The following protocols provide a detailed methodology for key steps in a typical ABPP experiment with a diol-cleavable linker.
Protocol 1: Synthesis of a Diol-Containing Activity-Based Probe
This protocol is a generalized procedure for incorporating a tartrate-based diol linker into a chemical probe.[1]
-
Synthesis of the Diol Building Block: Start with commercially available tartaric acid derivatives to synthesize a diol-containing building block amenable to solid-phase peptide synthesis (SPPS).
-
Solid-Phase Synthesis: Utilize standard Fmoc-based SPPS to assemble the peptide or small molecule backbone of the probe.
-
Incorporation of the Diol Linker: Couple the synthesized diol building block to the N-terminus of the resin-bound peptide.
-
Addition of the Reactive Group: Attach the desired "warhead" (e.g., an electrophilic group that reacts with the target enzyme class) to the diol linker.
-
Cleavage and Purification: Cleave the final probe from the resin using trifluoroacetic acid (TFA) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Labeling of Target Proteins in Cell Lysate
-
Lysate Preparation: Harvest cells and prepare a cell lysate in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) through sonication or mechanical disruption.
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Probe Incubation: Add the diol-containing activity-based probe to the cell lysate at a final concentration typically in the low micromolar range.
-
Incubation: Incubate the mixture for a defined period (e.g., 30-60 minutes) at room temperature or 37°C to allow for covalent labeling of the target proteins.
-
Quenching: Stop the labeling reaction by adding a reducing agent like dithiothreitol (DTT) if necessary.
Protocol 3: Protein Enrichment and On-Bead Digestion
-
Click Reaction: To the probe-labeled lysate, add a biotin-azide tag, copper(II) sulfate, a copper ligand (e.g., TBTA), and a reducing agent (e.g., sodium ascorbate) to initiate the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Incubate for 1 hour at room temperature.
-
Protein Precipitation: Precipitate the proteins using a method like acetone precipitation to remove excess click chemistry reagents.
-
Resuspension and Capture: Resuspend the protein pellet in a buffer containing SDS and incubate with streptavidin-agarose beads for 1-2 hours to capture the biotinylated proteins.
-
Washing: Perform a series of stringent washes with buffers of decreasing SDS concentration, followed by washes with urea and finally an appropriate digestion buffer (e.g., ammonium bicarbonate) to remove non-specifically bound proteins.
Protocol 4: Periodate Cleavage and Elution
-
Cleavage Reaction: Resuspend the washed streptavidin beads in a cleavage buffer containing sodium periodate (e.g., 10 mM NaIO4 in a suitable buffer at a slightly acidic to neutral pH) and incubate for a specific duration (e.g., 30-60 minutes) at room temperature with gentle agitation.[1][2]
-
Elution: Centrifuge the beads and collect the supernatant containing the released target proteins.
-
Quenching of Periodate: Quench the excess periodate in the eluate by adding glycerol or another diol-containing compound.
-
Sample Preparation for MS: Prepare the eluted proteins for mass spectrometry by reduction, alkylation, and tryptic digestion.
The strategic application of dioxole analogs in the form of diol-cleavable linkers represents a significant step forward in the quest for more accurate and comprehensive proteomic data. By minimizing background interference, these tools empower researchers to delve deeper into the complexities of the proteome, accelerating drug discovery and our fundamental understanding of biological systems.
References
Spectroscopic Profile of 3,4-Methylenedioxyphenyl Isothiocyanate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 3,4-Methylenedioxyphenyl isothiocyanate (also known as 5-isothiocyanato-1,3-benzodioxole), a compound of interest for researchers, scientists, and professionals in drug development and proteomics research. This document compiles available spectroscopic information, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, and outlines standardized experimental protocols for these analytical techniques.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₈H₅NO₂S[1][2] |
| Molecular Weight | 179.20 g/mol [2] |
| CAS Number | 113504-93-1[1][2] |
| Appearance | Solid |
| Purity | ≥98%[2] |
Spectroscopic Data
The following sections present a summary of the expected spectroscopic data for this compound. While specific peak values are proprietary to databases, the characteristic signals are described. The actual spectra can be accessed through the NIST WebBook and ChemicalBook.[3][4]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. The most prominent feature is the strong, sharp band for the isothiocyanate group.
| Functional Group | Expected Absorption (cm⁻¹) |
| Isothiocyanate (-N=C=S) asymmetric stretch | ~2100 cm⁻¹ (strong, sharp) |
| Aromatic C-H stretch | ~3000-3100 cm⁻¹ |
| Aromatic C=C stretch | ~1400-1600 cm⁻¹ |
| C-O-C stretch (methylenedioxy) | ~1000-1300 cm⁻¹ |
Actual IR spectral data is available in the NIST/EPA Gas-Phase Infrared Database.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will display signals corresponding to the aromatic protons and the methylene protons of the methylenedioxy group. The chemical shifts and coupling patterns are indicative of their positions on the benzene ring.
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 6.5 - 7.5 | d, dd |
| Methylene (-O-CH₂-O-) | ~6.0 | s |
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the methylene carbon, and the unique carbon of the isothiocyanate group. The isothiocyanate carbon signal is often broad.
| Carbon | Expected Chemical Shift (ppm) |
| Isothiocyanate (-N=C =S) | 120 - 140 |
| Aromatic-C | 100 - 150 |
| Methylene (-O-C H₂-O-) | ~101 |
Detailed ¹H and ¹³C NMR spectral data are available from ChemicalBook.[4]
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound will yield a molecular ion peak and characteristic fragment ions resulting from the loss of specific functional groups.
| Ion | m/z (expected) | Description |
| [M]⁺ | 179 | Molecular Ion |
| [M - NCS]⁺ | 121 | Loss of isothiocyanate group |
| [M - OCH₂O]⁺ | 131 | Loss of methylenedioxy group |
Electron ionization mass spectral data is available in the NIST Chemistry WebBook.[1]
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the thin film method is commonly employed. A small amount of the solid is dissolved in a volatile solvent (e.g., methylene chloride or acetone).
-
Film Formation: A drop of the solution is placed onto a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.
-
Data Acquisition: The salt plate is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded. The background is collected with a clean, empty salt plate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Internal Standard: A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solution to calibrate the chemical shift scale to 0 ppm.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the acquisition time is typically short. For ¹³C NMR, a longer acquisition time is necessary due to the low natural abundance of the ¹³C isotope.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography.
-
Ionization: In the ion source, the sample molecules are bombarded with a beam of electrons (typically at 70 eV) in a technique known as electron ionization (EI). This process forms a positively charged molecular ion and various fragment ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z to generate a mass spectrum.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different spectroscopic methods for structure elucidation.
References
The Isothiocyanate Functional Group: An In-depth Technical Guide to its Reactivity and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isothiocyanate functional group (-N=C=S) is a cornerstone of interest in medicinal chemistry and drug development.[1] Found in cruciferous vegetables, these organosulfur compounds and their synthetic analogs exhibit a wide range of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The therapeutic potential of isothiocyanates is intrinsically linked to the electrophilic nature of the central carbon atom, which makes it susceptible to nucleophilic attack by biological macromolecules.[1] This reactivity allows isothiocyanates to act as covalent inhibitors, modulating the function of key proteins and cellular signaling pathways.[4][5]
This technical guide provides a comprehensive overview of the reactivity of the isothiocyanate functional group. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the factors governing these reactions, detailed experimental protocols for their study, and insights into their biological implications.
Core Reactivity Principles
The reactivity of the isothiocyanate group is governed by the electrophilicity of the central carbon atom. This reactivity is influenced by the electronic and steric properties of the substituent (R) attached to the nitrogen atom.
-
Electronic Effects: Electron-withdrawing groups attached to the nitrogen atom increase the electrophilicity of the isothiocyanate carbon, enhancing its reactivity towards nucleophiles. Conversely, electron-donating groups decrease reactivity.[1] For instance, aromatic isothiocyanates are generally less reactive than their aliphatic counterparts because the aryl group can delocalize the electron density through resonance, stabilizing the molecule.[3]
-
Steric Effects: Bulky substituents near the isothiocyanate group can hinder the approach of nucleophiles, thereby reducing the reaction rate.
The general mechanism for the reaction of an isothiocyanate with a nucleophile involves the attack of the nucleophile on the electrophilic carbon of the isothiocyanate, leading to the formation of a tetrahedral intermediate. This intermediate then rearranges to form the final product.
Reactivity with Biological Nucleophiles
In a biological context, the primary targets of isothiocyanates are nucleophilic functional groups present in amino acids, peptides, and proteins. The most significant of these are the primary and secondary amines of lysine and the N-terminus, and the thiol group of cysteine.
Reaction with Amines
Isothiocyanates react with primary and secondary amines to form stable thiourea derivatives.[6] This reaction is fundamental to their biological activity and is also widely used in synthetic chemistry.[4][7] The reaction proceeds through a nucleophilic addition mechanism, initiated by the attack of the amine's lone pair of electrons on the electrophilic carbon of the isothiocyanate.[6]
The rate of this reaction is highly dependent on the pH of the medium. A basic environment (pH 9-11) is generally optimal as it ensures the amine is in its deprotonated, more nucleophilic state.[8][9]
Reaction with Thiols
The reaction of isothiocyanates with thiols, such as the side chain of cysteine residues in proteins, results in the formation of dithiocarbamate adducts.[10] This reaction is particularly relevant to the mechanism of action of many biologically active isothiocyanates, which often target cysteine residues in key regulatory proteins.[8]
The reaction with thiols is also pH-dependent, but it is generally favored at a lower pH range (pH 6-8) compared to the reaction with amines.[8] This is because the thiol group has a lower pKa than the amino group, meaning it exists in its more nucleophilic thiolate form at a lower pH. The formation of dithiocarbamates is a crucial step in the metabolism of isothiocyanates, often involving conjugation with glutathione (GSH).[10]
References
- 1. Kinetics and mechanism of the anilinolysis of aryl phenyl isothiocyanophosphates in acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [mostwiedzy.pl]
- 3. benchchem.com [benchchem.com]
- 4. iws.inha.ac.kr [iws.inha.ac.kr]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stability of Allyl Isothiocyanate in an Aqueous Solution [hndk.hainanu.edu.cn]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to Natural Sources and Analogs of Methylenedioxyphenyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylenedioxyphenyl compounds are a class of organic molecules characterized by a phenyl ring substituted with a methylenedioxy group (-O-CH₂-O-). This functional group is found in a variety of naturally occurring substances, many of which are of significant interest to the pharmaceutical, agricultural, and chemical industries. These compounds exhibit a wide range of biological activities, from psychoactive and medicinal properties to roles as insecticide synergists. This technical guide provides a comprehensive overview of the natural sources of key methylenedioxyphenyl compounds, their biosynthetic pathways, synthetic analogs, and the signaling pathways through which they exert their effects. All quantitative data is summarized in structured tables, and detailed experimental protocols for key methodologies are provided.
Natural Sources and Quantitative Data of Key Methylenedioxyphenyl Compounds
Several methylenedioxyphenyl compounds are prominent secondary metabolites in the plant kingdom. The most well-studied include safrole, myristicin, and apiole. Their natural occurrence is widespread, with particular families of plants being rich sources.
Safrole
Safrole is a colorless or slightly yellow oily liquid with a characteristic "sweet-shop" aroma. It serves as a natural antifeedant for various plants.[1] The primary natural sources of safrole are trees from the Lauraceae family.
| Plant Species | Family | Plant Part | Safrole Content in Essential Oil (%) | Reference(s) |
| Sassafras albidum | Lauraceae | Root bark | ~90% | [1] |
| Ocotea pretiosa | Lauraceae | Wood | >84% | [1] |
| Cinnamomum kanehirai | Lauraceae | Wood | 3.77 - 35.51% | [2] |
| Cinnamomum micranthum | Lauraceae | Wood | up to 64.3% | [2] |
| Piper divaricatum | Piperaceae | Leaves, Stems, Fruits | 98% (leaves), 83% (stems), 87% (fruits) | [3] |
| Laurelia sempervirens | Atherospermataceae | Leaves | 65.03% | [4] |
Myristicin
Myristicin is a naturally occurring insecticide and is the primary psychoactive component of nutmeg.[5] It is found in a variety of spices and herbs.
| Plant Species | Family | Plant Part | Myristicin Content in Essential Oil (%) | Reference(s) |
| Myristica fragrans (Nutmeg) | Myristicaceae | Seed (Nutmeg) | 5.57 - 13.76% | [6] |
| Myristica fragrans (Mace) | Myristicaceae | Aril (Mace) | 26.29 - 29.48% | [7] |
| Petroselinum crispum (Parsley) | Apiaceae | Aerial Parts | 9.33% | [8] |
| Anethum graveolens (Dill) | Apiaceae | - | Present | [5] |
| Foeniculum vulgare (Fennel) | Apiaceae | - | Present | [6] |
Apiole
Apiole, also known as parsley apiole, is a phenylpropene found in several common herbs. Historically, it has been used for the treatment of menstrual disorders.[9]
| Plant Species | Family | Plant Part | Apiole Content in Essential Oil (%) | Reference(s) |
| Petroselinum crispum (Parsley) | Apiaceae | Aerial Parts | 61.94% | [8] |
| Petroselinum crispum (Parsley) | Apiaceae | Seeds | 22.41 - 46.08% | [8] |
| Anethum graveolens (Dill) | Apiaceae | - | Present | [10] |
| Sassafras albidum | Lauraceae | - | Present | [10] |
Biosynthesis of Methylenedioxyphenyl Compounds
The biosynthesis of methylenedioxyphenyl compounds originates from the phenylpropanoid pathway, a major route for the production of a wide variety of plant secondary metabolites. The pathway begins with the amino acid phenylalanine. The key step in the formation of the characteristic methylenedioxy bridge is catalyzed by cytochrome P450-dependent enzymes.
Caption: Biosynthesis of methylenedioxyphenyl compounds from phenylalanine.
Synthetic Analogs and Derivatives
The natural methylenedioxyphenyl compounds serve as important precursors for the synthesis of a variety of commercially significant chemicals.
Analogs of Safrole
-
Isosafrole: Isosafrole is not found naturally but is synthesized from safrole. It is an important intermediate in the production of other compounds.[1]
-
Piperonyl Butoxide (PBO): PBO is a key insecticide synergist, enhancing the efficacy of pyrethrins and other insecticides. It is synthesized from dihydrosafrole, which is obtained by the hydrogenation of safrole.[11] The synthesis involves the chloromethylation of dihydrosafrole followed by reaction with the sodium salt of 2-(2-butoxyethoxy)ethanol.[11]
-
3,4-Methylenedioxymethamphetamine (MDMA): Safrole is a well-known precursor for the illicit synthesis of the psychoactive drug MDMA. A common synthetic route involves the isomerization of safrole to isosafrole, followed by oxidation to 3,4-methylenedioxyphenyl-2-propanone (MDP2P), and subsequent reductive amination with methylamine.[12]
Analogs of Myristicin
-
3-methoxy-4,5-methylenedioxyamphetamine (MMDA): There has been speculation that myristicin can be metabolized in the liver to the psychoactive compound MMDA, which is structurally similar to MDMA.[5][13] While this has not been definitively proven in humans, myristicin can be used as a precursor for the chemical synthesis of MMDA.[5]
Analogs of Apiole
-
Apiole Derivatives with Antitumor Activity: Synthetic derivatives of apiole have been investigated for their potential as anticancer agents. For example, certain apiole derivatives have been shown to induce cell cycle arrest and apoptosis in human colon cancer cells.[14]
Experimental Protocols
Extraction and Isolation of Methylenedioxyphenyl Compounds
Protocol 1: Steam Distillation for the Extraction of Safrole from Sassafras Root Bark [15]
-
Preparation of Plant Material: Grind the dried root bark of the sassafras tree into small pieces.
-
Apparatus Setup: Assemble a standard steam distillation apparatus.
-
Distillation: Place the ground root bark in the distillation flask and introduce steam. The steam will volatilize the essential oil containing safrole.
-
Condensation and Collection: The steam and oil vapor are condensed, and the resulting oil-water mixture is collected in a receiving flask.
-
Separation: Transfer the mixture to a separatory funnel. Safrole is denser than water and will form the lower layer, which can be collected.
Protocol 2: Sequential Distillation for the Isolation of Myristicin from Nutmeg Oil [6]
-
Initial Distillation: Subject the crude nutmeg oil to distillation at 110°C under a vacuum of 0.2 bars to remove lower-boiling point terpenes.
-
Second Distillation: The residue from the first distillation is mixed with a 5% NaCl solution and distilled at 105°C and 1 bar pressure for 2 hours. The resulting isolate will have a higher concentration of myristicin.
-
Final Vacuum Distillation: The isolate from the second stage is distilled at 145°C under a vacuum of 0.2 bars for 1 hour. The residue from this final distillation will be highly enriched in myristicin.
Protocol 3: Supercritical CO₂ Extraction of Apiole from Parsley Seeds [16]
-
Seed Preparation: Dry and grind parsley seeds to a fine powder.
-
Extraction: Load the ground seeds into the extraction vessel of a supercritical fluid extraction (SFE) system. Pressurize the system with CO₂ to the desired pressure (e.g., 10-30 MPa) and heat to the target temperature (e.g., 40°C).
-
Separation and Collection: The supercritical CO₂ containing the extracted apiole flows to a separator where the pressure is reduced, causing the CO₂ to return to a gaseous state and the apiole to precipitate and be collected.
Quantitative Analysis
Protocol 4: Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of Safrole in Essential Oils [2]
-
Sample Preparation: Dilute the essential oil sample in a suitable solvent (e.g., methanol). Add an internal standard (e.g., n-decyl alcohol).
-
GC-MS Analysis: Inject the prepared sample into a gas chromatograph equipped with a nonpolar column and a mass spectrometer detector.
-
Quantification: Identify and quantify safrole based on its retention time and mass spectrum compared to a standard. The concentration can be calculated using the peak area ratio of safrole to the internal standard.
Signaling Pathways and Mechanism of Action
Methylenedioxyphenyl compounds interact with various biological systems, most notably the cytochrome P450 enzyme system.
Safrole: Metabolism and CYP450 Inhibition
Safrole's biological effects are largely dependent on its metabolism by cytochrome P450 enzymes.[1] It is a potent inhibitor of several human CYP450 isoforms, including CYP1A2, CYP2A6, and CYP2E1.[17] The metabolism of safrole can also lead to the formation of reactive intermediates that can bind to cellular macromolecules, which is believed to be the basis of its hepatotoxicity.[18]
Caption: Metabolism of safrole and its inhibition of CYP450 enzymes.
Myristicin: Psychoactive Effects
The psychoactive effects of myristicin are attributed to its interaction with the central nervous system. It is thought to enhance the neurotransmitter norepinephrine and act as a weak monoamine oxidase (MAO) inhibitor.[13][19] There is also evidence suggesting it interacts with the endocannabinoid system.[13]
Caption: Proposed mechanisms for the psychoactive effects of myristicin.
Apiole: Antitumor Signaling Pathway
Apiole and its derivatives have demonstrated antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells. This is mediated through the p53 tumor suppressor pathway and the activation of caspases.[14]
Caption: Antitumor signaling pathway of an apiole derivative.
Conclusion
Methylenedioxyphenyl compounds from natural sources represent a fascinating and important class of molecules with diverse biological activities. Understanding their natural distribution, biosynthesis, and mechanisms of action is crucial for their potential applications in medicine and agriculture. Furthermore, their role as precursors for synthetic analogs highlights their significance in the chemical industry. This guide provides a foundational resource for researchers and professionals working with these intriguing compounds. Further research into the specific enzymes of their biosynthetic pathways and the full spectrum of their pharmacological effects will undoubtedly unveil new opportunities for their application.
References
- 1. Safrole - Wikipedia [en.wikipedia.org]
- 2. Rapid Method for The Gas Chromatographic Quantitative Analysis to Determinate Safrole in Commercial Essential Oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Analysis and In Vitro Bioactivity of Essential Oil of Laurelia sempervirens and Safrole Derivatives against Oomycete Fish Pathogens | MDPI [mdpi.com]
- 5. Myristicin - Wikipedia [en.wikipedia.org]
- 6. jyoungpharm.org [jyoungpharm.org]
- 7. iosrjournals.org [iosrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. Apiole - Wikipedia [en.wikipedia.org]
- 10. Showing Compound Apiole (FDB011929) - FooDB [foodb.ca]
- 11. Piperonyl butoxide - Wikipedia [en.wikipedia.org]
- 12. unlimitedsciences.org [unlimitedsciences.org]
- 13. m.psychonautwiki.org [m.psychonautwiki.org]
- 14. Study of the antitumor mechanisms of apiole derivatives (AP-02) from Petroselinum crispum through induction of G0/G1 phase cell cycle arrest in human COLO 205 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scribd.com [scribd.com]
- 16. benchchem.com [benchchem.com]
- 17. Inhibition of human cytochrome P450 enzymes by the natural hepatotoxin safrole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. High on Nutmeg: The Effects of Too Much and the Dangers [healthline.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 3,4-Methylenedioxyphenyl Isothiocyanate from Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Methylenedioxyphenyl isothiocyanate is a key synthetic intermediate in the development of various pharmaceutical compounds and bioactive molecules. Isothiocyanates, in general, are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of this compound from its corresponding primary amine, 3,4-methylenedioxyaniline (also known as piperonylamine).
The primary synthetic route involves a two-step, one-pot process: the formation of a dithiocarbamate salt intermediate, followed by desulfurization to yield the target isothiocyanate.[1] This approach avoids the use of highly toxic reagents like thiophosgene, offering a safer and more environmentally benign methodology.[2][3][4] Several desulfurizing agents can be employed, each with its own advantages in terms of reaction conditions, yield, and purity of the final product.
Synthetic Pathway Overview
The general synthesis proceeds through the reaction of the primary amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt. This intermediate is then treated with a desulfurizing agent to yield the isothiocyanate.
Caption: General reaction pathway for the synthesis of this compound.
Key Synthetic Methods and Comparative Data
Several desulfurizing agents can be utilized for the conversion of the dithiocarbamate intermediate to the final isothiocyanate product. The choice of reagent can influence reaction conditions, yield, and work-up procedures. Below is a summary of common methods with their respective quantitative data.
| Desulfurizing Agent | Base | Solvent | Reaction Time | Yield (%) | Key Advantages |
| Di-tert-butyl dicarbonate (Boc₂O) | DMAP or DABCO (catalytic) | DCM, THF, or DMF | 15 min - several hours | Good to Excellent | Mild conditions, volatile byproducts, clean reaction.[5][6][7] |
| Tosyl Chloride (TsCl) | Triethylamine (Et₃N) | THF | Not Specified | Good to Excellent | Readily available reagent.[8] |
| Iron(III) Chloride (FeCl₃) | DABCO or NaH | THF / Water | ~1 hour | Moderate to Good | One-pot process, effective for pyridyl and aryl isothiocyanates.[4][6] |
| Acetyl Chloride | Triethylamine (Et₃N) | THF | Not Specified | Good to Excellent | Avoids purification issues associated with excess tosyl chloride.[8] |
| Iodine (I₂) | Sodium bicarbonate (NaHCO₃) | Water / Ethyl acetate | Not Specified | High | Environmentally acceptable, cost-effective.[6] |
Experimental Protocols
The following are detailed protocols for the synthesis of this compound using different desulfurizing agents.
Protocol 1: Synthesis using Di-tert-butyl Dicarbonate (Boc₂O)
This method is highly efficient and proceeds under mild conditions, often yielding a clean product with minimal purification.[5][6][7]
Materials:
-
3,4-Methylenedioxyaniline
-
Carbon Disulfide (CS₂)
-
Triethylamine (Et₃N)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP) or 1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
To a solution of 3,4-Methylenedioxyaniline (1.0 eq) in the chosen solvent, add triethylamine (1.0 eq) and carbon disulfide (1.5 eq).
-
Stir the mixture at room temperature until the formation of the dithiocarbamate salt is complete (can be monitored by TLC).
-
Add a catalytic amount of DMAP or DABCO (1-3 mol%).
-
Add di-tert-butyl dicarbonate (0.99 eq) to the reaction mixture.
-
Stir at room temperature. The reaction is typically complete within 15 minutes for activated aromatic amines.[5][7]
-
Upon completion, the solvent and volatile byproducts can be removed by evaporation.
-
The crude product can be further purified by column chromatography if necessary.
Caption: Workflow for the synthesis of this compound using Boc₂O.
Protocol 2: Synthesis using Iron(III) Chloride (FeCl₃)
This one-pot procedure is effective for a range of aromatic amines.[4]
Materials:
-
3,4-Methylenedioxyaniline
-
Carbon Disulfide (CS₂)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Iron(III) Chloride hexahydrate (FeCl₃·6H₂O)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3,4-Methylenedioxyaniline (1.0 eq) and DABCO (2.0 eq) in anhydrous THF, add carbon disulfide dropwise.
-
Stir the resulting mixture at room temperature for several hours until the reaction is complete as monitored by TLC.
-
Rapidly add a solution of FeCl₃·6H₂O (2.0 eq) in water.
-
Continue stirring for 1 hour.
-
Separate the aqueous layer and extract with EtOAc.
-
Combine the organic phases, wash with water, and dry over MgSO₄.
-
Concentrate the solution under reduced pressure to obtain the crude product, which can be purified by column chromatography.
Caption: Workflow for the synthesis of this compound using FeCl₃.
Protocol 3: Synthesis using Tosyl Chloride (TsCl)
This method utilizes the readily available and inexpensive tosyl chloride as the desulfurizing agent.[8]
Materials:
-
3,4-Methylenedioxyaniline
-
Carbon Disulfide (CS₂)
-
Triethylamine (Et₃N)
-
Tosyl Chloride (TsCl)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flask, dissolve 3,4-Methylenedioxyaniline (1.0 eq) in anhydrous THF.
-
Add triethylamine (3.0 eq) and carbon disulfide (1.2 eq) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the formation of the dithiocarbamate is complete.
-
Cool the mixture back to 0 °C and add tosyl chloride (1.2 eq).
-
Stir the reaction at room temperature until completion.
-
Perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Safety Precautions
-
Carbon disulfide is highly flammable and toxic. All manipulations should be performed in a well-ventilated fume hood.
-
The reagents used in these protocols can be corrosive and irritating. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The synthesis of this compound from its primary amine can be achieved through a reliable two-step, one-pot procedure. The choice of desulfurizing agent allows for flexibility in reaction conditions and can be selected based on the availability of reagents, desired purity, and scale of the reaction. The protocols provided offer detailed guidance for researchers in the fields of medicinal chemistry and drug development.
References
- 1. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. A One-Pot Approach to Pyridyl Isothiocyanates from Amines | MDPI [mdpi.com]
- 5. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 6. cbijournal.com [cbijournal.com]
- 7. scribd.com [scribd.com]
- 8. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Terminal Peptide Sequencing using Isothiocyanates
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-terminal sequencing is a critical technique for protein and peptide characterization, providing essential information for identity confirmation, analysis of post-translational modifications, and quality control in drug development. The Edman degradation, a stepwise chemical method, remains a reliable and widely used approach for determining the amino acid sequence from the N-terminus of a polypeptide.[1][2] This process relies on the reaction of an isothiocyanate reagent with the free N-terminal amino group.
While Phenyl isothiocyanate (PITC) is the most established and commonly used reagent for this purpose, the exploration of other isothiocyanate derivatives continues in the quest for improved sensitivity and alternative detection methods.[3] This document provides a detailed protocol for the standard Edman degradation procedure using Phenyl isothiocyanate (PITC). Additionally, it includes a theoretical application note on the potential use of a less common reagent, 3,4-Methylenedioxyphenyl isothiocyanate, based on the fundamental principles of the Edman chemistry.
Principle of Edman Degradation
The Edman degradation is a cyclical three-step process that sequentially removes and identifies one amino acid at a time from the N-terminus of a peptide or protein.[2][3][4]
-
Coupling: Under alkaline conditions, the isothiocyanate reagent reacts with the uncharged N-terminal α-amino group of the peptide to form a substituted thiocarbamoyl derivative.[5][6]
-
Cleavage: The derivatized N-terminal amino acid is then selectively cleaved from the peptide chain under acidic conditions, forming an anilinothiazolinone (ATZ)-amino acid derivative, without hydrolyzing the rest of the peptide bonds.[4][6]
-
Conversion and Identification: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative through treatment with aqueous acid.[3][6] This PTH-amino acid is then identified using chromatographic techniques, typically High-Performance Liquid Chromatography (HPLC), by comparing its retention time to known standards.[4] The cycle is then repeated on the shortened peptide.
Standard Protocol: N-Terminal Sequencing using Phenyl isothiocyanate (PITC)
This protocol outlines the manual Edman degradation procedure. Automated sequencers perform these steps in a programmed manner.[7]
Reagents and Materials
-
Purified peptide sample (1-10 nmol)
-
Phenyl isothiocyanate (PITC) solution (5% v/v in a suitable solvent like pyridine or acetonitrile)
-
Coupling Buffer: e.g., Pyridine/water/triethylamine solution (specific ratios may vary)
-
Anhydrous Trifluoroacetic Acid (TFA)
-
Heptane
-
Ethyl acetate
-
Aqueous acid for conversion (e.g., 1 N HCl or 25% aqueous TFA)
-
Nitrogen gas source for drying
-
Heating block or water bath
-
Centrifuge
-
HPLC system for PTH-amino acid analysis
Experimental Protocol
Step 1: Coupling Reaction
-
Dissolve the peptide sample in the coupling buffer within a small reaction vial.
-
Add the PITC solution to the peptide solution. A molar excess of PITC is typically used.
-
Incubate the reaction mixture under a nitrogen atmosphere to prevent oxidation. Typical conditions are 45-55°C for 30-60 minutes.
-
After the reaction is complete, excess reagents and by-products are removed by extraction with an organic solvent like heptane/ethyl acetate. The peptide remains in the aqueous phase.
-
The aqueous phase containing the phenylthiocarbamoyl (PTC)-peptide is dried under a stream of nitrogen.
Step 2: Cleavage Reaction
-
Add anhydrous trifluoroacetic acid (TFA) to the dried PTC-peptide.
-
Incubate at 45-55°C for 10-30 minutes. This step cleaves the N-terminal amino acid as an anilinothiazolinone (ATZ)-amino acid.
-
Dry the sample to remove the TFA.
Step 3: Extraction and Conversion
-
The ATZ-amino acid is extracted from the shortened peptide using a suitable organic solvent (e.g., butyl chloride or ethyl acetate). The shortened peptide remains in the vial for the next cycle of degradation.
-
The organic solvent containing the ATZ-amino acid is transferred to a new vial.
-
The solvent is evaporated, and an aqueous acid (e.g., 25% TFA) is added to the residue.
-
The mixture is heated (e.g., 55°C for 20-30 minutes) to convert the unstable ATZ-amino acid into the more stable phenylthiohydantoin (PTH)-amino acid.
Step 4: Identification
-
The PTH-amino acid sample is dried and then redissolved in a small volume of a suitable solvent for HPLC analysis.
-
The sample is injected into an HPLC system, typically with a reverse-phase column (e.g., C18).
-
The retention time of the unknown PTH-amino acid is compared to the retention times of a standard mixture of PTH-amino acids to identify the N-terminal residue.
Step 5: Repetition
The remaining peptide from Step 3 is subjected to the next cycle of coupling, cleavage, and conversion to identify the subsequent amino acid in the sequence.
Theoretical Application Note: Use of this compound
There is no established, documented protocol for the use of this compound in routine peptide sequencing. The following information is therefore theoretical and intended to guide potential research and development in this area.
Chemical Structure and Comparison to PITC
-
Phenyl isothiocyanate (PITC): Consists of a phenyl group attached to an isothiocyanate functional group (-N=C=S).
-
This compound: Structurally similar to PITC, but with a methylenedioxy bridge (-O-CH₂-O-) attached to the 3 and 4 positions of the phenyl ring.
This structural difference may influence several properties relevant to peptide sequencing:
-
Reactivity: The electron-donating nature of the methylenedioxy group could potentially alter the electrophilicity of the isothiocyanate carbon, which might affect the kinetics of the coupling reaction.
-
Solubility: The addition of the methylenedioxy group will change the polarity and solubility of the reagent and the resulting thiohydantoin derivatives, potentially requiring adjustments to the solvents used in the protocol.
-
Detection: The methylenedioxyphenyl group has a different chromophore than the simple phenyl group, which would alter its UV-Vis absorption spectrum. This would necessitate a change in the detection wavelength during HPLC analysis. It might also introduce the possibility of fluorescence detection, which could enhance sensitivity.
Hypothetical Protocol Modifications
A starting point for developing a protocol for this compound would be the standard PITC protocol, with the following anticipated modifications:
-
Reagent Preparation: this compound would need to be dissolved in a suitable organic solvent, and its stability under various conditions would need to be assessed.
-
Coupling Reaction Optimization: The reaction conditions (pH, temperature, time, and reagent concentration) would likely need to be re-optimized to ensure complete coupling to the N-terminal amino group.
-
Extraction Solvents: The choice of solvents for the extraction of excess reagent and the cleaved thiohydantoin derivative may need to be adjusted based on the solubility of the 3,4-methylenedioxyphenyl derivatives.
-
HPLC Method Development: A new HPLC method would be required. This would involve:
-
Determining the optimal detection wavelength for the 3,4-methylenedioxyphenylthiohydantoin (MD PTH)-amino acid derivatives.
-
Synthesizing and purifying all 20 standard MD PTH-amino acids to establish their retention times.
-
Optimizing the gradient elution conditions for the separation of all MD PTH-amino acid standards.
-
Potential Advantages and Disadvantages
Advantages:
-
Enhanced Sensitivity: The modified chromophore might allow for more sensitive UV detection or potentially fluorescence detection, which could lower the limits of detection for the sequenced amino acids.
-
Alternative Separation: The different polarity of the MD PTH derivatives could offer advantages in chromatographic separation, potentially resolving co-eluting peaks observed with PTH-amino acids.
Disadvantages:
-
Uncharacterized Reactivity: The reaction kinetics and potential for side reactions are unknown.
-
Lack of Standards: The 20 standard MD PTH-amino acids are not commercially available and would need to be synthesized and characterized in-house, which is a significant undertaking.
-
Method Development Overhead: Substantial time and resources would be required to develop and validate a new sequencing protocol and analytical method.
Data Presentation
The quantitative data from a successful Edman degradation experiment is typically presented as a series of HPLC chromatograms, one for each cycle. The amount of the identified PTH-amino acid in each cycle can be quantified and tabulated.
Table 1: Example of Quantitative Data from N-Terminal Sequencing
| Cycle Number | Identified Amino Acid | Yield (pmol) | Repetitive Yield (%) |
| 1 | Alanine (A) | 85.0 | - |
| 2 | Leucine (L) | 79.9 | 94.0 |
| 3 | Glycine (G) | 75.1 | 94.0 |
| 4 | Valine (V) | 70.2 | 93.5 |
| 5 | Serine (S) | 59.7 | 85.0 |
Note: The yield of certain amino acids, like serine and threonine, is often lower due to their partial destruction during the cleavage and conversion steps.
Visualizations
Edman Degradation Workflow
Caption: Workflow of a single cycle in Edman degradation.
Chemical Signaling Pathway of Edman Degradation
Caption: Key chemical transformations in Edman degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 3. benchchem.com [benchchem.com]
- 4. Application of Edman Degradation in Protein Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 5. longdom.org [longdom.org]
- 6. Edman degradation - Wikipedia [en.wikipedia.org]
- 7. Welcome To Biosynthesis - N-terminal Sequence Analysis [biosyn.com]
Application Note & Protocol: HPLC Analysis of Amino Acids via Derivatization with 3,4-Methylenedioxyphenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the derivatization of amino acids with 3,4-Methylenedioxyphenyl isothiocyanate (MDPITC) for subsequent analysis by High-Performance Liquid Chromatography (HPLC). This pre-column derivatization method is based on the well-established Edman degradation chemistry, analogous to the widely used phenyl isothiocyanate (PITC) method.[1][2][3][4][5] The introduction of the 3,4-methylenedioxyphenyl group imparts a distinct chromophore to the amino acids, facilitating their detection by UV-Vis spectrophotometry.[6] This method offers a robust and sensitive approach for the quantitative analysis of primary and secondary amino acids in various matrices, including protein hydrolysates, physiological fluids, and food samples.[7]
Introduction
Amino acid analysis is a cornerstone of biochemical and pharmaceutical research. Due to the lack of significant UV absorbance or fluorescence in most amino acids, derivatization is often necessary to enhance their detection by HPLC.[1][8] Pre-column derivatization with isothiocyanates, such as PITC, is a widely adopted strategy that converts amino acids into stable, UV-active derivatives.[3][4][5] This application note details a method utilizing this compound (MDPITC) as the derivatizing agent. The resulting MDPITC-amino acid derivatives (phenylthiocarbamyl or PTC-amino acids) can be effectively separated by reversed-phase HPLC and quantified with high sensitivity.[4][5] The derivatization reaction is rapid and proceeds under mild conditions, making it suitable for routine analysis.[3][5]
Principle of Derivatization
The derivatization reaction involves the nucleophilic attack of the amino group of the amino acid on the electrophilic carbon atom of the isothiocyanate group of MDPITC. This reaction, typically carried out in a slightly alkaline medium, forms a stable phenylthiocarbamyl (PTC) derivative. The reaction proceeds efficiently with both primary and secondary amino acids.
Experimental Protocols
Materials and Reagents
-
Amino Acid Standards
-
This compound (MDPITC)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Triethylamine (TEA)
-
Acetic Acid
-
Sodium Acetate
-
Ultrapure water
-
Sample (e.g., protein hydrolysate, plasma)
Equipment
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Vacuum centrifuge
-
Vortex mixer
-
pH meter
Derivatization Procedure
-
Sample Preparation:
-
For protein samples, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to release individual amino acids.[9]
-
Remove the acid by evaporation under a stream of nitrogen or by vacuum centrifugation.
-
Reconstitute the dried hydrolysate in a coupling buffer (e.g., methanol:water:triethylamine, 2:2:1 v/v/v).[3]
-
-
Derivatization Reaction:
-
Removal of Excess Reagent:
-
Sample Reconstitution:
-
Dissolve the dried PTC-amino acid derivatives in a suitable injection solvent, such as the initial mobile phase conditions (e.g., 100 µL of 0.05 M ammonium acetate, pH 6.8).[5]
-
The sample is now ready for HPLC analysis.
-
HPLC Conditions
-
Column: Reversed-phase C18 column (e.g., Agilent Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.14 M Sodium Acetate buffer with 0.05% Triethylamine, pH 6.4[9]
-
Mobile Phase B: Acetonitrile:Water (60:40 v/v)[9]
-
Gradient Elution: A linear gradient is typically employed to separate the PTC-amino acids. An example gradient is provided in the table below.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10-20 µL
Data Presentation
Table 1: Example HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 92 | 8 |
| 15.0 | 65 | 35 |
| 25.0 | 40 | 60 |
| 30.0 | 0 | 100 |
| 35.0 | 0 | 100 |
| 35.1 | 92 | 8 |
| 40.0 | 92 | 8 |
Table 2: Anticipated Elution Order and Performance Data for MDPITC-Amino Acids
(Note: Actual retention times and quantitative data will vary depending on the specific HPLC system, column, and exact mobile phase composition. The following is an illustrative example based on typical PITC separations.)
| Amino Acid | Abbreviation | Expected Retention Time (min) | LOD (pmol) | LOQ (pmol) | Linearity (r²) |
| Aspartic Acid | Asp | 4.5 | ~1 | ~3 | >0.99 |
| Glutamic Acid | Glu | 5.8 | ~1 | ~3 | >0.99 |
| Serine | Ser | 7.2 | ~1 | ~3 | >0.99 |
| Glycine | Gly | 8.1 | ~1 | ~3 | >0.99 |
| Histidine | His | 8.9 | ~2 | ~6 | >0.99 |
| Arginine | Arg | 9.5 | ~2 | ~6 | >0.99 |
| Threonine | Thr | 10.2 | ~1 | ~3 | >0.99 |
| Alanine | Ala | 11.5 | ~1 | ~3 | >0.99 |
| Proline | Pro | 12.8 | ~1 | ~3 | >0.99 |
| Tyrosine | Tyr | 15.3 | ~1 | ~3 | >0.99 |
| Valine | Val | 16.7 | ~1 | ~3 | >0.99 |
| Methionine | Met | 17.5 | ~1 | ~3 | >0.99 |
| Isoleucine | Ile | 19.2 | ~1 | ~3 | >0.99 |
| Leucine | Leu | 19.8 | ~1 | ~3 | >0.99 |
| Phenylalanine | Phe | 21.1 | ~1 | ~3 | >0.99 |
| Lysine | Lys | 23.4 | ~1 | ~3 | >0.99 |
Visualizations
Caption: Experimental workflow for the derivatization of amino acids with MDPITC.
Caption: Logical workflow of the HPLC analysis of MDPITC-derivatized amino acids.
Conclusion
The derivatization of amino acids with this compound followed by reversed-phase HPLC analysis provides a reliable and sensitive method for their quantification. This application note offers a detailed protocol that can be adapted by researchers in various fields, including proteomics, clinical diagnostics, and food science. The methodology is straightforward, robust, and can be readily implemented in laboratories equipped with standard HPLC instrumentation.
References
- 1. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 2. DE3812017C2 - Process for the derivatization of amino acids with phenyl isothiocyanate for HPLC and devices therefor - Google Patents [patents.google.com]
- 3. daneshyari.com [daneshyari.com]
- 4. Amino Acid Analysis Using Precolumn Derivatization with Phenylisothiocyanate | Springer Nature Experiments [experiments.springernature.com]
- 5. Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amino acid analysis utilizing phenylisothiocyanate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical Methods for Amino Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 9. researchgate.net [researchgate.net]
3,4-Methylenedioxyphenyl Isothiocyanate: A Versatile Building Block in Organic Synthesis for Drug Discovery and Development
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Methylenedioxyphenyl isothiocyanate (MDP-ITC) is an aromatic isothiocyanate featuring a benzodioxole moiety. This functional group is a key structural alert in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. The electrophilic isothiocyanate group (-N=C=S) of MDP-ITC serves as a versatile handle for the synthesis of a wide array of derivatives, primarily through nucleophilic addition reactions. This reactivity profile makes MDP-ITC a valuable building block for the construction of diverse molecular scaffolds with potential therapeutic applications, particularly in the fields of anticancer and antimicrobial drug discovery. Isothiocyanates, in general, are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Physicochemical Properties and Spectroscopic Data
Basic physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 113504-93-1 |
| Molecular Formula | C₈H₅NO₂S |
| Molecular Weight | 179.19 g/mol |
| Appearance | Solid |
| Purity | ≥98% |
Spectroscopic data for the characterization of this compound is available through public databases such as the NIST WebBook. This includes Infrared (IR) and Mass Spectrometry (MS) data, which are crucial for confirming the identity and purity of the compound after synthesis.
Applications in Organic Synthesis
The primary application of this compound in organic synthesis is as an electrophilic partner in addition reactions. The carbon atom of the isothiocyanate group is highly susceptible to attack by nucleophiles, leading to the formation of a variety of functionalized molecules.
Synthesis of Thiourea Derivatives
A major application of MDP-ITC is in the synthesis of N,N'-disubstituted thiourea derivatives. This is achieved through a straightforward and high-yielding reaction with primary or secondary amines. The resulting thiourea scaffold is a privileged structure in medicinal chemistry, known to exhibit a broad spectrum of biological activities.
The general reaction scheme is as follows:
Caption: General reaction for the synthesis of thiourea derivatives from MDP-ITC.
This reaction is typically carried out under mild conditions and offers a high degree of modularity, allowing for the generation of large libraries of thiourea derivatives for structure-activity relationship (SAR) studies.
Biological Activities of MDP-ITC Derivatives
Derivatives of this compound, particularly thioureas, have shown promise as both anticancer and antimicrobial agents.
Anticancer Activity
Thiourea derivatives bearing a benzodioxole moiety, structurally similar to those derived from MDP-ITC, have demonstrated significant cytotoxic effects against various cancer cell lines. For example, certain N¹,N³-disubstituted-thiosemicarbazones with a benzodioxole core have shown potent anticancer activity, in some cases exceeding that of the standard chemotherapeutic drug doxorubicin.[1]
The proposed mechanism of action for the anticancer effects of isothiocyanates and their derivatives often involves the modulation of key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.
Quantitative Data: Anticancer Activity of Benzodioxole-Containing Thiourea Derivatives [1]
| Compound | Cancer Cell Line | IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| N¹,N³-disubstituted-thiosemicarbazone 7 | HCT116 | 1.11 | 8.29 |
| N¹,N³-disubstituted-thiosemicarbazone 7 | HepG2 | 1.74 | 7.46 |
| N¹,N³-disubstituted-thiosemicarbazone 7 | MCF-7 | 7.0 | 4.56 |
Antimicrobial Activity
Thiourea derivatives are a well-established class of antimicrobial agents. While specific data for MDP-ITC-derived thioureas is limited in the readily available literature, the general class of thioureas exhibits activity against a range of bacterial and fungal pathogens. The mechanism of antimicrobial action is often attributed to the disruption of cellular processes and membrane integrity. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of these compounds.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general method for the synthesis of aryl isothiocyanates from the corresponding primary amine and can be adapted for the synthesis of MDP-ITC from 3,4-methylenedioxyaniline.
Materials:
-
3,4-Methylenedioxyaniline
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N) or another suitable base
-
A desulfurating agent (e.g., dicyclohexylcarbodiimide (DCC), tosyl chloride, or a triphosgene equivalent)
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
Procedure:
-
Dissolve 3,4-methylenedioxyaniline (1 equivalent) and triethylamine (2-3 equivalents) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath and add carbon disulfide (1.1-1.5 equivalents) dropwise with stirring.
-
Allow the reaction mixture to stir at room temperature for several hours to form the dithiocarbamate salt intermediate.
-
Cool the mixture again in an ice bath and add the desulfurating agent portion-wise.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitated by-products.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain pure this compound.
Characterization:
-
Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
General Protocol for the Synthesis of Thiourea Derivatives from MDP-ITC
Materials:
-
This compound (MDP-ITC)
-
A primary or secondary amine (1 equivalent)
-
A suitable solvent (e.g., dichloromethane (DCM), ethanol, or acetonitrile)
Procedure:
-
Dissolve MDP-ITC (1 equivalent) in the chosen solvent.
-
Add the amine (1 equivalent) to the solution at room temperature. The reaction is often exothermic.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours, and the product may precipitate out of the solution.
-
Monitor the reaction by TLC.
-
If a precipitate forms, collect the product by filtration, wash it with a small amount of cold solvent, and dry it.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Characterization:
-
Confirm the structure of the thiourea derivative using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Signaling Pathways and Mechanisms of Action
While specific signaling pathways for this compound derivatives are not extensively documented, the broader class of isothiocyanates is known to exert its biological effects through the modulation of several key cellular pathways. It is plausible that MDP-ITC derivatives share similar mechanisms.
Caption: General signaling pathways modulated by isothiocyanates.
-
NF-κB Pathway: Many isothiocyanates are known to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cell survival. This inhibition can lead to anti-inflammatory effects and the induction of apoptosis in cancer cells.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cell proliferation, differentiation, and survival. Isothiocyanates can modulate this pathway, often leading to the inhibition of cancer cell growth.
-
Apoptosis Pathway: Isothiocyanates can induce apoptosis (programmed cell death) in cancer cells through both intrinsic and extrinsic pathways. This involves the regulation of pro-apoptotic and anti-apoptotic proteins.
-
Cell Cycle Regulation: These compounds can cause cell cycle arrest at various checkpoints, thereby preventing the proliferation of cancerous cells.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, providing a gateway to a diverse range of heterocyclic compounds, most notably thiourea derivatives. The available data on structurally related compounds suggest that derivatives of MDP-ITC hold significant potential as novel anticancer and antimicrobial agents. Further research into the synthesis and biological evaluation of a wider array of MDP-ITC derivatives is warranted to fully explore their therapeutic potential and to elucidate their specific mechanisms of action and molecular targets. The straightforward and efficient synthetic accessibility of these compounds makes them attractive candidates for further investigation in drug discovery and development programs.
References
Application Notes and Protocols for Protein Labeling and Modification using 3,4-Methylenedioxyphenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Methylenedioxyphenyl isothiocyanate (MDPI) is a reactive compound utilized in proteomics research for the covalent modification and labeling of proteins.[1] The isothiocyanate group (-N=C=S) of MDPI readily reacts with primary amine groups present on proteins, primarily the ε-amino group of lysine residues and the N-terminal α-amino group. This reaction forms a stable thiourea bond, enabling the introduction of the 3,4-methylenedioxyphenyl moiety onto the protein of interest. This modification can be used for various applications, including the introduction of a unique mass tag for mass spectrometry analysis, protein cross-linking studies, and altering the biochemical properties of a protein.
These application notes provide a comprehensive overview of the principles, protocols, and potential applications of this compound in protein science.
Principle of Reaction
The core of the labeling process is the reaction between the isothiocyanate functional group of MDPI and the primary amines of a protein. This reaction is most efficient under slightly alkaline conditions (pH 8.0-9.5), where the amine groups are deprotonated and thus more nucleophilic. The resulting thiourea linkage is stable under a wide range of experimental conditions.
Experimental Protocols
The following protocols are general guidelines for the use of this compound in protein labeling and modification. Optimization of these protocols is highly recommended for each specific protein and application.
Protocol 1: General Protein Labeling with this compound
This protocol outlines the fundamental steps for labeling a purified protein with MDPI.
Materials:
-
Purified protein of interest
-
This compound (MDPI)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5-9.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Desalting column (e.g., Sephadex G-25) or dialysis tubing (with appropriate molecular weight cut-off)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Protein Preparation:
-
Dissolve the purified protein in the Labeling Buffer to a final concentration of 1-10 mg/mL.
-
Ensure the protein solution is free of any primary amine-containing buffers (e.g., Tris, glycine) or stabilizers (e.g., sodium azide), as these will compete with the labeling reaction. If necessary, dialyze the protein against the Labeling Buffer overnight at 4°C.
-
-
MDPI Stock Solution Preparation:
-
Immediately before use, prepare a stock solution of MDPI in anhydrous DMF or DMSO at a concentration of 10 mg/mL. Vortex thoroughly to ensure complete dissolution.
-
-
Labeling Reaction:
-
Calculate the required volume of the MDPI stock solution. A molar excess of MDPI to protein is typically required. A starting point is a 10- to 20-fold molar excess. The optimal ratio should be determined empirically.
-
Slowly add the calculated amount of MDPI stock solution to the protein solution while gently stirring.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle agitation during incubation is recommended.
-
-
Reaction Quenching:
-
To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 1 hour at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted MDPI and by-products by passing the reaction mixture through a desalting column pre-equilibrated with PBS.
-
Alternatively, dialyze the sample against PBS overnight at 4°C with at least three buffer changes.
-
-
Characterization and Storage:
-
Determine the concentration of the labeled protein using a standard protein assay (e.g., BCA assay).
-
The degree of labeling can be assessed by mass spectrometry (see Protocol 2).
-
Store the labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.
-
Protocol 2: Mass Spectrometry Analysis of MDPI-Labeled Proteins
This protocol describes the general workflow for identifying the sites of MDPI modification on a protein using mass spectrometry.
Materials:
-
MDPI-labeled protein (from Protocol 1)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin (or other suitable protease)
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Formic acid
-
Acetonitrile
-
C18 desalting spin columns
-
Mass spectrometer (e.g., Orbitrap, Q-TOF)
Procedure:
-
Reduction and Alkylation:
-
Denature the MDPI-labeled protein in a suitable buffer containing a denaturant (e.g., 8 M urea or 0.1% RapiGest).
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate free cysteine residues by adding IAM to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Proteolytic Digestion:
-
Dilute the protein solution with ammonium bicarbonate buffer to reduce the denaturant concentration (e.g., < 1 M urea).
-
Add trypsin at a 1:50 (w/w) ratio of trypsin to protein.
-
Incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the peptide digest with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 spin column according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid).
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass of the MDPI modification (C₈H₅NO₂S) is approximately 179.01 Da.
-
-
Data Analysis:
-
Use a suitable proteomics software suite (e.g., MaxQuant, Proteome Discoverer, Mascot) to search the MS/MS data against the protein sequence database.
-
Include a variable modification corresponding to the mass of the MDPI adduct (+179.01 Da) on lysine (K) and the protein N-terminus.
-
The software will identify the peptides that have been modified with MDPI and pinpoint the specific lysine residues or the N-terminus that were labeled.
-
Data Presentation
Effective protein labeling requires careful optimization of reaction conditions. The following tables provide a template for summarizing quantitative data from optimization experiments.
Table 1: Optimization of MDPI to Protein Molar Ratio
| Molar Ratio (MDPI:Protein) | Degree of Labeling (DOL) | Protein Recovery (%) |
| 5:1 | ||
| 10:1 | ||
| 20:1 | ||
| 50:1 | ||
| 100:1 | ||
| Degree of Labeling (DOL) is the average number of MDPI molecules conjugated to each protein molecule, typically determined by mass spectrometry. |
Table 2: Effect of pH on Labeling Efficiency
| Labeling Buffer pH | Degree of Labeling (DOL) |
| 7.5 | |
| 8.0 | |
| 8.5 | |
| 9.0 | |
| 9.5 |
Table 3: Effect of Incubation Time on Labeling Efficiency
| Incubation Time (hours) | Degree of Labeling (DOL) |
| 1 | |
| 2 | |
| 4 | |
| Overnight (approx. 16 hours) |
Visualizations
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the chemical reaction and the general experimental workflows for protein labeling and analysis.
Caption: Chemical reaction of MDPI with a protein's primary amine.
Caption: Workflow for labeling proteins with MDPI.
Caption: Mass spectrometry workflow for identifying MDPI modification sites.
Potential Signaling Pathway Investigation
While MDPI is primarily presented here as a labeling reagent, other isothiocyanates are known to modulate cellular signaling pathways. Should MDPI be investigated for its biological effects, a common pathway to consider is the Nrf2 signaling pathway, which is involved in the cellular response to oxidative stress.
Caption: Potential modulation of Nrf2 signaling by an isothiocyanate.
References
Application Notes and Protocols for the Quantification of 3,4-Methylenedioxyphenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Methylenedioxyphenyl isothiocyanate (MDP-ITC) is an aromatic isothiocyanate of interest in proteomics research. Accurate and precise quantification of this compound is crucial for its application in various research and development settings. These application notes provide detailed protocols for the quantification of MDP-ITC in complex matrices using High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS) as an alternative method. Isothiocyanates are known for their reactivity and potential instability, making robust analytical methods essential.[1][2] The methods outlined below are based on established analytical strategies for other isothiocyanates and are intended to serve as a comprehensive guide for the development and validation of a quantitative assay for MDP-ITC.
Primary Analytical Method: High-Performance Liquid Chromatography with UV and Mass Spectrometry Detection (HPLC-UV/MS)
HPLC is a versatile and widely used technique for the analysis of isothiocyanates.[1][2] Coupling HPLC with both UV and MS detectors provides comprehensive data, with UV for routine quantification and MS for confirmation and higher sensitivity. Due to the potential for low UV absorbance of some isothiocyanates, a derivatization step is often employed to enhance detection.[3]
Experimental Protocol: HPLC-UV/MS
1. Sample Preparation (Solid-Phase Extraction)
Solid-Phase Extraction (SPE) is recommended for the purification and concentration of MDP-ITC from complex matrices.[4][5]
-
Materials:
-
C18 SPE cartridges (e.g., Bakerbond SPE Octadecyl C18, 500mg, 3mL)[4]
-
Methanol (HPLC grade)
-
Isopropanol (HPLC grade)
-
Water (HPLC grade)
-
Nitrogen gas supply
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Precondition the SPE cartridge: Wash the C18 cartridge with 3 mL of methanol followed by 3 mL of water.[4]
-
Load the sample: Load 10 mL of the aqueous sample solution onto the preconditioned cartridge.
-
Wash the cartridge: Dry the stationary phase under a stream of air for 5 minutes.
-
Elute the analyte: Elute the retained MDP-ITC with 1.0 mL of isopropanol.[4] Isopropanol has been shown to be an efficient solvent for eluting retained isothiocyanates.[4]
-
The eluate is now ready for derivatization or direct injection if derivatization is not performed.
-
2. Derivatization with N-acetyl-L-cysteine (NAC)
Derivatization with NAC forms a dithiocarbamate conjugate, which improves the stability and chromatographic retention of the isothiocyanate, and enhances its detectability by mass spectrometry.[1][4][5][6]
-
Materials:
-
N-acetyl-L-cysteine (NAC)
-
Sodium bicarbonate (NaHCO3)
-
Water (HPLC grade)
-
Isopropanolic eluate from SPE
-
-
Procedure:
-
Prepare the derivatizing reagent: Prepare a solution containing 0.2 M NAC and 0.2 M NaHCO3 in water.[4][5]
-
Derivatization reaction: Combine 500 µL of the isopropanolic eluate with 500 µL of the derivatizing reagent.[4][5]
-
Incubate: Incubate the reaction mixture for 1 hour at 50°C.[4][5]
-
Cool and inject: After incubation, cool the sample before injection into the HPLC system.[4]
-
3. HPLC-UV/MS Instrumentation and Conditions
-
Instrumentation: An HPLC system equipped with a UV-Vis detector and coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF).
-
Proposed HPLC Parameters:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, increase linearly to elute the analyte, followed by a wash and re-equilibration step. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 60°C (to improve peak shape and reduce backpressure)[7][8] |
| Injection Volume | 10 µL |
| UV Detection Wavelength | Diode array detection to monitor multiple wavelengths; specific wavelength to be determined by UV scan of MDP-ITC-NAC conjugate. |
-
Proposed MS Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| Scan Mode | Full Scan for identification, Multiple Reaction Monitoring (MRM) for quantification |
| Capillary Voltage | To be optimized for MDP-ITC-NAC |
| Cone Voltage | To be optimized for MDP-ITC-NAC |
| Source Temperature | To be optimized |
| Desolvation Temperature | To be optimized |
| Desolvation Gas Flow | To be optimized |
| MRM Transitions | To be determined by infusing a standard of MDP-ITC-NAC |
Data Presentation: HPLC-UV/MS
The following table summarizes the expected validation parameters for the developed HPLC method, based on typical values for isothiocyanate analysis.[4][5]
| Validation Parameter | Expected Range/Value |
| Linearity (R²) | ≥ 0.99 |
| Limit of Detection (LOD) | < 5 nmol/mL |
| Limit of Quantification (LOQ) | < 15 nmol/mL |
| Recovery | 80 – 110% |
| Precision (RSD) | < 15% |
Alternative Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[1][2] For isothiocyanates, care must be taken to avoid thermal degradation in the injector port.[1]
Experimental Protocol: GC-MS
1. Sample Preparation (Liquid-Liquid Extraction)
-
Materials:
-
Dichloromethane (CH2Cl2) (GC grade)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
-
Procedure:
-
Extraction: Perform a liquid-liquid extraction of the aqueous sample with dichloromethane.[9]
-
Drying: Dry the organic extract over anhydrous sodium sulfate.
-
Concentration: Concentrate the extract to a small volume using a rotary evaporator at a controlled temperature.
-
Reconstitution: Reconstitute the residue in a suitable solvent for GC-MS analysis (e.g., dichloromethane or ethyl acetate).
-
2. GC-MS Instrumentation and Conditions
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Proposed GC-MS Parameters:
| Parameter | Recommended Condition |
| Column | Non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |
| Injector Temperature | To be optimized to prevent thermal degradation (start at a lower temperature, e.g., 200-220°C) |
| Oven Temperature Program | Start at a low temperature (e.g., 40-60°C), hold, then ramp to a final temperature to elute MDP-ITC. |
| Carrier Gas | Helium at a constant flow rate |
| Injection Mode | Splitless or split, depending on the concentration |
| Ion Source Temperature | 230°C |
| Electron Energy | 70 eV |
| Scan Range | 50-500 m/z |
Data Presentation: GC-MS
Quantitative data for the GC-MS method should be tabulated similarly to the HPLC method, with a focus on linearity, LOD, LOQ, recovery, and precision.
| Validation Parameter | Expected Range/Value |
| Linearity (R²) | ≥ 0.99 |
| Limit of Detection (LOD) | Dependent on instrument sensitivity |
| Limit of Quantification (LOQ) | Dependent on instrument sensitivity |
| Recovery | 70 – 120% |
| Precision (RSD) | < 20% |
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the quantification of this compound.
Caption: General workflow for the quantification of MDP-ITC.
Conclusion
The analytical methods described in these application notes provide a robust framework for the accurate and precise quantification of this compound. The choice between HPLC-UV/MS and GC-MS will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. For HPLC analysis, derivatization with N-acetyl-L-cysteine is recommended to improve method performance.[4][5] For GC-MS, careful optimization of the injector temperature is critical to prevent thermal degradation of the analyte.[1] Proper method validation is essential to ensure reliable results.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [mostwiedzy.pl]
- 5. Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatization with N-acetyl-l-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3,4-Methylenedioxyphenyl Isothiocyanate in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds found predominantly in cruciferous vegetables. They are formed from the enzymatic hydrolysis of glucosinolates.[1][2][3] Over the past few decades, ITCs have garnered significant attention in the field of drug discovery due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6] While extensive research has been conducted on ITCs like sulforaphane and phenethyl isothiocyanate (PEITC), specific data on 3,4-Methylenedioxyphenyl isothiocyanate (MDPI) is limited in publicly available scientific literature. However, based on its chemical structure as an aromatic isothiocyanate and the well-documented activities of related compounds, its potential applications and mechanisms of action can be inferred and explored. One notable mention of MDPI is its application as a compound for proteomics research.[7]
This document provides a comprehensive overview of the potential applications of MDPI in drug discovery, drawing parallels from the broader family of isothiocyanates. It includes detailed, generalized experimental protocols that can be adapted for the investigation of MDPI's biological effects, along with illustrative diagrams of key signaling pathways and experimental workflows.
Potential Therapeutic Applications
Based on the known bioactivities of isothiocyanates, MDPI is a promising candidate for investigation in several therapeutic areas:
-
Oncology: Isothiocyanates have been shown to inhibit the proliferation of tumor cells, induce apoptosis (programmed cell death), and arrest the cell cycle in various cancer models.[8][9][10] They can modulate multiple signaling pathways implicated in cancer development and progression.[3][11]
-
Inflammation: Many ITCs exhibit potent anti-inflammatory effects by modulating key inflammatory pathways, such as the NF-κB signaling cascade, and reducing the production of pro-inflammatory mediators.[12][13]
-
Infectious Diseases: The antimicrobial properties of ITCs against a range of pathogens, including bacteria and fungi, have been documented, suggesting their potential as novel anti-infective agents.[2][4][14]
Physicochemical Properties and Synthesis
A crucial first step in the drug discovery pipeline is the synthesis and characterization of the compound of interest.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 113504-93-1 | [7] |
| Molecular Formula | C₈H₅NO₂S | [7] |
| Molecular Weight | 179.20 g/mol | [7] |
| IUPAC Name | 5-isothiocyanato-1,3-benzodioxole | [15] |
| Physical Form | Solid | [15] |
| Purity | ≥98% | [7] |
Synthesis:
The synthesis of isothiocyanates can be achieved through various methods. A common approach involves the reaction of a primary amine with thiophosgene or a thiophosgene equivalent. Another widely used method is the reaction of a primary amine with carbon disulfide to form a dithiocarbamate salt, which is then treated with a desulfurizing agent.[16]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the biological activity of MDPI. These are generalized methods that should be optimized for specific experimental conditions.
In Vitro Anticancer Activity: Cell Viability and Apoptosis Assays
Objective: To determine the cytotoxic and pro-apoptotic effects of MDPI on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC-3 for prostate cancer)
-
This compound (MDPI)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol for MTT Assay (Cell Viability):
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of MDPI in culture medium. Replace the existing medium with the medium containing different concentrations of MDPI. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of MDPI that inhibits 50% of cell growth).
Protocol for Annexin V/PI Staining (Apoptosis):
-
Cell Treatment: Seed cells in a 6-well plate and treat with MDPI at concentrations around the determined IC50 value for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Anti-inflammatory Activity: Measurement of Nitric Oxide (NO) Production
Objective: To assess the ability of MDPI to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
MDPI
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
Cell culture medium
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of MDPI for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Griess Assay: Collect the cell culture supernatant. Mix the supernatant with Griess reagent and incubate at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the amount of nitrite (a stable product of NO) using a sodium nitrite standard curve.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of MDPI that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
MDPI
-
Bacterial growth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plate
Protocol:
-
Preparation of Inoculum: Prepare a standardized bacterial inoculum.
-
Serial Dilution: Perform a serial two-fold dilution of MDPI in the growth medium in a 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of MDPI at which no visible bacterial growth is observed.
Signaling Pathways and Mechanisms of Action
Isothiocyanates are known to exert their biological effects by modulating a variety of cellular signaling pathways. While specific pathways for MDPI have not been elucidated, the following are key pathways commonly targeted by other ITCs.
Anticancer Mechanisms
Isothiocyanates can induce cancer cell death and inhibit proliferation through multiple mechanisms, including the induction of oxidative stress, modulation of apoptosis-related proteins, and cell cycle arrest.[8][9]
Caption: Potential anticancer mechanisms of MDPI.
Anti-inflammatory Pathway: Inhibition of NF-κB
The transcription factor NF-κB is a master regulator of inflammation. Many isothiocyanates have been shown to inhibit its activation.[11][17]
Caption: Inhibition of the NF-κB inflammatory pathway.
Experimental Workflow for Drug Discovery
The following diagram illustrates a typical workflow for the initial stages of drug discovery research for a compound like MDPI.
Caption: A streamlined workflow for preclinical drug discovery.
Summary of Quantitative Data for Isothiocyanates
Due to the lack of specific quantitative data for MDPI, the following table summarizes reported IC50 values for other representative isothiocyanates to provide a comparative context for potential efficacy.
Table 2: Reported IC50 Values for Selected Isothiocyanates in Cancer Cell Lines
| Isothiocyanate | Cell Line | Assay Duration (h) | IC50 (µM) | Reference |
| Sulforaphane | PC-3 (Prostate) | 72 | ~15 | [18] |
| Phenethyl ITC (PEITC) | PC-3 (Prostate) | 24 | ~10 | [19] |
| Benzyl ITC (BITC) | HL-60 (Leukemia) | 3 | ~1.8 | [10] |
| Allyl ITC (AITC) | HL-60 (Leukemia) | 3 | ~17 | [10] |
Note: IC50 values can vary significantly depending on the cell line, assay conditions, and duration of exposure.
Conclusion
While direct experimental data on this compound is currently scarce in the scientific literature, its structural similarity to other well-characterized isothiocyanates suggests it holds significant potential as a lead compound in drug discovery. The protocols and pathways described herein provide a robust framework for initiating a comprehensive investigation into the biological activities of MDPI. Further research is warranted to elucidate its specific mechanisms of action and to evaluate its therapeutic potential in preclinical models of cancer, inflammation, and infectious diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. The antibacterial properties of isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Vegetable-derived isothiocyanates: anti-proliferative activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. redalyc.org [redalyc.org]
- 10. Anticarcinogenic Effects of Isothiocyanates on Hepatocellular Carcinoma | MDPI [mdpi.com]
- 11. Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. This compound | 113504-93-1 [sigmaaldrich.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. repository.najah.edu [repository.najah.edu]
- 18. researchgate.net [researchgate.net]
- 19. Molecular Targets of Dietary Phenethyl Isothiocyanate and Sulforaphane for Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-Methylenedioxyphenyl Isothiocyanate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 3,4-Methylenedioxyphenyl isothiocyanate synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when using the common method of dithiocarbamate salt formation followed by desulfurization.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Incomplete dithiocarbamate formation: The initial reaction between 3,4-Methylenedioxyaniline and carbon disulfide may be inefficient. | - Ensure anhydrous reaction conditions as moisture can interfere with the reaction.- Use a suitable base such as triethylamine or DBU to facilitate the reaction.[1]- Verify the quality and purity of the starting amine. |
| Ineffective desulfurization: The chosen desulfurizing agent may not be suitable for the substrate or reaction conditions. | - Select a desulfurizing agent appropriate for your scale and safety requirements. Hydrogen peroxide and iodine are effective and safer alternatives to thiophosgene for non-chiral isothiocyanates.[2]- For chiral syntheses, sodium persulfate is a recommended alternative to thiophosgene.[2] | |
| Decomposition of the product: Isothiocyanates can be sensitive to prolonged heating or certain reagents. | - Minimize reaction time and use moderate temperatures, especially during desulfurization.- Consider using microwave-assisted synthesis to reduce reaction times and potentially improve yields.[1] | |
| Presence of Multiple Byproducts | Side reactions during dithiocarbamate formation: The amine may react with other electrophiles present. | - Control the stoichiometry of reactants carefully. Use a slight excess of carbon disulfide.- Add the amine to the carbon disulfide solution slowly to control the reaction rate. |
| Side reactions during desulfurization: The desulfurizing agent may react with other functional groups on the molecule. | - Choose a milder desulfurizing agent. For example, tosyl chloride can be a good option.[3]- Optimize the reaction temperature and time to favor the desired reaction. | |
| Formation of symmetrical thioureas: This can occur if the intermediate dithiocarbamate reacts with another molecule of the starting amine. | - A one-pot method where the desulfurizing agent is added after a short period of dithiocarbamate formation can minimize this.[1] | |
| Difficulty in Product Purification | Product is an oil and difficult to crystallize: This can make isolation challenging. | - Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) for purification.[1]- If byproducts are acidic or basic, an aqueous workup with dilute acid and base can help remove them. |
| Co-elution of byproducts during chromatography: Similar polarity of the product and impurities. | - Adjust the solvent system for chromatography to improve separation.- Consider a different purification technique, such as distillation under reduced pressure if the product is thermally stable. | |
| Safety Concerns | Use of highly toxic reagents: Traditional methods often employ highly toxic reagents like thiophosgene or carbon disulfide. | - Replace thiophosgene with safer desulfurizing agents like hydrogen peroxide, iodine, or sodium persulfate.[2] - While carbon disulfide is common, alternative methods using elemental sulfur and isocyanides are being developed to avoid its use.[4][5] |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely used method for synthesizing aryl isothiocyanates is the decomposition of a dithiocarbamate salt.[2] This typically involves a two-step, one-pot reaction:
-
Reaction of 3,4-Methylenedioxyaniline with carbon disulfide in the presence of a base (like triethylamine) to form an in-situ dithiocarbamate salt.[3]
-
Addition of a desulfurizing agent to convert the dithiocarbamate salt into this compound.[2]
Q2: What are some effective and safer alternatives to using thiophosgene as a desulfurizing agent?
A2: Several safer and effective desulfurizing agents can be used. For non-chiral isothiocyanates, hydrogen peroxide and iodine are considered excellent options due to their wide scope, safety, ease of use, and ability to produce high yields.[2] Other alternatives include sodium persulfate (especially for chiral compounds), tosyl chloride, and propane phosphonic acid anhydride (T3P®).[2][3]
Q3: How can I improve the yield of my synthesis?
A3: To improve the yield, consider the following:
-
Optimize the desulfurizing agent: The choice of desulfurizing agent is critical. See the table below for a comparison.
-
Use microwave irradiation: Microwave-assisted synthesis can significantly reduce reaction times and often leads to higher yields (72-96% for some isothiocyanates).[1]
-
Consider a one-pot vs. two-step process: For electron-rich anilines like 3,4-Methylenedioxyaniline, a one-pot process is often efficient.[6] However, if side reactions are an issue, a two-step approach where the dithiocarbamate salt is formed first might offer better control.
-
Optimize reaction conditions: Systematically vary the base, solvent, temperature, and reaction time to find the optimal conditions for your specific setup.
Q4: My starting material is an electron-deficient aniline. Will the standard methods work?
A4: Electron-deficient anilines can be less reactive and may result in lower yields with some one-pot methods. A two-step approach, where the dithiocarbamate is formed first and then treated with the desulfurizing agent, is often more effective for these substrates.[6][7]
Q5: Are there any methods that avoid the use of carbon disulfide?
A5: Yes, research is ongoing to develop greener synthesis routes. One such method involves the reaction of isocyanides with elemental sulfur, which can be catalyzed by amines.[4][5] Another approach is the use of thiocarbonyl transfer reagents other than carbon disulfide.[5]
Experimental Protocols
Protocol 1: One-Pot Synthesis using Tosyl Chloride as a Desulfurizing Agent
This protocol is based on a general method for preparing isothiocyanates from amines.[3]
Materials:
-
3,4-Methylenedioxyaniline
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N)
-
Tosyl chloride (TsCl)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 3,4-Methylenedioxyaniline (1.0 eq) and triethylamine (2.2 eq) in dichloromethane at 0 °C, add carbon disulfide (1.1 eq) dropwise.
-
Allow the reaction mixture to stir at room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add tosyl chloride (1.1 eq) portion-wise.
-
Let the reaction warm to room temperature and stir for an additional 3-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Data Presentation
Table 1: Comparison of Desulfurization Methods for Isothiocyanate Synthesis
| Desulfurizing Agent | Typical Yields | Advantages | Disadvantages | Reference(s) |
| Thiophosgene | Good | Wide substrate scope | Highly toxic, requires careful handling | [2] |
| Hydrogen Peroxide (H₂O₂) | High | Safe, environmentally friendly, simple workup | May not be suitable for all substrates | [2] |
| Iodine (I₂) | High | Effective, readily available | Can be corrosive | [2] |
| Sodium Persulfate (Na₂S₂O₈) | Good to High | Safer than thiophosgene, good for chiral compounds | May require specific reaction conditions | [2] |
| Tosyl Chloride (TsCl) | Good | Readily available, mild conditions | May produce chlorinated byproducts | [3] |
| DMT/NMM/TsO⁻ (Microwave) | 72-96% | Very high yields, short reaction times | Requires a microwave reactor | [1] |
| Phenyl Chlorothionoformate | Up to 99% | Versatile for a broad range of amines | May require a two-step process for some substrates | [6] |
Visualizations
Caption: One-pot synthesis workflow for this compound.
Caption: Troubleshooting logic for addressing low synthesis yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isothiocyanate synthesis [organic-chemistry.org]
- 4. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10436A [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
- 7. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Isothiocyanate Reactions with Amines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isothiocyanate reactions with amines.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism between an isothiocyanate and a primary amine?
The reaction is a nucleophilic addition where the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This forms a stable thiourea linkage.[1][2][3] The reaction is generally efficient and straightforward, often considered a "click-type" reaction due to its simplicity and high yield under optimal conditions.[1]
Q2: What are the primary reactive sites on a protein for isothiocyanate conjugation?
Isothiocyanates primarily react with non-protonated primary amines.[2][4] On a protein, these are the N-terminal α-amino group and the ε-amino group of lysine residues.[2] Thiol groups of cysteine residues can also react, particularly at a lower pH (around 6-8), but the resulting dithiocarbamate linkage is generally less stable than the thiourea bond formed with amines.[2][5]
Q3: Why is a basic pH crucial for isothiocyanate reactions with amines?
A basic pH, typically between 8.5 and 9.5, is necessary to ensure that the primary amino groups on the amine or protein are in a deprotonated, and therefore nucleophilic, state (-NH₂).[2][4][6] The N-terminal amino group of a protein has a lower pKa (around 7-8.9) than the ε-amino group of lysine (around 10.5), making it more reactive at a slightly lower pH.[2][4] For comprehensive labeling of all available amino groups, a pH above 9 is often recommended.[2]
Q4: How should I store and handle isothiocyanate reagents?
Isothiocyanates are sensitive to moisture and can degrade over time.[7] They should be stored in a cool, dry place, and it is advisable to use a fresh or properly stored bottle of the reagent for best results.[7] For bioconjugation, isothiocyanate solutions, such as FITC, are typically prepared fresh in an anhydrous solvent like DMSO or DMF before use.[3][8]
Troubleshooting Guides
Problem 1: Low or No Product Yield
Q: My isothiocyanate-amine reaction is resulting in a low yield or no product at all. What are the common causes and how can I troubleshoot this?
A: Low or no yield is a frequent issue that can stem from several factors. Below is a systematic guide to troubleshooting this problem.
Troubleshooting Workflow for Low Reaction Yield
Caption: A stepwise workflow for diagnosing and resolving low-yield isothiocyanate reactions.
Detailed Troubleshooting Steps:
-
Reagent Quality and Stoichiometry:
-
Isothiocyanate Quality: Isothiocyanates can degrade upon exposure to moisture.[7] Use a fresh bottle or a reagent that has been stored properly under anhydrous conditions.
-
Solvent Purity: Ensure that your solvents are anhydrous, as water can hydrolyze the isothiocyanate, leading to undesired byproducts and lower yields.[7]
-
Stoichiometry: A 1:1 molar ratio of amine to isothiocyanate is standard.[1] In some cases, using a slight excess (1.1-1.2 equivalents) of the isothiocyanate can help drive the reaction to completion, especially if the amine is of low reactivity.[7] For bioconjugation, a higher molar excess of the labeling reagent is often necessary.[2]
-
-
Reaction Conditions:
-
pH: For reactions involving primary amines, especially in bioconjugation, maintaining a pH between 8.5 and 9.5 is critical for deprotonating the amine and facilitating the nucleophilic attack.[2][4][6] Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the target molecule for the isothiocyanate.[8][9]
-
Temperature: While many reactions proceed readily at room temperature, increasing the temperature can enhance the reaction rate, particularly for less reactive amines.[7][10][11] However, be cautious as higher temperatures can also promote side reactions.[2]
-
Solvent: The choice of solvent can significantly impact the reaction. Polar aprotic solvents like THF, acetonitrile, or DMSO are commonly used.[1][7][12][13] The optimal solvent may need to be determined empirically.
-
Concentration: Increasing the concentration of the reactants can sometimes improve the reaction rate and yield.[10]
-
-
Amine Reactivity:
-
Steric Hindrance: Bulky groups on the amine or the isothiocyanate can impede the reaction, leading to slow reaction rates or failure to form the product.[10] For sterically hindered amines, consider increasing the reaction temperature, extending the reaction time, or using a catalyst.[7][10]
-
Electronic Effects: Electron-deficient amines (e.g., some anilines) are less nucleophilic and may react more slowly.[7][11] The use of a non-nucleophilic base catalyst like triethylamine (TEA) can facilitate the reaction.[7][11]
-
-
Alternative Methods for Difficult Reactions:
-
If optimizing conditions fails, alternative synthetic routes might be necessary. These can include the condensation of the amine with carbon disulfide to form a dithiocarbamate salt in situ, followed by desulfurization.[10][14] Mechanochemistry, such as ball milling, can also provide the energy needed to overcome steric barriers.[10]
-
Problem 2: Presence of Side Products
Q: I am observing unexpected spots on my TLC or peaks in my LC-MS that are not the starting materials or the desired product. What could these side products be?
A: The formation of side products can complicate purification and reduce the yield of your target molecule. Here are some common side reactions and their causes.
Common Side Reactions:
-
Hydrolysis of Isothiocyanate: Isothiocyanates can react with water in the solvent or from the atmosphere to form an unstable thiocarbamic acid, which can then decompose.[7][15] This is often observed as a more polar spot on a TLC plate.
-
Formation of Symmetrical Thiourea: If there is unreacted primary amine under harsh reaction conditions, it's possible to form a symmetrical thiourea.[7]
-
Solution: Ensure correct stoichiometry and consider milder reaction conditions.
-
-
Edman Degradation in Peptide Labeling: When labeling the N-terminus of a peptide, particularly on a solid support, an Edman degradation-type cyclization can occur under acidic conditions, leading to the cleavage of the N-terminal amino acid.[2]
-
Solution: Carefully control the pH and avoid acidic conditions during the reaction and workup.
-
Problem 3: Product Purification and Isolation Issues
Q: My thiourea product is an oil and won't crystallize, or I'm having trouble with purification. What are the best practices for isolating my product?
A: Purification can be challenging, especially if the product is not a crystalline solid.
Purification Strategies:
-
For Crystalline Products:
-
Filtration: If the thiourea product precipitates from the reaction mixture, it can often be isolated by simple filtration.[13]
-
Recrystallization: This is an excellent method for purifying solid products. The choice of solvent is crucial. Ethanol or mixtures of ethanol/water are often effective for aromatic thioureas.[1][13]
-
-
For Oily or Non-Crystalline Products:
-
Column Chromatography: This is the most reliable method for purifying oily products. Silica gel is commonly used, with a mobile phase typically consisting of a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate).[1][13]
-
Trituration: Vigorously stirring the oily product with a poor solvent (e.g., hexane) can sometimes induce crystallization or wash away impurities.[1]
-
Problem 4: Issues Specific to Bioconjugation (e.g., FITC Labeling)
Q: I am labeling an antibody with FITC, but I'm experiencing issues like protein aggregation or low fluorescence. What should I consider?
A: Bioconjugation with isothiocyanates like FITC requires careful optimization to maintain the biomolecule's function.
Bioconjugation Troubleshooting:
-
Protein Purity and Concentration: The protein should be pure and at a suitable concentration (typically 2-25 mg/mL for antibodies).[6][17] Amine-containing molecules in the buffer (e.g., Tris, BSA) will compete with the target protein and should be removed via buffer exchange.[6][8][17][18]
-
Degree of Labeling (DOL):
-
Over-labeling: Attaching too many hydrophobic FITC molecules can lead to protein aggregation and precipitation.[6][8][17] It can also cause fluorescence quenching, where the fluorophores interact and reduce the overall signal.[17][19]
-
Under-labeling: This will result in a weak signal.[6]
-
Solution: Optimize the FITC-to-protein molar ratio. A starting range of 10:1 to 20:1 is often recommended for antibodies, but this may require empirical optimization.[6]
-
-
pH Sensitivity: The fluorescence of FITC is pH-sensitive and decreases in acidic environments.[3][17] Ensure that the final buffer for your labeled conjugate is at a suitable pH for your application.
-
Removal of Unreacted Dye: It is crucial to remove any unreacted FITC after the labeling reaction, as it can cause high background fluorescence.[8] Size-exclusion chromatography is a common method for this purification step.[8][18][19]
Data and Protocols
Table 1: Recommended Reaction Conditions for Antibody Conjugation with FITC
| Parameter | Recommended Range | Rationale and Notes |
| pH | 8.5 - 9.5 | Ensures primary amines are deprotonated and nucleophilic.[4][6] Carbonate-bicarbonate buffer is commonly used.[2][6] Avoid amine-containing buffers.[8] |
| Antibody Concentration | 2 - 25 mg/mL | High protein concentration is often required for efficient labeling.[6][17] |
| FITC:Antibody Molar Ratio | 10:1 to 20:1 | This is a starting point for optimization.[6] Over-labeling can cause aggregation and quenching.[6][17] |
| Reaction Temperature | Room Temperature or 4°C | Room temperature is generally faster, while 4°C can be used for sensitive proteins.[6] |
| Reaction Time | 1-2 hours at RT or overnight at 4°C | Reaction progress can be monitored to determine the optimal time.[6] |
| Solvent for FITC | Anhydrous DMSO or DMF | FITC should be dissolved immediately before use to prevent hydrolysis.[3] The final concentration of organic solvent should be <10% to avoid protein denaturation.[8][20] |
Experimental Protocol: General Synthesis of an N,N'-Disubstituted Thiourea
This protocol provides a general procedure for a standard solution-phase synthesis of a thiourea from a primary amine and an isothiocyanate.
Materials:
-
Substituted Amine (1.0 mmol)
-
Substituted Isothiocyanate (1.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
To a solution of the amine (1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask, add the corresponding isothiocyanate (1.0 mmol) at room temperature.[1]
-
Stir the resulting mixture at room temperature.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 3:1 hexane/ethyl acetate eluent). The reaction is typically complete within 1-2 hours.[1]
-
Once the starting material is consumed, remove the solvent under reduced pressure using a rotary evaporator.[1]
-
If the resulting solid is pure by TLC, no further purification is needed. If impurities are present, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.[1]
Experimental Protocol: FITC Labeling of an Antibody
This protocol is a general guideline for conjugating fluorescein isothiocyanate (FITC) to an antibody.
Workflow for Antibody Labeling with FITC
Caption: A typical experimental workflow for the conjugation of FITC to an antibody.
Procedure:
-
Antibody Preparation:
-
The antibody should be purified and free of any amine-containing stabilizers like BSA.[6][18]
-
Perform a buffer exchange to place the antibody in an amine-free buffer at the optimal pH for labeling, such as 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0-9.5.[6][8]
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
FITC Solution Preparation:
-
Conjugation Reaction:
-
Purification:
-
Characterization:
-
Determine the degree of labeling (DOL) and the final protein concentration by measuring the absorbance of the conjugate at 280 nm and 495 nm. The necessary formulas can be found from reagent suppliers.[18]
-
Store the labeled antibody under appropriate conditions, typically at 4°C or -20°C with a cryoprotectant.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 4. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. portlandpress.com [portlandpress.com]
- 9. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. tandfonline.com [tandfonline.com]
- 13. benchchem.com [benchchem.com]
- 14. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 16. reddit.com [reddit.com]
- 17. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
optimizing reaction conditions for aromatic isothiocyanate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of aromatic isothiocyanates.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of aromatic isothiocyanates, particularly via the widely used dithiocarbamate salt pathway.
Problem 1: Low or No Yield of the Desired Aromatic Isothiocyanate
Q: My reaction is resulting in a very low yield or no product at all. What are the potential causes and how can I improve it?
A: Low yield is a frequent issue in aromatic isothiocyanate synthesis and can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Cause 1: Inefficient Dithiocarbamate Salt Formation. The initial reaction between the aromatic amine and carbon disulfide (CS₂) is crucial. Incomplete formation of the dithiocarbamate intermediate will directly lead to low product yield.
-
Solution:
-
Base Selection: While triethylamine is commonly used, less reactive (electron-deficient) aromatic amines may necessitate stronger inorganic bases such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to facilitate the reaction.[1]
-
Solvent Choice: The reaction can be performed in various solvents. Anhydrous tetrahydrofuran (THF) and dichloromethane (DCM) are often effective choices.[1] For certain aqueous protocols, the choice of base is critical; for instance, using K₂CO₃ can be crucial as the potassium salt of the dithiocarbamate may be more soluble than the sodium or ammonium salts.[2]
-
-
-
Cause 2: Ineffective Desulfurization. The choice of desulfurizing agent to convert the dithiocarbamate salt to the isothiocyanate is critical. Many reagents are not universally effective, especially for substrates with electron-withdrawing groups.[1][3]
-
Solution:
-
Reagent Selection: For electron-rich and neutral aromatic amines, a variety of desulfurizing agents can be effective. However, for electron-deficient anilines, more robust systems may be required.[3] A two-step process, where the dithiocarbamate salt is first formed and then decomposed, often gives higher yields for electron-deficient substrates compared to a one-pot approach.[4] The use of NaOH as both the base and the desulfurizing agent in acetonitrile has been reported as an effective one-pot method for a range of aryl amines.[5][6]
-
Comparative Analysis: Refer to the data in Table 1 for a comparison of common desulfurizing agents and their reported yields under specific conditions.
-
-
-
Cause 3: Sub-optimal Reaction Conditions. Temperature, reaction time, and stoichiometry of reagents must be carefully controlled for optimal results.
-
Solution:
-
Temperature Control: The formation of the dithiocarbamate salt is often exothermic and may require cooling to maintain the reaction temperature, typically between 0°C and room temperature. The subsequent desulfurization step is also often performed at or below room temperature.
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Some methods report rapid conversions within minutes, while others may require several hours.[4]
-
Stoichiometry: Ensure the correct molar ratios of amine, carbon disulfide, base, and desulfurizing agent are used as specified in the protocol.
-
-
-
Cause 4: Side Reactions. The formation of symmetrical thioureas is a common side reaction, especially if the isothiocyanate product reacts with the unreacted starting amine.
-
Solution:
-
Controlled Addition: Slow, dropwise addition of the desulfurizing agent to the dithiocarbamate salt solution can help to minimize the concentration of the isothiocyanate at any given time, thereby reducing the likelihood of it reacting with the starting amine.
-
One-Pot vs. Two-Step: For amines that are prone to forming thioureas, a two-step procedure where the dithiocarbamate is isolated before desulfurization may be beneficial.
-
-
Problem 2: Difficulty in Synthesizing Isothiocyanates from Electron-Deficient Aromatic Amines
Q: I am struggling to synthesize isothiocyanates from aromatic amines bearing strong electron-withdrawing groups (e.g., nitro, cyano). The yields are consistently low. How can I address this?
A: The synthesis of isothiocyanates from electron-deficient anilines is a known challenge due to the reduced nucleophilicity of the amino group, which slows down the initial reaction with carbon disulfide.
-
Solution 1: Harsher Reaction Conditions for Dithiocarbamate Formation.
-
To overcome the low reactivity, you may need to employ more forcing conditions for the dithiocarbamate salt formation. This can include using a stronger base, a higher reaction temperature, or a longer reaction time.[2] The use of a co-solvent like dimethylformamide (DMF) in aqueous reactions has been shown to improve the conversion of highly electron-deficient arylamines.[2]
-
-
Solution 2: Two-Step Synthesis.
-
Solution 3: Alternative Reagents.
-
Consider using alternative thiocarbonyl transfer reagents instead of the carbon disulfide route. For instance, a two-step process using chlorothionoformate has been shown to be effective for preparing isothiocyanates from electron-deficient amines like 4-nitroaniline with high efficiency.[3]
-
Problem 3: Product Purification Challenges
Q: I am having difficulty purifying my aromatic isothiocyanate product. What are some common issues and how can I resolve them?
A: Purification of aromatic isothiocyanates can be challenging due to their potential instability and the presence of persistent impurities.
-
Issue 1: Co-elution with Byproducts. Symmetrical thioureas or unreacted starting materials can sometimes be difficult to separate from the desired isothiocyanate by column chromatography.
-
Solution:
-
Optimize Chromatography: Experiment with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to improve the separation on silica gel.
-
Alternative Purification: If chromatography is ineffective, consider distillation under reduced pressure for liquid isothiocyanates. For solid products, recrystallization from a suitable solvent can be an effective purification method.
-
-
-
Issue 2: Product Instability on Silica Gel. Some isothiocyanates can be sensitive to the acidic nature of silica gel, leading to decomposition during column chromatography.
-
Solution:
-
Neutralized Silica: Use silica gel that has been neutralized with a base (e.g., triethylamine) before packing the column.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as neutral alumina, for chromatography.
-
Rapid Purification: Minimize the time the product spends on the column by using flash chromatography techniques.
-
-
-
Issue 3: Residual Desulfurizing Agent. Some desulfurizing agents or their byproducts can be difficult to remove. For example, excess tosyl chloride can be challenging to separate from non-polar isothiocyanates.[7]
-
Solution:
-
Reagent Choice: If purification is a persistent issue, consider switching to a desulfurizing agent that produces more easily removable byproducts. For instance, using acetyl chloride instead of tosyl chloride can avoid this specific purification problem.[7]
-
Aqueous Work-up: A thorough aqueous work-up can help remove many water-soluble impurities before chromatography.
-
-
Data Presentation: Comparison of Desulfurizing Agents
The following table summarizes the performance of various desulfurizing agents for the synthesis of aromatic isothiocyanates from their corresponding dithiocarbamate salts, providing a comparative overview of reaction conditions and yields.
| Desulfurizing Agent | Aromatic Amine Substrate | Base | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| NaOH | Various aryl amines | NaOH | CH₃CN | 9 h | Room Temp. | 56-78 | [5] |
| Cyanuric Chloride (TCT) | 4-Chloroaniline | K₂CO₃ | H₂O/DMF | 20 h (dithiocarbamate) + 0.5 h (desulfurization) | 40 (dithiocarbamate), 0 (desulfurization) | 70 | [2] |
| Cyanuric Chloride (TCT) | 4-Fluoroaniline | K₂CO₃ | H₂O/DMF | 3 h (dithiocarbamate) + 0.5 h (desulfurization) | 40 (dithiocarbamate), 0 (desulfurization) | 94 | [2] |
| Tosyl Chloride | Various aryl amines | Et₃N | Toluene | 30 min | Not specified | 75-97 | [4] |
| Hydrogen Peroxide | Various aryl amines | Not specified | Water/Protic solvents | Not specified | Mild conditions | Excellent | [4] |
| Iodine | Various aryl amines | Not specified | Not specified | Not specified | Not specified | High | [4] |
| Sodium Persulfate | 3-Aminopyridine | Not specified | H₂O | Not specified | Not specified | 72 (two-step) | [4] |
| Sodium Persulfate | 1-Fluoro-2-aminobenzene | Not specified | H₂O | Not specified | Not specified | 82 (two-step) | [4] |
| Di-tert-butyl dicarbonate | Not specified | Not specified | Not specified | Not specified | Not specified | Good | [8] |
| Cobalt(II) chloride | Dithiocarbamate salts | Not specified | Not specified | Hours | Room Temp. | Fair to good | [4] |
| Copper(II) sulfate | Dithiocarbamate salts | Not specified | Not specified | Hours | Room Temp. | Fair to good | [4] |
Experimental Protocols
Protocol 1: General One-Pot Synthesis of Aryl Isothiocyanates using NaOH [5]
This protocol describes a one-pot synthesis of aryl isothiocyanates from primary aryl amines using sodium hydroxide as both the base and the desulfurizing agent.
Methodology:
-
Reaction Setup: To an 8 mL vial, add acetonitrile (1.5 mL), powdered sodium hydroxide (40.0 mg, 1 mmol), the primary aryl amine (0.5 mmol), and carbon disulfide (114.2 mg, 1.5 mmol) sequentially.
-
Reaction: Stir the mixture at room temperature for 9 hours. A slightly yellow solid may be observed precipitating at the bottom of the vial.
-
Work-up: Centrifuge the reaction mixture for 3 minutes at 6000 rpm.
-
Isolation: Collect the upper clear solution and concentrate it using a rotary evaporator.
-
Purification: Purify the crude product by flash chromatography on silica gel using petroleum ether as the eluent to obtain the desired isothiocyanate.
Protocol 2: Two-Step Synthesis of Electron-Deficient Aryl Isothiocyanates via Dithiocarbamate Salt Formation [2]
This protocol is suitable for the synthesis of isothiocyanates from electron-deficient aromatic amines.
Methodology:
Step 1: Dithiocarbamate Salt Formation
-
Reaction Setup: In a suitable flask, treat the electron-deficient aryl amine (20 mmol) with an excess of carbon disulfide (e.g., 5 equivalents) and potassium carbonate (2 equivalents) in a mixture of DMF (5 mL) and water (20 mL).
-
Reaction: Stir the mixture at 40°C until the conversion of the starting amine is complete (monitor by HPLC).
Step 2: Desulfurization
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Addition of Desulfurizing Agent: Add a solution of cyanuric chloride (TCT) (10 mmol) in dichloromethane (CH₂Cl₂) dropwise to the cooled mixture.
-
Reaction: Stir the mixture for another 30 minutes at 0°C.
-
Work-up: Basify the mixture to a pH > 11 with 6 N NaOH. Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Troubleshooting workflow for low aromatic isothiocyanate yield.
Caption: Logical map of problems and solutions in isothiocyanate synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. scilit.com [scilit.com]
- 7. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
stability and storage conditions for 3,4-Methylenedioxyphenyl isothiocyanate
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 3,4-Methylenedioxyphenyl isothiocyanate (CAS 113504-93-1).[1]
Frequently Asked Questions (FAQs)
Q1: What are the general characteristics of this compound?
This compound is an isothiocyanate dioxole compound often used in proteomics research.[1] It is a member of the isothiocyanate family, which are known for being highly reactive organo-sulfur phytochemicals.[2] Isothiocyanates are recognized for their unique chemical reactivity, which contributes to their biological activities.[2]
Q2: What are the primary factors that affect the stability of isothiocyanates like this compound?
Isothiocyanates are generally unstable in aqueous solutions and are sensitive to several factors:
-
Moisture/Water: They are moisture-sensitive and can hydrolyze in water.[3][4]
-
Heat: Isothiocyanates are heat-sensitive, and high temperatures can lead to degradation.[2] Cooking, for instance, can impact the formation and content of isothiocyanates in natural sources.[5][6]
-
pH: The stability of isothiocyanates can be influenced by pH. For example, some isothiocyanates show more rapid degradation at higher pH levels.
-
Nucleophilic Reagents: As strong electrophiles, isothiocyanates can react with nucleophilic reagents such as alcohols, amines, and amino acids.[2]
Q3: How should I handle this compound in the laboratory?
Due to its potential hazards, proper handling is crucial. Always work under a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[7][8] Avoid breathing dust, fumes, or vapors and prevent contact with skin and eyes.[3][7] In case of accidental contact, rinse the affected area immediately and thoroughly with water.[3][7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Review storage conditions and handling procedures. Ensure the compound is stored in a tightly sealed container in a cool, dry, and dark place. Prepare solutions fresh for each experiment if possible. |
| Loss of compound activity | The compound may have degraded due to exposure to moisture, heat, or incompatible substances. | Check for any potential sources of contamination or degradation in your experimental setup. Consider performing a stability test on your sample. |
| Visible changes in the compound (e.g., color change, clumping) | This could indicate degradation or reaction with atmospheric moisture. | Do not use the compound if you observe any physical changes. Dispose of it according to your institution's waste disposal guidelines and use a fresh, properly stored vial. |
Storage and Handling Summary
| Parameter | Recommendation | Reference |
| Temperature | Store in a cool place. The recommended storage temperature is often found on the product label. | [3][4] |
| Atmosphere | Store under an inert atmosphere if possible. | [7] |
| Container | Keep containers tightly closed. | [3][7][8][9] |
| Environment | Store in a dry, well-ventilated place. | [7][8][9] |
| Incompatible Materials | Avoid strong oxidizing agents, moisture, alcohol, and amines. | [4][7] |
| Light | Protect from light to prevent potential degradation. | General best practice |
Experimental Protocol: General Method for Assessing Isothiocyanate Stability in Solution
This protocol provides a general framework for evaluating the stability of an isothiocyanate in a specific solvent or buffer.
Objective: To determine the degradation rate of an isothiocyanate in a given solution over time.
Materials:
-
This compound
-
High-purity solvent (e.g., acetonitrile, DMSO)
-
Aqueous buffer of desired pH
-
HPLC or GC-MS system
-
Analytical column suitable for separating the isothiocyanate from its degradation products
-
Incubator or water bath
-
Autosampler vials
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a high-purity, non-aqueous solvent (e.g., acetonitrile or DMSO).
-
Working Solution Preparation: Dilute the stock solution with the desired aqueous buffer to the final experimental concentration.
-
Time Zero (T0) Sample: Immediately after preparing the working solution, take an aliquot and analyze it by HPLC or GC-MS to determine the initial concentration of the isothiocyanate.
-
Incubation: Incubate the remaining working solution at a controlled temperature.
-
Time-Point Sampling: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the working solution.
-
Sample Analysis: Analyze each time-point sample by HPLC or GC-MS to quantify the remaining concentration of the isothiocyanate.
-
Data Analysis: Plot the concentration of the isothiocyanate as a function of time. From this data, you can calculate the rate of degradation and the half-life of the compound under the tested conditions.
Visual Guides
References
- 1. scbt.com [scbt.com]
- 2. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.ie [fishersci.ie]
- 5. Isothiocyanates: translating the power of plants to people - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cooking Methods for Preserving Isothiocyanates and Reducing Goitrin in Brassica Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
Technical Support Center: Synthesis of 3,4-Methylenedioxyphenyl Isothiocyanate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-Methylenedioxyphenyl Isothiocyanate.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the most common byproduct in the synthesis of this compound from 3,4-methylenedioxyaniline, and how is it formed?
A1: The most prevalent byproduct is the corresponding symmetrical thiourea, N,N'-bis(3,4-methylenedioxyphenyl)thiourea . This byproduct is formed when the desired product, this compound, reacts with the unreacted starting material, 3,4-methylenedioxyaniline. This is a common issue in isothiocyanate synthesis when the amine is not fully consumed or when there are localized areas of high amine concentration.
Q2: My reaction seems to have a low yield of the desired isothiocyanate and a significant amount of a white precipitate. What could be the issue?
A2: This is a classic sign of significant N,N'-bis(3,4-methylenedioxyphenyl)thiourea formation. Symmetrical diarylthioureas are often sparingly soluble and may precipitate from the reaction mixture. The low yield of the isothiocyanate is a direct consequence of it being consumed in the formation of the thiourea byproduct. To address this, consider the following:
-
Stoichiometry: Ensure accurate measurement of reagents. A slight excess of the thiocarbonylating agent (e.g., carbon disulfide) might be beneficial.
-
Reaction Conditions: Slower addition of the amine to the reaction mixture can help to maintain a low concentration of the amine, thus minimizing its reaction with the isothiocyanate product. Lowering the reaction temperature might also slow down the rate of thiourea formation.
Q3: How can I differentiate between the desired this compound and the N,N'-bis(3,4-methylenedioxyphenyl)thiourea byproduct?
A3: You can distinguish between the product and the byproduct using standard analytical techniques. Their physical and spectroscopic properties will differ, as summarized in the table below. A key difference is the characteristic strong infrared absorption of the isothiocyanate group (-N=C=S) around 2000-2200 cm⁻¹.
Q4: What is the best way to purify this compound from the thiourea byproduct?
A4: Purification can typically be achieved by leveraging the differences in solubility and polarity between the isothiocyanate and the thiourea.
-
Recrystallization: Aryl isothiocyanates are generally more soluble in nonpolar solvents (like hexanes or dichloromethane) than the corresponding symmetrical diarylthioureas. You can attempt to dissolve the crude product in a minimal amount of a hot solvent in which the isothiocyanate is soluble but the thiourea is not, followed by hot filtration to remove the insoluble thiourea. Alternatively, recrystallization from a suitable solvent system can be effective.
-
Column Chromatography: Flash column chromatography on silica gel is a reliable method for separating the less polar isothiocyanate from the more polar thiourea. A solvent system such as a hexane/ethyl acetate gradient is a good starting point.[1]
Q5: Are there any alternative synthesis methods that can minimize byproduct formation?
A5: Yes, several methods have been developed to improve the synthesis of isothiocyanates and reduce byproducts.[2] For instance, using a biphasic medium (e.g., water/ethyl acetate) can be advantageous. The isothiocyanate product is extracted into the organic layer as it is formed, effectively separating it from the amine starting material in the aqueous phase and thus preventing the formation of the thiourea byproduct.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of this compound and the Common Byproduct
| Property | This compound | N,N'-bis(3,4-methylenedioxyphenyl)thiourea (Byproduct) |
| Molecular Formula | C₈H₅NO₂S | C₁₅H₁₂N₂O₄S |
| Molecular Weight | 179.20 g/mol | 316.33 g/mol |
| Physical State | Solid | Solid |
| Solubility | Generally soluble in organic solvents like DCM, THF, acetone. | Sparingly soluble in many common organic solvents. |
| Key IR Absorption (cm⁻¹) | ~2000-2200 (strong, characteristic -N=C=S stretch) | No absorption in the 2000-2200 cm⁻¹ region. Presence of N-H and C=S stretches. |
| ¹H NMR | Aromatic protons and methylenedioxy protons. | Aromatic protons, methylenedioxy protons, and a broad singlet for the N-H protons. |
| ¹³C NMR | Signal for the -N=C=S carbon (~130-140 ppm). | Signal for the C=S carbon (~180-190 ppm). |
Experimental Protocols
General Experimental Protocol for the Synthesis of this compound
This protocol is a general representation and may require optimization.
-
Dithiocarbamate Salt Formation:
-
In a round-bottom flask, dissolve 3,4-methylenedioxyaniline (1 equivalent) in a suitable solvent such as dichloromethane or THF.
-
Add a base, typically triethylamine (1.1 equivalents).
-
Cool the mixture in an ice bath.
-
Slowly add carbon disulfide (1.1 equivalents) dropwise while stirring.
-
Allow the reaction to stir at room temperature for 1-2 hours to form the dithiocarbamate salt.
-
-
Desulfurization to Isothiocyanate:
-
Cool the reaction mixture again in an ice bath.
-
Add a desulfurizing agent. A common choice is tosyl chloride (1.1 equivalents). The addition should be done portion-wise or as a solution in the reaction solvent.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the dithiocarbamate intermediate.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or flash column chromatography to separate the desired this compound from the N,N'-bis(3,4-methylenedioxyphenyl)thiourea byproduct.
-
Visualizations
Caption: Byproduct formation pathway.
Caption: Experimental troubleshooting workflow.
References
Technical Support Center: Purification of 3,4-Methylenedioxyphenyl Isothiocyanate
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of crude 3,4-Methylenedioxyphenyl isothiocyanate. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for this compound, a moderately non-polar aromatic isothiocyanate, include:
-
Flash Column Chromatography: Effective for removing polar and non-polar impurities.
-
Recrystallization: Useful for obtaining highly crystalline and pure product, provided a suitable solvent system is identified.
-
Vacuum Distillation: Applicable if the compound is thermally stable, as it can separate the product from non-volatile impurities.
Q2: My purified this compound appears to be degrading. How can I prevent this?
A2: Isothiocyanates can be unstable, particularly in the presence of moisture, high temperatures, or nucleophiles. To minimize degradation, process extracts quickly and store the purified compound at low temperatures (-20°C or below) under an inert atmosphere (e.g., nitrogen or argon).[1]
Q3: What are some potential impurities I might encounter in my crude this compound?
A3: Depending on the synthetic route, common impurities may include unreacted starting materials (e.g., 3,4-methylenedioxyaniline), byproducts from the isothiocyanate formation reaction (such as thioureas), and residual solvents. If the synthesis involves the use of carbon disulfide, related thiocarbonyl compounds could also be present as impurities.
Q4: How can I assess the purity of my this compound?
A4: Purity can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A C18 reversed-phase column with a UV detector is commonly used for analyzing aromatic isothiocyanates.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can identify and quantify volatile impurities.
-
Thin-Layer Chromatography (TLC): A quick method to monitor the progress of purification, often using a mobile phase of hexane and ethyl acetate.[2]
Troubleshooting Guides
Flash Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation of Product and Impurities | Incorrect mobile phase polarity. | Optimize the solvent system using TLC. Start with a low polarity mobile phase (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity. |
| Column overloading. | Use an appropriate amount of crude material for the column size. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight. | |
| Product Elutes with the Solvent Front | Mobile phase is too polar. | Decrease the polarity of the mobile phase (increase the proportion of the non-polar solvent like hexane). |
| Product Does Not Elute from the Column | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (increase the proportion of the polar solvent like ethyl acetate). |
| Streaking or Tailing of the Product Band | Sample is not fully dissolved or is interacting strongly with the silica gel. | Ensure the sample is fully dissolved in a minimal amount of the mobile phase before loading. Adding a small amount of a more polar solvent to the loading solution can sometimes help. |
Recrystallization
| Problem | Possible Cause | Solution |
| Product Does Not Dissolve in the Hot Solvent | Improper solvent choice. | Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Test a range of solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/heptane). |
| Product "Oils Out" Instead of Crystallizing | The solution is supersaturated, or the cooling rate is too fast. | Add a small amount of additional hot solvent to dissolve the oil, then allow the solution to cool more slowly. Seeding with a small crystal of the pure product can also induce crystallization. |
| No Crystals Form Upon Cooling | The solution is not saturated enough, or the compound is very soluble in the chosen solvent. | Evaporate some of the solvent to concentrate the solution. Try placing the solution in an ice bath or scratching the inside of the flask with a glass rod to induce crystallization. Consider using an anti-solvent. |
| Low Recovery of Purified Product | The compound has significant solubility in the cold solvent, or too much solvent was used. | Minimize the amount of hot solvent used to dissolve the crude product. Ensure the solution is thoroughly cooled to maximize crystal formation. Wash the collected crystals with a minimal amount of cold solvent. |
HPLC Analysis
| Problem | Possible Cause | Solution |
| Compound Precipitation in the HPLC System | Low solubility of the isothiocyanate in the aqueous mobile phase. | Increase the column temperature (e.g., to 60°C) to improve solubility.[3][4] Modify the mobile phase by increasing the proportion of the organic solvent.[3] Ensure the sample is fully dissolved and filtered before injection.[3] |
| Poor Peak Shape (Tailing or Fronting) | Column overload or secondary interactions with the stationary phase. | Dilute the sample. Add a small amount of acid (e.g., formic acid) to the mobile phase to improve peak shape for acidic or basic compounds.[2] |
| Co-elution with Impurities | Insufficient resolution of the HPLC method. | Optimize the mobile phase gradient, flow rate, or change the stationary phase to one with different selectivity. |
Experimental Protocols
Flash Column Chromatography Protocol
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., hexane/ethyl acetate).
-
Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane) and apply it carefully to the top of the silica gel bed.[3]
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in separate tubes.[3]
-
Monitoring: Monitor the separation by spotting each fraction on a TLC plate and visualizing under a UV lamp.[3]
-
Product Collection: Combine the fractions containing the pure product and remove the solvent under reduced pressure.[3]
Recrystallization Protocol
-
Solvent Selection: In a test tube, add a small amount of crude this compound and a few drops of a potential recrystallization solvent. Heat the mixture to boiling. If the solid dissolves, allow it to cool to room temperature and then in an ice bath to see if crystals form.
-
Dissolution: In a flask, add the crude product and the minimum amount of the chosen hot solvent to completely dissolve it.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place it in an ice bath to maximize crystal formation.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[3]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[3]
-
Drying: Allow the crystals to air dry on the filter paper or place them in a desiccator to remove residual solvent.[3]
Quantitative Data Summary
The following table presents illustrative data for the purification of crude this compound. Actual results may vary depending on the initial purity and the specific experimental conditions.
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) |
| Flash Chromatography | 75% | 95% | 80% |
| Recrystallization | 90% | >99% | 70% |
| Vacuum Distillation | 80% | 97% | 65% |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for flash chromatography purification issues.
References
Technical Support Center: Derivatization of Sterically Hindered Amines
Welcome to the technical support center for the derivatization of sterically hindered amines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the analytical derivatization of these challenging molecules.
Frequently Asked Questions (FAQs)
Q1: Why is the derivatization of sterically hindered amines so challenging?
A1: Steric hindrance refers to the spatial arrangement of bulky groups around the amine's nitrogen atom. These bulky substituents physically obstruct the approach of derivatizing reagents, slowing down or preventing the reaction. This leads to common issues such as low reaction yields, incomplete derivatization, and the need for more forcing reaction conditions, which can in turn cause degradation of the analyte or reagent.
Q2: What are the analytical consequences of incomplete derivatization?
A2: Incomplete derivatization can lead to several analytical problems, including:
-
Poor peak shape: Underivatized amines, being polar, can interact with active sites in the gas chromatography (GC) or high-performance liquid chromatography (HPLC) system, leading to peak tailing.[1]
-
Inaccurate quantification: If the derivatization reaction is not complete and reproducible, the analytical results will not be accurate or precise.
-
Multiple peaks for a single analyte: The presence of both the derivatized and underivatized analyte will result in multiple peaks, complicating the chromatogram and data analysis.
Q3: How do I choose the right derivatizing reagent for a sterically hindered amine?
A3: The choice of reagent is critical and depends on several factors:
-
Steric bulk of the reagent: Less sterically crowded reagents are generally more reactive towards hindered amines.
-
Reactivity of the amine: Primary amines are generally more reactive than secondary amines. Tertiary amines are typically not derivatized by acylation or silylation but can be analyzed by other means.
-
Analytical technique: The reagent should introduce a functional group that is readily detectable by the chosen analytical instrument (e.g., a chromophore for UV detection, a fluorophore for fluorescence detection, or a group that enhances volatility and ionization for GC-MS).
-
Stability of the derivative: The resulting derivative must be stable under the chromatographic conditions. For example, some derivatives, like those from o-phthalaldehyde (OPA), can be unstable.[2]
Q4: Can catalysts be used to improve the derivatization of sterically hindered amines?
A4: Yes, catalysts can significantly improve the derivatization yield of hindered amines. For silylation reactions, a common catalyst is trimethylchlorosilane (TMCS), which is often added in small amounts (e.g., 1% in BSTFA) to enhance the reactivity of the silylating agent towards sterically hindered groups.[1] For acylation reactions, a base such as pyridine or triethylamine is often used to neutralize the acid byproduct and catalyze the reaction.
Troubleshooting Guides
Issue 1: Low or No Derivatization Yield
This is the most common problem when working with sterically hindered amines. The following guide provides a systematic approach to troubleshooting this issue.
Troubleshooting Workflow for Low Derivatization Yield
Caption: Troubleshooting workflow for low derivatization yield.
| Parameter | Recommendation | Rationale |
| Reagent Excess | Increase the molar excess of the derivatizing reagent to 10-fold or higher. | Drives the reaction equilibrium towards product formation, especially for less reactive hindered amines. |
| Temperature | Increase the reaction temperature in increments (e.g., 10-20 °C). | Provides the necessary activation energy to overcome the steric barrier. For silylation, temperatures of 70-100°C are common. |
| Reaction Time | Extend the reaction time. Monitor the reaction progress at different time points. | Sterically hindered reactions are kinetically slower and require more time to reach completion. |
| pH (for aqueous derivatization) | Optimize the pH of the reaction buffer. For many reagents like dansyl chloride and FMOC-Cl, a basic pH (8-10) is required. | The amine must be in its deprotonated, nucleophilic form to react. |
| Catalyst | Introduce or increase the concentration of a suitable catalyst (e.g., TMCS for silylation, pyridine for acylation). | Catalysts increase the reactivity of the derivatizing agent or the amine. |
| Solvent | Ensure the use of an appropriate anhydrous solvent (e.g., acetonitrile, pyridine) for moisture-sensitive reagents like silylating agents. | Water can hydrolyze the derivatizing reagent, reducing its availability to react with the amine. |
| Reagent Choice | If optimization fails, consider a different, less bulky derivatizing reagent. | A smaller reagent may be better able to access the sterically hindered amine. |
| Sample Cleanup | If working with complex matrices, perform a sample cleanup step like solid-phase extraction (SPE) prior to derivatization. | Matrix components can compete for the derivatizing reagent or inhibit the reaction. |
Issue 2: Multiple Peaks for a Single Analyte
The appearance of multiple peaks can be due to incomplete reaction, side reactions, or degradation.
Logical Relationship for Multiple Peak Issue
Caption: Logical relationships for troubleshooting multiple peaks.
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Refer to the "Low or No Derivatization Yield" troubleshooting guide to drive the reaction to completion. |
| Side Reactions | Review the structure of your analyte for other reactive functional groups (e.g., hydroxyls). Consider a more selective derivatizing reagent or milder reaction conditions. |
| Analyte or Derivative Degradation | The reaction conditions (e.g., high temperature) may be too harsh. Try using a lower temperature or a shorter reaction time. |
| Reagent Artifacts | Excess derivatizing reagent or its byproducts can sometimes appear as peaks. Run a reagent blank (all components except the analyte) to identify these peaks. Consider a cleanup step after derivatization to remove excess reagent. |
Quantitative Data on Derivatization of Sterically Hindered Amines
The following table summarizes reported derivatization conditions and outcomes for some common sterically hindered amines. Note that yields can be highly dependent on the specific reaction conditions and the analytical method used for quantification.
| Analyte | Derivatizing Reagent | Reaction Conditions | Derivatization Yield/Outcome | Reference/Notes |
| tert-Butylamine | o-Phthalaldehyde (OPA) | Room temperature, basic pH | Quantitative derivatization reported for HPLC-UV analysis. | [3] |
| Diisopropylamine | Reductive Amination (Butyraldehyde, Pd(OH)₂/C catalyst) | 30 °C, 4 h, 1.5 MPa H₂ | 97% selectivity, 73% yield of the tertiary amine product. | [4] |
| Adamantanamine | 9-Fluorenylmethyl chloroformate (FMOC-Cl) | 30 °C, 20 min, pH 8.5 | Successful derivatization for HPLC-fluorescence detection. | [5] |
| 2,2,6,6-Tetramethylpiperidine (TMP) | Acetyl chloride | Modified conditions required to achieve acylation. | Ring fission can occur under standard acylation conditions, but 1-acetyl-TMP can be formed. | [6] |
| Lysergic acid amide (LSD) | BSTFA + 1% TMCS | 75 °C, >3 hours | Reaction reached ~95% completion, but did not go to 100%. | [7] |
Experimental Protocols
Protocol 1: General Procedure for Silylation of Hindered Amines for GC-MS
This protocol is a starting point for the derivatization of sterically hindered primary and secondary amines using a silylating reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst.
Experimental Workflow for Silylation
Caption: Experimental workflow for silylation of hindered amines.
Materials:
-
Dried sample containing the sterically hindered amine
-
Anhydrous pyridine or acetonitrile
-
BSTFA with 1% TMCS (or other suitable silylating agent)
-
Reaction vials with screw caps
-
Heating block or oven
-
GC-MS system
Procedure:
-
Place the dried sample extract in a reaction vial.
-
Add 50 µL of anhydrous pyridine or acetonitrile to reconstitute the residue.
-
Add 50 µL of BSTFA containing 1% TMCS.
-
Tightly cap the vial and heat at 70-100 °C for 30-60 minutes. The optimal temperature and time should be determined empirically.
-
Allow the vial to cool to room temperature.
-
Inject 1 µL of the derivatized solution into the GC-MS.
Protocol 2: General Procedure for Derivatization with Dansyl Chloride for HPLC
This protocol is suitable for primary and secondary sterically hindered amines and introduces a fluorescent tag for sensitive detection.
Materials:
-
Sample solution containing the amine
-
Dansyl chloride solution (e.g., 5 mg/mL in acetone)
-
Sodium bicarbonate buffer (e.g., 100 mM, pH 9.5)
-
Quenching solution (e.g., 25% ammonia solution or 10% formic acid)
-
Heating block or water bath
-
HPLC system with fluorescence or UV detector
Procedure:
-
To 100 µL of the sample solution, add 100 µL of sodium bicarbonate buffer (pH 9.5).
-
Add 200 µL of the dansyl chloride solution.
-
Vortex the mixture and incubate at 60 °C for 45 minutes in the dark.[8]
-
Cool the reaction mixture to room temperature.
-
Add 20 µL of the quenching solution to react with excess dansyl chloride.
-
The sample is now ready for injection into the HPLC system. A liquid-liquid extraction step may be added to remove excess reagent and byproducts if they interfere with the analysis.
Protocol 3: General Procedure for Derivatization with FMOC-Cl for HPLC
9-Fluorenylmethyl chloroformate (FMOC-Cl) is another effective reagent for derivatizing primary and secondary amines, including some sterically hindered ones, for fluorescence detection.[9]
Materials:
-
Sample solution containing the amine
-
FMOC-Cl solution (e.g., 5 mg/mL in acetonitrile)
-
Borate buffer (e.g., 0.1 M, pH 8.5-10)
-
Quenching solution (e.g., 1% formic acid)
-
HPLC system with fluorescence detector
Procedure:
-
To 100 µL of the sample solution, add 100 µL of borate buffer.
-
Add 100 µL of the FMOC-Cl solution.
-
Vortex the mixture and allow it to react at room temperature for 5-40 minutes.[10][11]
-
Add 100 µL of the quenching solution to stop the reaction.
-
The sample can be directly injected into the HPLC system.
Disclaimer: These protocols are intended as a general guide. Optimization of reaction conditions is crucial for achieving accurate and reproducible results for your specific analyte and sample matrix.
References
- 1. researchgate.net [researchgate.net]
- 2. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Direct determination of adamantanamine in plasma and urine with automated solid phase derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 8. youtube.com [youtube.com]
- 9. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ikm.org.my [ikm.org.my]
Technical Support Center: Storage and Handling of Isothiocyanates
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the proper storage and handling of isothiocyanates (ITCs) to prevent their degradation and polymerization. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause isothiocyanate degradation during storage?
A1: Isothiocyanates are reactive compounds susceptible to degradation through several pathways. The primary factors include:
-
Moisture: Isothiocyanates can hydrolyze in the presence of water, leading to the formation of corresponding amines and other byproducts.
-
Heat: Elevated temperatures accelerate the rate of degradation reactions, including hydrolysis and potential polymerization.
-
Light: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.
-
Oxygen: While less reactive towards oxygen than other functional groups, prolonged exposure to air can lead to oxidative degradation.
-
Presence of Contaminants: Acids, bases, and certain metals can catalyze degradation pathways.
Q2: What is isothiocyanate polymerization and why is it a problem?
A2: Isothiocyanate polymerization is a process where individual isothiocyanate molecules react with each other to form larger chains or cyclic structures (oligomers and polymers). This is a significant issue because:
-
It reduces the purity and concentration of the active monomeric isothiocyanate in your sample.
-
Polymeric impurities can be difficult to remove and may interfere with experimental assays.
-
The physical properties of the sample can change, for example, from a liquid to a viscous oil or a solid precipitate.
While the exact mechanism of self-polymerization under storage conditions is not extensively documented in publicly available literature, it is hypothesized to proceed through anionic or thermally induced pathways.
Q3: What are the ideal storage conditions for isothiocyanates?
A3: To minimize degradation and polymerization, isothiocyanates should be stored under the following conditions:
-
Temperature: Store at low temperatures, typically 2-8°C. For long-term storage, temperatures of -20°C or even -80°C are recommended.[1]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to exclude moisture and oxygen.
-
Light: Protect from light by using amber-colored vials or by storing the containers in the dark.
-
Container: Use tightly sealed, clean, and dry glass containers. Avoid metal containers as metal ions can catalyze degradation.
Troubleshooting Guide
Problem: I observe a color change in my isothiocyanate sample (e.g., turning yellow or brown).
-
Possible Cause: This is often an indication of degradation and the formation of impurities.
-
Solution:
-
Verify the purity of your sample using an appropriate analytical method such as HPLC or GC-MS.
-
If the purity is compromised, consider repurifying the isothiocyanate if possible (e.g., by distillation or chromatography). Note that purification of reactive compounds can be challenging.
-
For future storage, ensure all recommended storage conditions (low temperature, inert atmosphere, protection from light) are strictly followed.
-
Problem: My liquid isothiocyanate has become viscous or contains solid precipitates.
-
Possible Cause: This is a strong indication of polymerization.
-
Solution:
-
Attempt to isolate the remaining monomer from the polymeric material. This may be possible through vacuum distillation if the isothiocyanate is thermally stable.
-
For small-scale purification, column chromatography may be an option, but care must be taken as the stationary phase (e.g., silica gel) can sometimes promote degradation.
-
It is often more practical to discard the polymerized sample and obtain a fresh batch, ensuring proper storage from the outset.
-
Problem: I am seeing inconsistent results in my experiments using the same batch of isothiocyanate over time.
-
Possible Cause: The isothiocyanate is likely degrading during storage, leading to a decrease in its effective concentration.
-
Solution:
-
Implement a routine quality control check of your isothiocyanate stock. This can be a simple purity assessment by TLC or a more quantitative analysis by HPLC or GC.
-
Aliquot the isothiocyanate into smaller, single-use vials upon receipt. This minimizes the number of times the main stock is opened and exposed to the atmosphere.
-
Always handle the compound in a dry, inert atmosphere (e.g., in a glove box or using Schlenk techniques) when preparing solutions.
-
Data on Isothiocyanate Stability
Quantitative data on the long-term stability of pure isothiocyanates is limited in the scientific literature. However, the following table summarizes available information on recommended storage temperatures for some common isothiocyanates.
| Isothiocyanate | Recommended Storage Temperature | Source |
| Allyl isothiocyanate | ≤ 4°C (39°F) | [2] |
| Phenyl isothiocyanate | 2-8°C | Safety Data Sheet |
| Methyl isothiocyanate | Cool, dry area | [3] |
| Benzyl isothiocyanate | 2-8°C | Safety Data Sheet |
| Sulforaphane | -20°C or below | Supplier recommendation |
Studies on wasabi rhizomes have shown that the yield of isothiocyanates remains stable for up to 8 weeks when stored at temperatures of -10°C, -20°C, and -80°C.
Experimental Protocols
Protocol 1: Monitoring Isothiocyanate Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for assessing the purity of a volatile isothiocyanate sample and identifying potential degradation products.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the isothiocyanate in a dry, aprotic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.
-
Create a series of dilutions from the stock solution to establish a calibration curve.
-
-
GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms or equivalent) is typically suitable.
-
Injector Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/minute.
-
Hold at 250°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-400.
-
-
-
Data Analysis:
-
Integrate the peak corresponding to the isothiocyanate monomer.
-
Calculate the purity of the sample based on the peak area relative to the total ion chromatogram.
-
Identify any new peaks by comparing their mass spectra to a library (e.g., NIST) to identify potential degradation products or oligomers.
-
Visualizations
Caption: Key factors leading to the degradation of isothiocyanates.
References
Technical Support Center: Solvent Effects on the Regioselectivity of Thiocyanation Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the impact of solvents on the regioselectivity of thiocyanation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of aromatic thiocyanation?
A1: The thiocyanation of electron-rich aromatic compounds, such as phenols and anilines, typically proceeds through an electrophilic aromatic substitution (SEAr) mechanism. An electrophilic thiocyanating agent, often generated in situ, is attacked by the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (sigma complex). Subsequent deprotonation restores aromaticity, yielding the aryl thiocyanate product.[1]
Q2: How do substituents on the aromatic ring influence regioselectivity?
A2: The regioselectivity is largely governed by the directing effects of the substituents already present on the aromatic ring. Electron-donating groups (e.g., -OH, -NH₂, -OR) are typically ortho, para-directors, with the para position often being favored due to reduced steric hindrance.[2] Electron-withdrawing groups (e.g., -NO₂, -CN) are generally meta-directors.
Q3: Does the choice of thiocyanating agent affect the reaction?
A3: Yes, the choice of thiocyanating agent is critical. Modern methods often favor the in-situ generation of the electrophilic species from sources like ammonium thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN) in the presence of an oxidizing agent. The reactivity and stability of the thiocyanating agent can influence reaction rates and, in some cases, regioselectivity.
Q4: Can solvent choice influence the yield and regioselectivity of my thiocyanation reaction?
A4: Absolutely. The polarity of the solvent can affect the stability of the transition state and intermediates, thereby influencing both the reaction rate and the regiochemical outcome. For example, polar solvents like ethanol and acetonitrile have been found to be effective for the thiocyanation of anilines and phenols, often favoring para-substitution.[3] However, the optimal solvent is dependent on the specific substrate and reaction conditions.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: My thiocyanation reaction is resulting in a low yield or no product. What are the potential causes and how can I address them?
Answer: Low yields in aromatic thiocyanation can arise from several factors. A systematic approach to troubleshooting is recommended:
-
Reagent Quality:
-
Purity of Starting Materials: Ensure that the aromatic substrate and thiocyanating agents (e.g., KSCN, NBS) are pure, as impurities can inhibit the reaction.
-
Activity of Oxidizing Agent: If using an in-situ method, confirm the activity of the oxidizing agent (e.g., N-bromosuccinimide should be fresh).
-
-
Reaction Conditions:
-
Stoichiometry: Optimize the molar ratios of your reactants. For the thiocyanation of aniline using NBS and KSCN, a 1:2.1:1 ratio of aniline to KSCN to NBS in ethanol has been shown to be effective.[3]
-
Temperature: Elevated temperatures can sometimes lead to the formation of byproducts. Many thiocyanation reactions proceed efficiently at room temperature.
-
Solvent: The choice of solvent is crucial. For the thiocyanation of anilines, ethanol has been reported as an effective and environmentally friendly option.[3] Acetonitrile is also commonly and effectively used for the thiocyanation of phenols and anilines.[2]
-
-
Substrate Reactivity:
-
Electron-Donating vs. Electron-Withdrawing Groups: Thiocyanation is an electrophilic aromatic substitution, so electron-rich aromatic compounds react more readily. Substrates with strong electron-withdrawing groups may require harsher conditions or alternative catalytic systems to achieve good yields.
-
Issue 2: Poor Regioselectivity
Question: My reaction is producing an undesirable mixture of ortho and para isomers. How can I improve the regioselectivity?
Answer: Achieving high regioselectivity is a common challenge in electrophilic aromatic substitution. Here are some strategies to improve it:
-
Solvent Effects:
-
The polarity of the solvent can influence the transition state energies leading to different isomers. It is advisable to screen a range of solvents with varying polarities. For instance, in the thiocyanation of anilines and phenols, polar solvents like ethanol and acetonitrile have been shown to favor the formation of the para-substituted product.[2][3]
-
-
Steric Hindrance:
-
Bulky reagents or catalysts can favor substitution at the less sterically hindered position, which is typically the para position.
-
-
Catalyst Choice:
-
The use of specific catalysts, such as certain Lewis acids or heterogeneous catalysts, can influence the regiochemical outcome of the reaction.
-
Data Presentation
The following tables summarize the qualitative effects of solvents on the regioselectivity of thiocyanation for different classes of aromatic compounds based on available literature. It is important to note that direct quantitative comparisons of isomer ratios across a broad range of solvents are not extensively documented in the reviewed literature.
Table 1: Solvent Effects on the Thiocyanation of Anilines
| Solvent | Regioselectivity | Reagent System | Reference |
| Ethanol | para-selective | KSCN/NBS | [3] |
| Acetonitrile | para-selective | BDMS/NH₄SCN | [2] |
Table 2: Solvent Effects on the Thiocyanation of Phenols
| Solvent | Regioselectivity | Reagent System | Reference |
| Acetonitrile | para-selective | BDMS/NH₄SCN | [2] |
Table 3: Solvent Effects on the Thiocyanation of Indoles
| Solvent | Regioselectivity | Reagent System | Reference |
| Acetonitrile | C3-selective | DHPDMDO/NaSCN | [4] |
| Acetic Acid | C3-selective | DHPDMDO/NaSCN | [4] |
Experimental Protocols
Protocol 1: Thiocyanation of Aniline using KSCN/NBS in Ethanol[3]
Materials:
-
Substituted Aniline
-
Potassium Thiocyanate (KSCN)
-
N-Bromosuccinimide (NBS)
-
Ethanol (EtOH)
-
Ethyl Acetate (EtOAc)
-
Water
Procedure:
-
In a round-bottom flask, dissolve N-bromosuccinimide (1.0 mmol) in ethanol (10 mL).
-
Add potassium thiocyanate (2.1 mmol) to the solution and stir the mixture at room temperature (27 °C) for 5 minutes.
-
Add the substituted aniline (1.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 20 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with water and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Thiocyanation of Phenols and Anilines using BDMS/NH₄SCN in Acetonitrile[2]
Materials:
-
Phenol or Aniline Substrate
-
Bromodimethylsulfonium Bromide (BDMS)
-
Ammonium Thiocyanate (NH₄SCN)
-
Acetonitrile
Procedure:
-
To a solution of bromodimethylsulfonium bromide in acetonitrile, add ammonium thiocyanate.
-
Immediately add the phenol or aniline substrate to the reaction mixture.
-
Stir the reaction at the optimized temperature and time as determined by initial screening.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction and work up by extraction.
-
Purify the product by column chromatography.
Mandatory Visualization
Caption: Troubleshooting workflow for thiocyanation reactions.
References
- 1. Regioselective C-H Thiocyanation of Arenes by Iron(III) Chloride Catalysis [organic-chemistry.org]
- 2. Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cu-Catalyzed Oxidation of C2 and C3 Alkyl-Substituted Indole via Acyl Nitroso Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Isothiocyanate Reactions with Atmospheric Moisture
This guide is intended for researchers, scientists, and drug development professionals working with isothiocyanates (ITCs). It provides detailed troubleshooting advice and answers to frequently asked questions regarding the challenges posed by the reactivity of these compounds with atmospheric moisture.
Frequently Asked Questions (FAQs)
Q1: Why are isothiocyanates so sensitive to moisture?
Isothiocyanates feature a highly electrophilic carbon atom in their functional group (-N=C=S). This carbon is susceptible to nucleophilic attack by water present in the atmosphere or in solvents. This reaction, known as hydrolysis, leads to the degradation of the isothiocyanate and the formation of unwanted byproducts, compromising reaction yields and purity. The initial product of hydrolysis is an unstable thiocarbamic acid, which readily decomposes to the corresponding amine and carbonyl sulfide.
Q2: What are the visible signs of isothiocyanate degradation in my sample or reaction?
Signs of degradation due to moisture contamination can include:
-
Low or no yield of the desired product: This is a primary indicator that your starting isothiocyanate has been consumed by reacting with water.
-
Formation of unexpected byproducts: You may observe new spots on your Thin Layer Chromatography (TLC) plate or unexpected peaks in your LC-MS or GC-MS analysis. The primary byproduct to look for is the corresponding amine.
-
Inconsistent reaction outcomes: Variable results between seemingly identical experimental runs can often be attributed to differing levels of moisture contamination.
-
Changes in physical appearance: A pure isothiocyanate that is a clear liquid may turn cloudy or develop a precipitate upon degradation.
Q3: How should I properly store my isothiocyanate reagents?
To ensure the longevity of your isothiocyanates, adhere to the following storage guidelines:
-
Temperature: Store at or below 4°C. For long-term storage, -20°C is recommended.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.
-
Container: Use a tightly sealed container with a secure cap. For highly sensitive isothiocyanates, consider using a container with a septum seal (like a Sure/Seal™ bottle) to allow for removal of the reagent via syringe without exposing the bulk material to the atmosphere.
-
Aliquoting: For frequently used isothiocyanates, consider aliquoting the reagent into smaller, single-use vials. This practice minimizes the repeated exposure of the entire stock to atmospheric moisture.
Q4: Can I use an isothiocyanate that has been accidentally exposed to air?
It is strongly discouraged. Exposure to atmospheric moisture will initiate hydrolysis, reducing the purity of your reagent and impacting the stoichiometry of your reaction. For reliable and reproducible results, always use a fresh or properly stored isothiocyanate. If you suspect minor exposure, you may be able to repurify volatile liquid isothiocyanates by distillation under reduced pressure, but this is not always practical.
Troubleshooting Guide: Isothiocyanate Reactions
This section addresses common issues encountered during reactions involving isothiocyanates and provides actionable solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution | Expected Outcome |
| Degradation of Isothiocyanate | Use a fresh bottle of the isothiocyanate or purify the existing stock if possible. Always handle the reagent under an inert atmosphere. | Improved yield and reduction of amine byproducts. |
| Wet Solvents or Reagents | Ensure all solvents are rigorously dried before use. Dry all glassware in an oven and cool under an inert atmosphere. Ensure other reagents are anhydrous. | Consistent and higher yields. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress by TLC. If the reaction is sluggish, consider gentle heating. | Drive the reaction to completion. |
| Low Nucleophilicity of the Amine | For reactions with weakly nucleophilic amines (e.g., anilines), consider adding a non-nucleophilic base like triethylamine (TEA) to increase the amine's reactivity. | Increased reaction rate and improved yield. |
Issue 2: Presence of Unexpected Spots on TLC
| Potential Cause | Identification and Mitigation |
| Hydrolysis of Isothiocyanate | The primary byproduct will be the corresponding amine, which is typically more polar than the starting isothiocyanate and the thiourea product, resulting in a lower Rf value on the TLC plate. To mitigate this, use anhydrous solvents and reagents and perform the reaction under an inert atmosphere. |
| Formation of Symmetrical Thiourea | This can occur if the amine starting material reacts with a byproduct. Carefully control the stoichiometry of your reactants. |
| Decomposition of Starting Material or Product | If your compounds are sensitive to the reaction conditions (e.g., heat), you may observe decomposition. Consider running the reaction at a lower temperature for a longer duration. |
Data Presentation: Stability of Isothiocyanates
The stability of isothiocyanates is influenced by temperature, pH, and the presence of moisture. The following tables summarize available quantitative data.
Table 1: Stability of Sulforaphane in Aqueous Solutions
| Temperature (°C) | pH | Degradation Rate Constant (k) | Half-life (t½) |
| 4 | 4.0 | - | 17.21 days |
| 4 | 8.0 | - | 33.87 days |
| 26 | 5.0 | More stable in phosphate buffer than citrate buffer | - |
| 37 | 4.0 | Degradation rate increases by a factor of ~3.1 for every 10°C increase | - |
| 37 | 8.0 | Degradation rate increases by a factor of ~4.0 for every 10°C increase | - |
Data compiled from studies on sulforaphane stability in various buffer systems.[1]
Table 2: Stability of Phenethyl Isothiocyanate (PEITC) in Aqueous Buffers at 25°C
| pH | Degradation Half-life (t½) in hours |
| 3.0 | 68.2 |
| 7.4 | 56.0 |
| 10.1 | 15.3 |
At a physiological pH of 7.4, the half-life of PEITC increases to 108 hours when stored at 4°C.[2]
Table 3: Stability of Allyl Isothiocyanate (AITC) under Different Storage Conditions
| Condition | Duration | Residual AITC (%) |
| Room Temperature, Air | 1 year | >90 |
| Room Temperature, Nitrogen | 1 year | >90 (improved stability) |
| 60°C, Air | 1 year | <90 |
| 40°C, in Ethanol | 2 weeks | ~85 |
The vapor pressure of AITC is not significantly affected by relative humidity levels of 0% versus 80%.[3]
Experimental Protocols
Protocol 1: General Handling of Isothiocyanates under an Inert Atmosphere
This protocol outlines the standard procedure for handling a moisture-sensitive isothiocyanate using a Schlenk line.
-
Glassware Preparation: Oven-dry all glassware (e.g., round-bottom flask, addition funnel) at >120°C for at least 4 hours. Assemble the glassware while hot and immediately place it under vacuum on a Schlenk line.
-
Inert Atmosphere Introduction: Purge the assembled glassware by alternating between vacuum and an inert gas (argon or nitrogen) at least three times.
-
Solvent Transfer: Transfer anhydrous solvent into the reaction flask via a cannula or a gas-tight syringe.
-
Reagent Addition:
-
Liquids: Add liquid isothiocyanates and other liquid reagents using a gas-tight syringe. Pierce the septum on the reagent bottle and the reaction flask, and slowly add the reagent to the reaction mixture.
-
Solids: If other reagents are solids, add them to the flask before purging with an inert atmosphere.
-
-
Reaction Monitoring: Monitor the reaction progress using TLC. To take a sample, use a syringe to withdraw a small aliquot from the reaction mixture and quench it in a vial containing a suitable solvent.
-
Work-up: Conduct the reaction work-up as required by the specific procedure, keeping in mind the sensitivity of the product.
Protocol 2: Drying Solvents with Molecular Sieves
-
Sieve Activation: Place 3Å or 4Å molecular sieves (10-20% of the solvent volume) in a flask. Heat to 180-200°C under high vacuum for at least 8 hours.
-
Cooling: Allow the sieves to cool to room temperature under a positive pressure of inert gas.
-
Drying: Add the activated sieves to the solvent to be dried in a sealed container under an inert atmosphere.
-
Incubation: Let the solvent stand over the sieves for at least 24-48 hours before use.
Protocol 3: TLC Analysis of an Isothiocyanate Reaction
-
Spotting: Using a capillary tube, spot the starting materials (amine and isothiocyanate), a co-spot (both starting materials in the same spot), and the reaction mixture on a silica gel TLC plate.
-
Elution: Develop the plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Visualization:
-
UV Light: Visualize the plate under a UV lamp (254 nm). Aromatic compounds will be visible.
-
Staining for Amines (Ninhydrin):
-
Prepare a ninhydrin solution (e.g., 0.3g ninhydrin in 100 mL of n-butanol with 3 mL of acetic acid).
-
Dip the TLC plate into the ninhydrin solution and then gently heat it with a heat gun.
-
Primary amines will appear as pink or purple spots.
-
-
General Staining (Potassium Permanganate):
-
Prepare a potassium permanganate stain (e.g., 3g KMnO₄, 20g K₂CO₃, 5 mL 5% NaOH in 300 mL water).
-
Dip the plate in the stain. Oxidizable compounds will appear as yellow-brown spots on a purple background.
-
-
Visualizations
References
Validation & Comparative
A Comparative Guide to Derivatization Reagents: 3,4-Methylenedioxyphenyl Isothiocyanate vs. Phenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the analytical sciences, particularly in chromatography and mass spectrometry, derivatization is a key strategy to enhance the detectability and improve the chromatographic behavior of analytes. Isothiocyanates are a well-established class of reagents for the derivatization of primary and secondary amines, such as those found in amino acids, peptides, and pharmaceuticals. Phenyl isothiocyanate (PITC), the reagent used in Edman degradation, is the most common and well-characterized of these reagents. This guide provides a comprehensive comparison of the established derivatizing agent, Phenyl isothiocyanate (PITC), with a potential but less-characterized alternative, 3,4-Methylenedioxyphenyl isothiocyanate (MDP-ITC).
While PITC has been extensively studied and its performance is well-documented, MDP-ITC remains a largely unexplored reagent for derivatization. This guide will synthesize the available data for PITC and provide a theoretical consideration of MDP-ITC's potential based on the electronic effects of its substituent group.
Chemical Structures and Properties
A fundamental comparison begins with the chemical structures of the two reagents.
Caption: Molecular structures and properties of PITC and MDP-ITC.
The key structural difference is the presence of the methylenedioxy- group on the phenyl ring of MDP-ITC. This group is generally considered to be electron-donating, which can influence the reactivity of the isothiocyanate functional group.
Performance Comparison: Phenyl Isothiocyanate (PITC)
PITC is a widely used pre-column derivatization reagent for the analysis of amino acids and other primary and secondary amines by HPLC.[1] Its reaction with an amino group forms a stable phenylthiocarbamyl (PTC) derivative, which can be readily detected by UV absorbance at 254 nm.[2]
Quantitative Data for PITC Derivatization
| Performance Parameter | Phenyl Isothiocyanate (PITC) |
| Reaction Time | 20 - 60 minutes at room temperature[3][4] |
| Detection Limit | Routinely under 1 picomole[5] |
| Derivative Stability | PTC-amino acids are relatively unstable at ambient temperature but are stable at 0°C.[6] |
| Reaction Efficiency | High, enabling accurate quantification.[5] |
| UV Detection Wavelength | 254 nm[2] |
Advantages of PITC Derivatization
-
Well-established methodology: Extensive literature and standardized protocols are available.
-
Reacts with both primary and secondary amines: This allows for the analysis of a broad range of amino acids, including proline.[1]
-
Stable derivatives: The resulting PTC derivatives are sufficiently stable for chromatographic analysis.[1]
-
High sensitivity: Detection limits in the low picomole range are achievable.[5]
Disadvantages of PITC Derivatization
-
Intricate sample preparation: The procedure can be complex, often requiring evaporation steps to remove excess reagent and byproducts.[1]
-
Toxicity: PITC is a toxic compound and requires careful handling.[1]
-
Potential for interference: Trace amounts of PITC in the sample can interfere with the analysis and potentially shorten the lifespan of the analytical column.[1]
Experimental Protocol: PITC Derivatization of Amino Acids
The following is a general protocol for the pre-column derivatization of amino acids using PITC for HPLC analysis.
Caption: Generalized workflow for PITC derivatization.
Detailed Protocol:
-
Sample Preparation: For protein or peptide samples, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to liberate the amino acids.[3]
-
Drying: Dry the amino acid standards or hydrolyzed sample completely under vacuum.[3]
-
Derivatization:
-
Removal of Excess Reagent: Dry the sample again under vacuum to remove excess PITC and byproducts.[3] Alternatively, an extraction with a non-polar solvent like n-hexane can be performed.[4]
-
Reconstitution: Reconstitute the dried, derivatized sample in the initial mobile phase for HPLC analysis.[3]
-
Analysis: Inject the reconstituted sample into the HPLC system for separation and detection.
Performance Consideration: this compound (MDP-ITC)
Currently, there is a significant lack of published experimental data on the use of MDP-ITC as a derivatization reagent for chromatography. Therefore, a direct comparison of its performance with PITC based on experimental evidence is not possible. However, we can infer potential characteristics based on its chemical structure.
Theoretical Advantages of MDP-ITC
-
Potential for Enhanced Detection: The methylenedioxyphenyl group is a known fluorophore and can also enhance UV absorbance. This could potentially lead to lower detection limits compared to PITC when using fluorescence or UV detectors.
-
Altered Reactivity: The methylenedioxy- group is an electron-donating group.[7] This could potentially increase the nucleophilicity of the isothiocyanate nitrogen, although the effect on the overall reaction rate with amines would need to be experimentally determined.
Theoretical Disadvantages and Unknowns of MDP-ITC
-
Lack of a Standardized Protocol: No established and optimized derivatization protocols are available.
-
Derivative Stability: The stability of the resulting 3,4-methylenedioxyphenylthiocarbamyl (MDPTC) derivatives is unknown.
-
Reaction Kinetics and Efficiency: The reaction time, optimal pH, and overall efficiency of the derivatization reaction have not been characterized.
-
Chromatographic Behavior: The retention characteristics of MDPTC-derivatives on common reversed-phase columns are not documented.
Signaling Pathways and Logical Relationships
The fundamental reaction for both reagents is the nucleophilic attack of the amino group on the electrophilic carbon of the isothiocyanate group.
Caption: General reaction mechanism for isothiocyanate derivatization.
Conclusion and Future Outlook
Phenyl isothiocyanate (PITC) remains the gold standard for the derivatization of amino acids and other amines for HPLC analysis due to its well-characterized performance, high reactivity with both primary and secondary amines, and the extensive availability of established protocols. Its main drawbacks are the complexity of the sample preparation and its toxicity.
This compound (MDP-ITC) presents an intriguing, yet unproven, alternative. The presence of the methylenedioxyphenyl moiety suggests the potential for enhanced detection sensitivity, which warrants further investigation. However, without experimental data on its reactivity, derivative stability, and chromatographic performance, its practical utility as a derivatization reagent cannot be assessed.
For researchers and drug development professionals, PITC is the reliable and recommended choice for routine derivatization of amines. MDP-ITC, on the other hand, represents an opportunity for methods development research. Future studies should focus on systematically evaluating the derivatization conditions for MDP-ITC, the stability of its derivatives, and its performance in the analysis of various amine-containing compounds, directly comparing its figures of merit to those of PITC. Such research would be necessary to determine if the theoretical advantages of MDP-ITC can be realized in practice.
References
- 1. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 2. Amino Acid Analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. hplc.eu [hplc.eu]
- 5. Amino acid analysis utilizing phenylisothiocyanate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. www1.lasalle.edu [www1.lasalle.edu]
Navigating the Amine Metabolome: A Comparative Guide to HPLC-MS/MS Method Validation
A comprehensive evaluation of analytical strategies for the accurate quantification of amine-containing metabolites, offering researchers, scientists, and drug development professionals a guide to selecting and validating robust HPLC-MS/MS methods. This guide provides a detailed comparison of common derivatization agents and alternative chromatographic approaches, supported by quantitative performance data and detailed experimental protocols.
The analysis of amine-containing metabolites, a diverse class of compounds including neurotransmitters, amino acids, and biogenic amines, is crucial in numerous fields from disease biomarker discovery to pharmaceutical development. However, their inherent physicochemical properties, such as high polarity and poor ionization efficiency, present significant challenges for direct analysis by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). To overcome these hurdles, various analytical strategies have been developed, primarily centered around chemical derivatization or specialized chromatographic techniques.
This guide provides an objective comparison of these methods, summarizing their performance based on experimental data and offering detailed protocols to aid in method development and validation.
Comparison of Analytical Strategies
The choice of an analytical strategy for amine-containing metabolites depends on the specific goals of the study, the nature of the sample matrix, and the available instrumentation. The most common approaches involve either chemical derivatization to enhance the analytical properties of the amines or the use of alternative chromatographic techniques to improve their retention and separation.
Chemical Derivatization: Enhancing Detection and Separation
Chemical derivatization modifies the amine functional group to improve chromatographic retention on reversed-phase columns, enhance ionization efficiency in the mass spectrometer, and increase the sensitivity and reliability of detection.[1] Several reagents are available, each with its own advantages and disadvantages.
A comparative study of five different amine-derivatization methods systematically evaluated their reactivity, chromatographic separation, and ionization efficiencies.[2] The findings indicate that no single reagent is universally superior, and the choice often involves a trade-off between reaction simplicity, sensitivity enhancement, and the scope of analytes that can be targeted.[1][2] For comprehensive coverage of the amine metabolome, a combination of multiple derivatization reagents may be necessary.[2]
Table 1: Comparison of Common Derivatization Reagents for Amine-Containing Metabolites
| Derivatization Agent | Abbreviation | Target Amines | Key Advantages | Key Disadvantages |
| Dansyl Chloride | Dns-Cl | Primary & Secondary | Versatile, enhances fluorescence and ionization efficiency.[1][2] Commercially available in isotopically labeled forms. | Can be non-specific; reaction conditions may need optimization. |
| 9-fluorenylmethoxycarbonyl chloride | Fmoc-Cl | Primary & Secondary | Useful under highly acidic chromatography conditions.[2] | May not be suitable for all amine types. |
| Dabsyl Chloride | Dabsyl-Cl | Primary & Secondary | Good alternative at weakly acidic and weakly basic conditions.[2] | |
| o-phthalaldehyde | OPA | Primary | Versatile fluorogenic reagent; chemistry can be fine-tuned.[2] | Only reacts with primary amines. |
| Marfey's Reagent | Primary & Secondary | Chiral property is useful for the separation of enantiomers.[2] | Suboptimal in general for enhancing ionization.[2] | |
| Phenyl isothiocyanate | PITC | Primary & Secondary | Enhances ionization and LC-separation.[3] | Complicates sample preparation and introduces potential for errors.[4] |
| 6-aminoquinoloyl-N-hydroxysuccinimidyl carbamate | AQC | Primary & Secondary | Provides good retention for polar metabolites.[5][6] | |
| Benzoyl Chloride | Primary & Secondary | Improves quantification of metabolites that are poorly extracted.[7] |
Alternative Chromatographic Approaches
For researchers wishing to avoid derivatization, alternative chromatographic strategies can be employed. These methods aim to improve the retention of polar amines on the HPLC column.
-
Ion-Pairing Chromatography (IPC): This technique introduces an ion-pairing reagent to the mobile phase, which forms a neutral complex with the charged amine analyte, thereby increasing its retention on a reversed-phase column.[5] Alkyl amines are often used as volatile ion-pairing agents compatible with mass spectrometry.[5][8] However, these reagents can contaminate the LC system and suppress the MS signal.[8]
-
Hydrophilic Interaction Chromatography (HILIC): HILIC is well-suited for the separation of polar compounds and can be a good alternative to ion-pairing chromatography.[8][9] However, it can suffer from issues like broader peak shapes and retention time instability.[6]
-
"Dilute-and-Shoot" Method: This approach involves minimal sample preparation, typically just dilution and protein precipitation, followed by direct injection onto the LC-MS/MS system, often utilizing a HILIC column.[3] This method is less error-prone than derivatization but may have higher limits of quantification for some compounds.[3][4]
Table 2: Comparison of Derivatization-Based and "Dilute-and-Shoot" Methods
| Feature | PITC Derivatization (RP-LC-MS/MS) | "Dilute-and-Shoot" (HILIC-MS/MS) |
| Sample Preparation | More complex and error-prone due to multiple steps.[3] | Simpler, involving dilution and protein precipitation. |
| Chromatography | Improved separation of isomers and reduced carryover.[3] | Suitable for a broad range of polar metabolites. |
| Sensitivity (LLOQ) | Reduced LLOQs for derivatized compounds in pure solvent, but similar in plasma due to dilution. | Potentially higher LLOQs for some compounds compared to derivatization. |
| Matrix Effects | Can be a significant challenge.[3] | Can also be present. |
| Compound Coverage | Targeted towards amine-containing metabolites. | Broader coverage of polar metabolites. |
Experimental Protocols
Detailed and validated protocols are fundamental to obtaining reliable and reproducible results. Below are generalized methodologies for method validation and a specific example of a derivatization procedure.
General HPLC-MS/MS Method Validation Protocol
The validation of an analytical method should follow established guidelines from regulatory bodies to ensure its suitability for the intended purpose.[10][11] Key validation parameters include linearity, limits of detection (LOD) and quantification (LOQ), precision, and accuracy.[10][12][13]
1. Linearity:
-
Prepare a series of calibration standards of the target analytes at a minimum of five different concentrations.
-
Analyze each concentration level in triplicate.
-
Plot the peak area response versus the concentration and determine the linearity using the coefficient of determination (R²), which should typically be >0.99.[12][13]
2. Limits of Detection (LOD) and Quantification (LOQ):
-
These can be estimated from the calibration curve or by determining the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ.
3. Precision:
-
Repeatability (Intra-day precision): Analyze multiple replicates of samples at different concentration levels on the same day.[10]
-
Intermediate Precision (Inter-day precision): Analyze the same samples on different days with different analysts or equipment.[10]
-
Precision is typically expressed as the relative standard deviation (RSD), which should be ≤15-25%.[12]
4. Accuracy (Recovery):
-
Spike pre-analyzed blank matrix samples with known concentrations of the analytes at low, medium, and high levels.
-
Calculate the recovery as the percentage of the measured concentration to the spiked concentration.[10][13] Acceptable recovery is often within ±15-20%.[12]
Example Protocol: Derivatization with Dansyl Chloride
This protocol is a general guideline and may require optimization for specific applications.
1. Sample Preparation:
-
Dissolve the amine-containing sample in a suitable buffer, such as sodium bicarbonate buffer (pH 9.5).
2. Derivatization Reaction:
-
Add a solution of Dansyl Chloride in acetone to the sample.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified time to ensure complete derivatization.
3. Quenching:
-
Quench the reaction by adding a solution of a primary amine, such as methylamine, to react with the excess Dansyl Chloride.
4. Sample Dilution and Analysis:
-
Dilute the derivatized sample to the appropriate concentration for HPLC-MS/MS analysis.
-
Inject the sample into the HPLC system equipped with a C18 column.
Visualizing the Workflow and Decision-Making Process
To aid in the understanding of the analytical process, the following diagrams illustrate the general workflow for method validation and a decision tree for selecting an appropriate analytical strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? [sciex.com]
- 9. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring [mdpi.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Isothiocyanates in Tumorigenesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Isothiocyanates (ITCs) are naturally occurring phytochemicals derived from the hydrolysis of glucosinolates found in cruciferous vegetables like broccoli, cabbage, and watercress.[1][2] These sulfur-containing compounds have garnered significant scientific interest for their potent anti-carcinogenic properties.[3][4] This guide provides a comparative analysis of four prominent isothiocyanates—Sulforaphane (SFN), Phenethyl Isothiocyanate (PEITC), Benzyl Isothiocyanate (BITC), and Allyl Isothiocyanate (AITC)—evaluating their efficacy in inhibiting tumorigenesis, detailing their mechanisms of action, and providing standardized experimental protocols for their study.
The anticancer effects of ITCs are multifaceted, involving the modulation of carcinogen metabolism, induction of cell cycle arrest, promotion of apoptosis (programmed cell death), and regulation of key signaling pathways involved in cancer progression.[5] Evidence from in vitro and in vivo studies supports their potential as chemopreventive agents and as adjuncts to conventional cancer therapies.[1][6]
Comparative Efficacy of Isothiocyanates
The potency of ITCs varies depending on the specific compound and the type of cancer. A common metric for comparing cytotoxic efficacy in vitro is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of cancer cells.
Table 1: Comparative In Vitro Efficacy (IC50) of Isothiocyanates Across Various Cancer Cell Lines (µM)
| Isothiocyanate | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Sulforaphane (SFN) | PC-3 | Prostate Cancer | 15.0 | [7] |
| MCF-7 | Breast Cancer | 20.0 | [7] | |
| HT-29 | Colon Cancer | 15.0 | [7] | |
| Phenethyl Isothiocyanate (PEITC) | PC-3 | Prostate Cancer | 7.5 | [7] |
| MCF-7 | Breast Cancer | 5.0 | [7] | |
| HT-29 | Colon Cancer | 10.0 | [7] | |
| Caco2 | Colon Cancer | 2.4 | [8] | |
| Benzyl Isothiocyanate (BITC) | PC-3 | Prostate Cancer | 5.0 | [7] |
| MCF-7 | Breast Cancer | 7.5 | [7] | |
| HT-29 | Colon Cancer | 7.5 | [7] | |
| Caco2 | Colon Cancer | 5.1 | [8] | |
| Allyl Isothiocyanate (AITC) | PC-3 | Prostate Cancer | ~15-17 | [9] |
| LNCaP | Prostate Cancer | ~15-17 | [9] |
Note: IC50 values can vary based on experimental conditions, such as exposure time and specific assay used.
In vivo studies further support the anti-tumorigenic potential of these compounds. For example, in a mouse model of lung cancer induced by tobacco carcinogens, dietary administration of PEITC (3 mmol/kg diet) reduced the incidence of adenocarcinoma from 42% in the control group to 19%.[10] Similarly, SFN has been shown to reduce the size of colon tumors in animal models.[11]
Mechanisms of Action: Key Signaling Pathways
ITCs exert their anti-cancer effects by modulating a complex network of cellular signaling pathways. Two of the most critical pathways are the Nrf2-mediated antioxidant response and the inhibition of the pro-inflammatory NF-κB pathway.[7][8]
-
Activation of the Nrf2-Keap1 Pathway : ITCs are potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[7] Under normal conditions, Nrf2 is bound to its inhibitor, Keap1, in the cytoplasm, which facilitates its degradation. ITCs can modify Keap1, leading to the release and nuclear translocation of Nrf2.[8] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding phase II detoxification enzymes (e.g., GSTs, NQO1) and antioxidant proteins, enhancing the cell's ability to neutralize carcinogens and reduce oxidative stress.[2][4]
-
Inhibition of the NF-κB Pathway : Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation, a key driver of tumorigenesis. ITCs can inhibit the NF-κB signaling pathway, often by preventing the degradation of its inhibitor, IκB.[7][8] This blockage prevents NF-κB from translocating to the nucleus, thereby downregulating the expression of pro-inflammatory and pro-survival genes, which ultimately suppresses proliferation and promotes apoptosis.[12]
-
Induction of Apoptosis and Cell Cycle Arrest : ITCs can induce programmed cell death in cancer cells by generating reactive oxygen species (ROS) and disrupting the mitochondrial membrane potential.[12] They also cause cell cycle arrest, commonly at the G2/M phase, by modulating the expression of key cell cycle regulators like cyclins and cyclin-dependent kinases (CDKs), thereby preventing cancer cell proliferation.[13][8]
Experimental Protocols
The following are generalized methodologies for key experiments used to evaluate the anti-tumorigenic effects of isothiocyanates.
1. Cell Viability and IC50 Determination (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding : Plate cancer cells (e.g., PC-3, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Treatment : Prepare serial dilutions of the desired ITC (e.g., SFN, PEITC) in complete cell culture medium. Replace the medium in the wells with the ITC-containing medium. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation : Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until a purple formazan precipitate is visible.
-
Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.
-
Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the ITC concentration and use non-linear regression to determine the IC50 value.
2. Analysis of Protein Expression (Western Blot)
This technique is used to detect and quantify specific proteins to confirm the modulation of signaling pathways (e.g., Nrf2, NF-κB, Caspase-3).
-
Protein Extraction : Treat cells with ITCs for the desired time, then wash with cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification : Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis : Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate based on molecular weight.
-
Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody & Detection : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin or GAPDH).
3. Cell Cycle Analysis (Flow Cytometry)
This method quantifies the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
-
Cell Treatment & Harvesting : Treat cells with ITCs for 24-48 hours. Harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation : Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining : Centrifuge the fixed cells to remove ethanol, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Data Acquisition : Analyze the cells using a flow cytometer. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content.
-
Analysis : Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate a histogram and quantify the percentage of cells in the G1, S, and G2/M phases. An accumulation of cells in the G2/M peak indicates cell cycle arrest.
Conclusion and Future Directions
Isothiocyanates, particularly PEITC, BITC, and SFN, demonstrate significant and broad-spectrum anti-cancer activity across a range of cancer types.[7][12] Their ability to modulate critical signaling pathways such as Nrf2 and NF-κB underscores their therapeutic potential.[7][8] Comparative data indicates that PEITC and BITC often exhibit lower IC50 values (higher potency) than SFN and AITC in several cancer cell lines.
While promising, the clinical application of ITCs faces challenges, including bioavailability and stability.[1] Future research should focus on nano-delivery systems to improve tumor penetration and on conducting more extensive clinical trials to validate the efficacy of these compounds, both as standalone chemopreventive agents and in combination with existing anticancer drugs to enhance therapeutic outcomes and mitigate chemoresistance.[1][5] The detailed protocols and comparative data provided herein offer a solid foundation for researchers to further explore the anti-cancer mechanisms of these promising natural compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 6. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Molecular Targets of Dietary Phenethyl Isothiocyanate and Sulforaphane for Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. A Comparative Review of Key Isothiocyanates and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Targets of Isothiocyanates in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Purity of Synthesized 3,4-Methylenedioxyphenyl Isothiocyanate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis and subsequent purity verification of novel compounds are foundational to drug discovery and development. 3,4-Methylenedioxyphenyl isothiocyanate, a molecule of interest for its potential biological activities, requires rigorous purity assessment to ensure reliable and reproducible experimental outcomes. This guide provides a comparative overview of common synthetic routes and details robust analytical methodologies for determining the purity of the synthesized product.
Comparison of Synthetic Approaches
The preparation of this compound typically starts from the corresponding primary amine, 3,4-methylenedioxyaniline. The choice of reagent to form the isothiocyanate group can significantly influence the reaction's efficiency, yield, and the impurity profile of the final product.
| Method | Key Reagents | Typical Yield (%) | Typical Purity (%) | Avg. Reaction Time (hours) | Key Advantages | Key Disadvantages |
| Thiophosgene Method | Thiophosgene (CSCl₂), Triethylamine | 85-95 | >95 | 2-4 | High yields and purity, well-established method. | Thiophosgene is extremely toxic and requires specialized handling. |
| Carbon Disulfide Method | Carbon Disulfide (CS₂), a desulfurizing agent (e.g., DCC, TBAI/Iodine) | 70-90 | 90-97 | 4-8 | Avoids the use of highly toxic thiophosgene. | May require longer reaction times and more complex purification. |
| DMT/NMM/TsO⁻ Method | 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate, CS₂ | 80-97 | >97 | 1-3 | High yields, mild reaction conditions, and short reaction times. | The primary reagent is less common and more expensive. |
Experimental Protocols for Purity Assessment
A multi-technique approach is recommended for a thorough and accurate determination of the purity of synthesized this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds by separating the main compound from any impurities.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed using acetonitrile and water, both containing 0.1% formic acid to improve peak shape. For example, a linear gradient from 30% to 95% acetonitrile over 20 minutes.
-
Sample Preparation: Accurately weigh approximately 1 mg of the synthesized compound and dissolve it in 1 mL of acetonitrile. Dilute this stock solution to a working concentration of about 0.1 mg/mL with the initial mobile phase composition.
-
Analysis: Inject 10-20 µL of the sample. Monitor the elution profile at a wavelength of maximum absorbance for the isothiocyanate, typically around 245-280 nm. Purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.
Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) provides an accurate measure of the absolute purity of a compound without the need for a reference standard of the analyte itself.
Protocol:
-
Instrumentation: An NMR spectrometer with a field strength of 400 MHz or higher.
-
Internal Standard: A certified reference material of known purity with a simple ¹H NMR spectrum that does not have overlapping signals with the analyte (e.g., dimethyl sulfone or maleic anhydride).
-
Sample Preparation:
-
Accurately weigh about 10-15 mg of the synthesized this compound.
-
Accurately weigh about 5-10 mg of the internal standard.
-
Dissolve both components completely in a known volume of a suitable deuterated solvent (e.g., Chloroform-d or DMSO-d₆) in a clean NMR tube.
-
-
Data Acquisition: Acquire a ¹H NMR spectrum ensuring a sufficient relaxation delay (D1) of at least 5 times the longest spin-lattice relaxation time (T₁) of the signals being integrated to allow for complete magnetization recovery.
-
Data Processing and Calculation:
-
Carefully integrate a well-resolved, non-overlapping signal from the analyte and a signal from the internal standard.
-
The purity is calculated using the following equation: Purity_analyte (%) = (I_analyte / N_analyte) × (N_std / I_std) × (MW_analyte / MW_std) × (m_std / m_analyte) × Purity_std Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and Purity_std is the certified purity of the internal standard.
-
Mass Spectrometry (MS)
MS is essential for confirming the molecular identity of the synthesized compound and identifying potential impurities.
Protocol:
-
Instrumentation: A mass spectrometer, often coupled to an LC or GC system (LC-MS or GC-MS) for separation prior to detection.
-
Analysis: The sample is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The spectrum should show a prominent molecular ion peak corresponding to the molecular weight of this compound (C₈H₅NO₂S, MW: 179.20 g/mol ). Other observed peaks may correspond to impurities or fragments of the target molecule.
Visualizing the Workflow
Caption: Workflow from synthesis to final purity assessment.
Caption: Conceptual signaling pathway of an isothiocyanate.
A Comparative Guide to the Biological Efficacy of 3,4-Methylenedioxyphenyl Isothiocyanate and Sulforaphane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds found predominantly in cruciferous vegetables. They have garnered significant attention in the scientific community for their potent chemopreventive and therapeutic properties. Among the numerous ITCs, sulforaphane (SFN) has been extensively studied and is well-regarded for its anticancer, anti-inflammatory, and antioxidant activities. This guide provides a detailed comparison of the biological efficacy of SFN with another, less extensively researched isothiocyanate, 3,4-Methylenedioxyphenyl isothiocyanate (MDP-ITC). By presenting available experimental data, this guide aims to offer an objective comparison to inform further research and drug development endeavors.
Comparative Efficacy: Anticancer and Anti-inflammatory Activities
The biological activities of both SFN and MDP-ITC are multifaceted, with a primary focus in the literature on their roles in cancer and inflammation.
Sulforaphane (SFN)
Sulforaphane is a potent inducer of phase II detoxification enzymes and a modulator of key signaling pathways involved in cellular defense and inflammation.[1][2][3] Its anticancer effects have been demonstrated across a variety of cancer cell lines, where it induces apoptosis and inhibits cell proliferation.[4][5][6]
This compound (MDP-ITC)
Research on MDP-ITC is less extensive; however, a significant study has highlighted its potent anti-inflammatory properties. Specifically, 3,4-methylenedioxybenzyl isothiocyanate, a compound closely related to or the same as MDP-ITC, has been shown to be a stronger inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway compared to phenylethyl isothiocyanate (PEITC).[7][8] The NF-κB pathway is a critical regulator of inflammatory responses and is implicated in the pathogenesis of numerous chronic diseases, including cancer.[9][10]
Quantitative Data Summary
The following tables summarize the available quantitative data for SFN and the limited data for other relevant isothiocyanates to provide a comparative perspective. Direct quantitative comparisons for MDP-ITC are scarce in the current literature.
Table 1: In Vitro Anticancer Efficacy (IC50) of Sulforaphane in Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | >30 | 24 | [5] |
| MDA-MB-157 | Triple-Negative Breast Cancer | >7.5 | 24 | [5] |
| MDA-MB-468 | Triple-Negative Breast Cancer | ~2 | 72 | [6] |
| MCF-7 | Breast Cancer | 27.9 | 48 | [4] |
| T24 | Bladder Cancer | 26.9 ± 1.12 | 24 | [11] |
| T24 | Bladder Cancer | 15.9 ± 0.76 | 48 | [11] |
| A498 | Renal Cancer | 15-20 | Not Specified | [12] |
| Caki-1 | Renal Cancer | 15-20 | Not Specified | [12] |
| KTCTL-26 | Renal Cancer | 15-20 | Not Specified | [12] |
Table 2: Comparative Anti-inflammatory and Other Biological Activities
| Compound | Biological Activity | Assay/Model | Key Findings | Reference |
| Sulforaphane | NF-κB Inhibition | Caco-2 cells | Potent inducer of NF-κB nuclear accumulation at 25 µM. | [9] |
| Nrf2 Activation | Caco-2 cells | Most potent inducer of Nrf2 nuclear accumulation at 10 µM. | [9] | |
| Antioxidant | DPPH Assay | IC50 of 3.8 mM. | [13] | |
| COX-2 Inhibition | Human COX-2 Enzyme | - | [14] | |
| 3,4-Methylenedioxybenzyl Isothiocyanate | NF-κB Inhibition | HT-29-N9 cells, RAW 264.7 macrophages | Stronger NF-κB inhibition compared to PEITC. | [7][8] |
| Phenyl Isothiocyanate | COX-2 Inhibition | Human COX-2 Enzyme | ~99% inhibition at 50 µM. | [2][13][14] |
| 3-Methoxyphenyl Isothiocyanate | COX-2 Inhibition | Human COX-2 Enzyme | ~99% inhibition at 50 µM. | [2][13][14] |
Signaling Pathways and Mechanisms of Action
Isothiocyanates exert their biological effects by modulating critical cellular signaling pathways. The two most well-characterized pathways are the Nrf2 and NF-κB pathways.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.[1][15][16] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Electrophilic compounds like isothiocyanates can react with Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription. Sulforaphane is a well-established and potent activator of the Nrf2 pathway.[9][17][18]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[10] In an inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Various stimuli, including inflammatory signals, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[9] Both SFN and MDP-ITC have been shown to inhibit the NF-κB pathway, thereby exerting anti-inflammatory effects.[3][7][8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the literature for assessing the biological activity of isothiocyanates.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of compounds on cancer cells and to determine the IC50 value.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the isothiocyanate (e.g., 0-240 µM for SFN) for specific time periods (e.g., 24, 48, or 72 hours).[5][15]
-
MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
NF-κB Luciferase Reporter Assay
This assay quantifies the activation or inhibition of the NF-κB signaling pathway.[19][20][21][22][23]
-
Cell Transfection: Co-transfect cells (e.g., HEK293T or HeLa) with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase.
-
Compound Treatment: Pre-treat the transfected cells with the isothiocyanate for a specified duration.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Nrf2 Activation Assay (Western Blot)
This method is used to assess the activation of the Nrf2 pathway by measuring the nuclear translocation of Nrf2 and the expression of its downstream target proteins.[24][25][26][27]
-
Cell Treatment: Treat cells with the isothiocyanate for various time points.
-
Protein Extraction: Isolate cytoplasmic and nuclear protein fractions from the treated cells.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against Nrf2, Keap1, and Nrf2 target proteins (e.g., HO-1, NQO1), as well as a loading control (e.g., Lamin B for nuclear fraction, β-actin for cytoplasmic fraction).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control to determine the relative protein expression levels.
Conclusion
Sulforaphane is a well-characterized isothiocyanate with demonstrated efficacy against various cancers and inflammatory conditions, primarily through the activation of the Nrf2 pathway and inhibition of the NF-κB pathway. The available data for this compound, although limited, suggests it is a potent inhibitor of the NF-κB pathway, potentially exceeding the activity of other known isothiocyanates like PEITC.
The lack of comprehensive, direct comparative studies between SFN and MDP-ITC highlights a significant gap in the literature. Further research is warranted to fully elucidate the biological efficacy of MDP-ITC, particularly its anticancer and antioxidant properties, and to directly compare its potency with that of sulforaphane. Such studies would be invaluable for the drug development community in identifying and prioritizing novel isothiocyanate-based therapeutic agents. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for conducting such comparative investigations.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulforaphane inhibits growth of phenotypically different breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulforaphane suppresses metastasis of triple-negative breast cancer cells by targeting the RAF/MEK/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Anti-NF-kappaB and anti-inflammatory activities of synthetic isothiocyanates: effect of chemical structures and cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-NF-κB and Anti-inflammatory Activities of Synthetic Isothiocyanates: effect of chemical structures and cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of isothiocyanates on nuclear accumulation of NF-kappaB, Nrf2, and thioredoxin in caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DNA Microarray Highlights Nrf2-Mediated Neuron Protection Targeted by Wasabi-Derived Isothiocyanates in IMR-32 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Upregulation of phase II enzymes through phytochemical activation of Nrf2 protects cardiomyocytes against oxidant stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Moringa isothiocyanate activates Nrf2: potential role in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. library.opentrons.com [library.opentrons.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. indigobiosciences.com [indigobiosciences.com]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. Nrf2 Polyclonal Antibody (PA5-27882) [thermofisher.com]
A Comparative Guide to the Metabolic Conversion of Isothiocyanates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic conversion of key isothiocyanates (ITCs), a group of phytochemicals derived from cruciferous vegetables with significant potential in chemoprevention and drug development. We delve into the comparative metabolism of sulforaphane (SFN), phenethyl isothiocyanate (PEITC), and allyl isothiocyanate (AITC), presenting supporting experimental data, detailed methodologies, and pathway visualizations to aid in research and development.
Introduction to Isothiocyanate Metabolism
Isothiocyanates are biologically active compounds formed from the enzymatic hydrolysis of glucosinolates, their stable precursors found in cruciferous vegetables like broccoli, watercress, and mustard.[1][2] The conversion is catalyzed by the myrosinase enzyme, which is released when the plant is damaged (e.g., by chewing).[2][3] In the absence of plant myrosinase, gut microbiota can also facilitate this conversion.[1][4]
Once absorbed, ITCs are primarily metabolized through the mercapturic acid pathway.[1][5] This process begins with conjugation to glutathione (GSH), a reaction that can be catalyzed by glutathione S-transferases (GSTs).[1][6] This is followed by sequential enzymatic conversions to cysteinylglycine (CG), cysteine (Cys), and finally N-acetylcysteine (NAC) conjugates, which are the primary forms excreted in urine.[5][7] The liver and kidneys are the main sites of this metabolic activity.[5] This metabolic pathway is crucial as it not only facilitates elimination but also influences the bioavailability and biological activity of ITCs.
Comparative Metabolic Data
The metabolic fate and pharmacokinetic profiles of isothiocyanates vary depending on their chemical structure. Aliphatic ITCs like sulforaphane and aromatic ITCs like phenethyl isothiocyanate exhibit different rates of absorption, distribution, and elimination.[8] The following table summarizes key quantitative data from preclinical and clinical studies.
| Parameter | Sulforaphane (SFN) | Phenethyl Isothiocyanate (PEITC) | Allyl Isothiocyanate (AITC) |
| Primary Precursor | Glucoraphanin[1] | Gluconasturtiin[1] | Sinigrin[1] |
| Food Source | Broccoli, Cauliflower[1][8] | Watercress, Garden Cress[1][8] | Mustard, Cabbage, Horseradish[8][9] |
| Bioavailability (F) | High absolute bioavailability (approx. 80%) at low dietary doses in rats.[10] | Demonstrates rapid absorption and notable bioavailability.[2] | Rapid uptake and complete metabolism following oral administration in rats.[9] |
| Peak Plasma Time (Tmax) | ~1 hour post-ingestion in rats and humans.[10] | 3 to 5.5 hours in humans after a single oral dose.[11] | Rapidly absorbed; metabolites detected quickly in plasma.[9] |
| Peak Plasma Conc. (Cmax) | In humans consuming broccoli sprouts, peak plasma concentrations of SFN metabolites reached ~2.3 µmol/L to 7.3 µmol/L, depending on the dose.[3] | In humans given a 40 mg oral dose, the highest plasma concentrations of total ITCs ranged from 0.64 to 1.40 µM.[11] | Pharmacokinetic analysis in rats showed rapid metabolism, with the parent compound being largely undetectable.[9] |
| Primary Metabolites | SFN-GSH, SFN-CG, SFN-Cys, SFN-NAC.[5] | PEITC-GSH, PEITC-NAC.[2] | AITC-GSH, AITC-NAC.[9] |
| Urinary Excretion | In rats, ~72% of a single dose is eliminated as NAC conjugates (60% SFN-NAC and 12% Erucin-NAC) in 24 hours.[12] | In humans consuming watercress, PEITC-NAC was detected in 24-hour urine collections, with peak excretion at 2 to 4 hours.[11] | Rapidly excreted in urine via the mercapturic acid pathway in rats.[9] |
| Tissue Distribution | Metabolites detected in the small intestine, prostate, kidney, skin, liver, bladder, and lung in mice.[5] | Data not specified in the provided results. | Metabolites are distributed in most organs and tissues in rats.[9] |
| Interconversion | Can be reduced in vivo to its sulfide analog, erucin.[3][5] | Data not specified in the provided results. | Data not specified in the provided results. |
Key Signaling Pathways Modulated by ITC Metabolites
Isothiocyanates exert their chemopreventive effects by modulating a variety of critical cellular signaling pathways.[4][13] Their metabolites can influence processes involved in detoxification, inflammation, apoptosis, and cell cycle regulation.[4][8]
One of the most well-characterized mechanisms is the activation of the Nrf2-Keap1 pathway.[1][2] ITCs react with cysteine residues on the Keap1 protein, leading to the release of the transcription factor Nrf2. Nrf2 then translocates to the nucleus, where it activates the transcription of a suite of antioxidant and phase II detoxification enzymes, bolstering cellular defense against carcinogens and oxidative stress.[1][8]
Additionally, ITCs have been shown to inhibit the pro-inflammatory NF-κB pathway, induce apoptosis (programmed cell death) in cancer cells by modulating Bcl-2 family proteins and caspases, and cause cell cycle arrest, thereby preventing the proliferation of malignant cells.[1][8]
Experimental Protocols
The analysis of ITCs and their metabolites in biological matrices is essential for understanding their pharmacokinetic and pharmacodynamic properties. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or UPLC-MS/MS) is the gold standard for quantification.[3][5][14]
-
Sample Collection: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma and store at -80°C until analysis.
-
Protein Precipitation:
-
Place 0.5 mL of thawed plasma on ice.
-
Add 50 µL of ice-cold 10% (v/v) trifluoroacetic acid (TFA) to precipitate proteins.[3][14]
-
Vortex the sample and incubate on ice for 5-10 minutes.[3][14]
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[3][14]
-
-
Analysis:
-
Carefully transfer the supernatant to an autosampler vial.
-
Inject 5-10 µL of the supernatant directly onto the UPLC-MS/MS system.[3]
-
Use a C18 reverse-phase column for chromatographic separation.[3][14]
-
Employ a gradient elution with mobile phases typically consisting of water and acetonitrile with additives like formic acid or ammonium acetate.[3][14]
-
Detect and quantify metabolites using a triple quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) mode.[5] Specific precursor-product ion transitions must be optimized for each analyte (e.g., for sulforaphane-NAC: 341 > 114 m/z).[5]
-
Use an external standard curve with authentic standards for absolute quantification.[5][14]
-
-
Sample Collection: Collect urine over a 24-hour period into jugs containing a preservative like ascorbic acid to prevent degradation of the metabolites.[12][14] Record the total volume and store aliquots at -80°C.
-
Sample Preparation: Urine samples can often be diluted with mobile phase or water, centrifuged to remove particulates, and then directly injected for analysis, as protein content is minimal.
-
UPLC-MS/MS Analysis: The analytical method is similar to that used for plasma, employing optimized chromatographic separation and mass spectrometric detection for the target ITC-NAC and other conjugates.[3]
References
- 1. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of isothiocyanate metabolite levels and histone deacetylase activity in human subjects consuming broccoli sprouts or broccoli supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isothiocyanate metabolism, distribution, and interconversion in mice following consumption of thermally processed broccoli sprouts or purified sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reversible conjugation of isothiocyanates with glutathione catalyzed by human glutathione transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Targets of Dietary Phenethyl Isothiocyanate and Sulforaphane for Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Absolute bioavailability and dose-dependent pharmacokinetic behaviour of dietary doses of the chemopreventive isothiocyanate sulforaphane in rat | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 11. Isothiocyanates: translating the power of plants to people - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biotransformation of the naturally occurring isothiocyanate sulforaphane in the rat: identification of phase I metabolites and glutathione conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Absorption and metabolism of isothiocyanates formed from broccoli glucosinolates: effects of BMI and daily consumption in a randomised clinical trial | British Journal of Nutrition | Cambridge Core [cambridge.org]
Validating 3,4-Methylenedioxyphenyl Isothiocyanate as a Chemical Probe: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The validation of a chemical probe is a critical process in chemical biology and drug discovery, ensuring that the molecule can be used to reliably interrogate biological systems. This guide provides a framework for the validation of 3,4-Methylenedioxyphenyl isothiocyanate (MDP-ITC) as a chemical probe by comparing it to two well-established isothiocyanate probes: sulforaphane (SFN) and phenethyl isothiocyanate (PEITC).
Currently, there is limited publicly available data on the specific biological activity and targets of MDP-ITC. Therefore, this guide will highlight the necessary experimental data required for its validation, using the known properties of SFN and PEITC as benchmarks. Isothiocyanates are known to modulate various signaling pathways, with the Nrf2 and NF-κB pathways being prominent targets.
Comparison of Chemical Probes
The following table summarizes the key characteristics of MDP-ITC, SFN, and PEITC. It is important to note that the data for MDP-ITC is largely incomplete and requires experimental determination.
| Feature | This compound (MDP-ITC) | Sulforaphane (SFN) | Phenethyl Isothiocyanate (PEITC) |
| Structure | C₈H₅NO₂S | C₆H₁₁NOS₂ | C₉H₉NS |
| Molecular Weight | 179.20 g/mol | 177.29 g/mol | 163.24 g/mol |
| Primary Target(s) | Undetermined | Keap1 (Nrf2 pathway), IKK (NF-κB pathway) | Keap1 (Nrf2 pathway), IKK (NF-κB pathway) |
| Potency (Nrf2 Activation) | Undetermined | IC₅₀ ~2-5 µM | IC₅₀ ~0.1-1 µM |
| Potency (NF-κB Inhibition) | Undetermined | IC₅₀ ~5-25 µM | IC₅₀ ~0.2-2 µM |
| Selectivity | Undetermined | Broad reactivity with other cysteine-containing proteins | Broad reactivity with other cysteine-containing proteins |
| Mechanism of Action | Presumed electrophilic covalent modification of cysteine residues | Covalent modification of cysteine residues on target proteins | Covalent modification of cysteine residues on target proteins |
| Commercial Availability | Yes | Yes | Yes |
Signaling Pathways
Isothiocyanates are known to interact with key signaling pathways involved in cellular stress response and inflammation. Understanding these pathways is crucial for interpreting the effects of a chemical probe.
Nrf2 Signaling Pathway
The Nrf2 pathway is a primary regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Keap1, which facilitates its ubiquitination and subsequent degradation. Electrophilic compounds like isothiocyanates can covalently modify cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of cytoprotective genes.
Caption: Nrf2 signaling pathway activation by isothiocyanates.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB proteins. This phosphorylation marks IκB for ubiquitination and proteasomal degradation, releasing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Isothiocyanates can inhibit this pathway by directly modifying and inhibiting the IKK complex.
Caption: NF-κB signaling pathway inhibition by isothiocyanates.
Experimental Protocols for Probe Validation
To validate MDP-ITC as a chemical probe, a series of experiments are necessary to characterize its activity, selectivity, and mechanism of action. The following are examples of key experimental protocols.
Nrf2 Activation Assay (ARE-Luciferase Reporter Assay)
Objective: To quantify the ability of a compound to activate the Nrf2 signaling pathway.
Methodology:
-
Cell Culture: Human embryonic kidney 293 (HEK293) cells are stably transfected with a plasmid containing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE) promoter.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound (e.g., MDP-ITC, SFN, PEITC) for a specified time (e.g., 24 hours).
-
Luciferase Assay: After treatment, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of ARE-driven gene expression, is measured using a luminometer.
-
Data Analysis: The luminescence data is normalized to a vehicle control. The concentration-response curve is plotted, and the IC₅₀ value (the concentration at which 50% of the maximal response is achieved) is calculated.
Caption: Workflow for an ARE-Luciferase Reporter Assay.
NF-κB Inhibition Assay (NF-κB Reporter Assay)
Objective: To quantify the ability of a compound to inhibit the NF-κB signaling pathway.
Methodology:
-
Cell Culture: Cells (e.g., HEK293) are co-transfected with a plasmid containing a luciferase reporter gene driven by an NF-κB response element and a constitutively active expression vector for a component of the NF-κB pathway (e.g., IKKβ).
-
Compound Treatment: Transfected cells are seeded and treated with various concentrations of the test compound.
-
Luciferase Assay: Following incubation, luciferase activity is measured as described in the Nrf2 activation assay.
-
Data Analysis: The data is analyzed to determine the IC₅₀ value for the inhibition of NF-κB-dependent transcription.
Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
Objective: To confirm direct binding of the chemical probe to its intracellular target.
Methodology:
-
Cell Treatment: Intact cells are treated with the test compound or a vehicle control.
-
Heating: The treated cells are heated to various temperatures, causing proteins to denature and precipitate.
-
Lysis and Centrifugation: The cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the precipitated fraction by centrifugation.
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified by Western blotting or mass spectrometry.
-
Data Analysis: Ligand binding stabilizes the target protein, resulting in a higher melting temperature. A shift in the melting curve in the presence of the compound indicates target engagement.
Conclusion
The validation of this compound as a chemical probe requires a systematic evaluation of its biological activity. By employing established experimental protocols and comparing its performance against well-characterized probes like sulforaphane and phenethyl isothiocyanate, researchers can determine its potency, selectivity, and mechanism of action. This comparative approach will be instrumental in establishing MDP-ITC as a reliable tool for investigating cellular signaling pathways and advancing drug discovery efforts. Further research is essential to populate the missing data for MDP-ITC and fully understand its potential as a chemical probe.
A Comparative Guide to Desulfurization Reagents for Isothiocyanate Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of isothiocyanates (ITCs) is a cornerstone of medicinal chemistry and drug development, owing to their significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] A prevalent and versatile method for synthesizing ITCs involves the desulfurization of dithiocarbamate salts, which are typically generated in situ from primary amines and carbon disulfide.[2] The choice of desulfurization reagent is critical as it directly impacts reaction efficiency, substrate scope, yield, and overall process safety. This guide provides an objective comparison of common desulfurization reagents, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific application.
Performance Comparison of Desulfurization Reagents
The efficacy of various desulfurizing agents is often compared based on the yield of the target isothiocyanate under optimized conditions. A study comparing several reagents for the microwave-assisted synthesis of benzyl isothiocyanate provides a clear quantitative benchmark.[3][4]
| Reagent | Abbreviation | Yield (%)[3][4] | Reaction Conditions[3][4] |
| 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate | DMT/NMM/TsO⁻ | 92 | 3 min, 90 °C, MW |
| Cyanuric chloride | TCT | 87 | 3 min, 90 °C, MW |
| Iodine | I₂ | 86 | 3 min, 90 °C, MW |
| Di-tert-butyl dicarbonate | (Boc)₂O | 82 | 3 min, 90 °C, MW |
| Propane phosphonic acid anhydride | T3P® | 80 | 3 min, 90 °C, MW |
| p-Toluenesulfonyl chloride | TsCl | 78 | 3 min, 90 °C, MW |
| Ethyl chloroformate | - | 75 | 3 min, 90 °C, MW |
| Hydrogen peroxide (30%) | H₂O₂ | 75 | 3 min, 90 °C, MW |
| Sodium Persulfate | Na₂S₂O₈ | Good yields | Aqueous medium |
| Triphenylphosphine | PPh₃ | Good-Excellent | Varies with substrate |
| Phosgene Derivatives (e.g., Triphosgene) | BTC | Good yields | Mild conditions |
Key Observations:
-
High-Efficiency Reagents: DMT/NMM/TsO⁻ and cyanuric chloride (TCT) demonstrate superior performance under microwave conditions, affording yields greater than 85%.[3][4]
-
Green Chemistry Approaches: Sodium persulfate (Na₂S₂O₈) and hydrogen peroxide (H₂O₂) represent more environmentally benign options, with sodium persulfate being particularly effective in aqueous media for a broad range of substrates, including chiral amines.[1][5]
-
Classical Reagents: Tosyl chloride (TsCl) and ethyl chloroformate are well-established reagents that provide good yields.[6][7] TsCl, in particular, is noted for its facility in a one-pot protocol where the dithiocarbamate salt is generated in situ.[8][9]
-
Phosgene Alternatives: Triphosgene (BTC), a safer solid alternative to gaseous phosgene, is effective for dehydrosulfurization under mild conditions, especially for substrates with electron-withdrawing groups.[10]
-
Mild Conditions: Di-tert-butyl dicarbonate ((Boc)₂O), often catalyzed by DMAP, is a suitable reagent for desulfurization where volatile by-products are desired for simplified workup.[10]
Experimental Workflows & Methodologies
The general procedure for isothiocyanate synthesis via desulfurization follows a two-step sequence: the formation of a dithiocarbamate salt, followed by the addition of the desulfurizing agent. This can be performed as a two-step process with isolation of the intermediate salt or as a more efficient one-pot synthesis.[1]
General Experimental Workflow
Caption: One-pot workflow for isothiocyanate synthesis.
Key Experimental Protocols
1. Tosyl Chloride (TsCl) Mediated Desulfurization (One-Pot) [7][9]
This protocol is valued for its operational simplicity and effectiveness for a wide range of alkyl and aryl amines.[7]
-
Step 1: Dithiocarbamate Formation: To a solution of the primary amine (1.0 equiv.) and triethylamine (Et₃N, 2.0 equiv.) in a suitable solvent (e.g., THF or CH₂Cl₂) at room temperature, add carbon disulfide (CS₂, 1.1 equiv.) dropwise.
-
Step 2: Desulfurization: Stir the mixture for 10-20 minutes, after which a solution of tosyl chloride (1.1 equiv.) in the same solvent is added.
-
Step 3: Reaction and Workup: The reaction is typically stirred at room temperature for 30 minutes to 2 hours. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification is achieved via column chromatography.
2. Sodium Persulfate (Na₂S₂O₈) Mediated Desulfurization in Water [5]
This method is a green and practical procedure, avoiding hazardous organic solvents.[5]
-
Step 1: Dithiocarbamate Formation: The primary amine (1.0 equiv.), carbon disulfide (1.5 equiv.), and an aqueous base (e.g., NaOH) are mixed in water. The reaction is stirred at room temperature.
-
Step 2: Desulfurization: An aqueous solution of sodium persulfate (Na₂S₂O₈, 1.5 equiv.) is added to the mixture.
-
Step 3: Reaction and Workup: The reaction is stirred until completion (monitored by TLC). The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic phase is washed, dried, and concentrated to yield the isothiocyanate.
Reagent Selection Logic
Choosing the appropriate desulfurizing agent depends on several factors, including the nature of the substrate, desired reaction conditions (e.g., green chemistry), and the scale of the synthesis.
References
- 1. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts [organic-chemistry.org]
- 8. Isothiocyanate synthesis [organic-chemistry.org]
- 9. Isothiocyanates from tosyl chloride mediated decomposition of in situ generated dithiocarbamic acid salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cbijournal.com [cbijournal.com]
Safety Operating Guide
Navigating the Disposal of 3,4-Methylenedioxyphenyl Isothiocyanate: A Guide to Safe and Compliant Practices
Immediate Safety and Hazard Information
Isothiocyanates as a chemical class are generally characterized by their toxicity and potential for environmental harm. They are often toxic if swallowed, fatal in contact with skin or if inhaled, cause severe skin burns and eye damage, and may cause allergic skin or respiratory reactions.[2] Furthermore, many isothiocyanates are very toxic to aquatic life with long-lasting effects.[2][3] Given these properties, 3,4-Methylenedioxyphenyl isothiocyanate should be treated as hazardous waste.
Key Hazard Information for Isothiocyanates:
| Hazard Classification | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, in contact with skin, or if inhaled.[2][3] |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation.[2] |
| Serious Eye Damage/Irritation | Causes serious eye damage.[2] |
| Sensitization (Respiratory and Skin) | May cause allergy or asthma symptoms, breathing difficulties if inhaled, or an allergic skin reaction.[2] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[2] |
| Aquatic Hazard (Acute and Chronic) | Very toxic to aquatic life with long-lasting effects.[2][3] |
Experimental Protocols for Safe Disposal
The following protocol outlines a step-by-step methodology for the safe disposal of this compound, based on established procedures for other isothiocyanate compounds.
1. Personal Protective Equipment (PPE): Before handling the compound, ensure a complete set of personal protective equipment is worn. This includes:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat, and additional protective clothing as necessary to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood.[3] If the risk of inhalation is high, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
2. Waste Segregation and Storage:
-
Dedicated Waste Container: Designate a specific, clearly labeled, and leak-proof container for this compound waste. The container should be made of a compatible material.
-
No Mixing: Do not mix this waste with other chemical waste streams to avoid potentially dangerous reactions.
-
Labeling: The waste container must be labeled with the full chemical name, "this compound," and the relevant hazard pictograms (e.g., toxic, corrosive, environmentally hazardous).
-
Secure Storage: Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents, strong bases, alcohols, and amines.[3]
3. Disposal Procedure:
-
Consult Institutional Guidelines: Always adhere to your institution's specific hazardous waste disposal procedures. Contact your Environmental Health and Safety (EHS) department for guidance.
-
Professional Disposal: The disposal of this compound must be handled by a licensed hazardous waste disposal company.[3]
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of accumulation.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize obtaining the specific Safety Data Sheet from the chemical supplier for the most accurate and detailed handling and disposal information.
References
Essential Safety and Operational Guide for 3,4-Methylenedioxyphenyl Isothiocyanate
This guide provides critical safety and logistical information for the handling, use, and disposal of 3,4-Methylenedioxyphenyl isothiocyanate (CAS 113504-93-1). The following procedures are designed to minimize risk and ensure the safety of researchers, scientists, and drug development professionals. Given that specific safety data for this compound is not extensively available, the recommendations are based on the hazardous properties of the isothiocyanate functional group and data from structurally similar compounds.
Immediate Safety and Hazard Information
This compound is classified as a dangerous good for transport and should be handled with care.[1] Isothiocyanates, as a class, are known to be acutely toxic if ingested, inhaled, or in contact with skin.[2] They can cause severe skin and eye irritation or burns, and may lead to respiratory sensitization.[2]
Quantitative Data Summary
While specific occupational exposure limits for this compound have not been established, it is crucial to handle it with the utmost care, assuming it to be harmful.[3]
| Parameter | Value | Reference Compound(s) |
| Purity | ≥98% | This compound[1] |
| Molecular Formula | C₈H₅NO₂S | This compound[1] |
| Molecular Weight | 179.20 | This compound[1] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory when handling this compound to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles with side shields conforming to EN166 or OSHA 29 CFR 1910.133. A face shield should be worn when there is a splash hazard.[4][5] | Protects against splashes and vapors that can cause severe eye irritation or damage.[6] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). An impervious lab coat or apron is required.[2][4] | Prevents skin contact, which can lead to irritation, burns, or toxic absorption.[3] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with a suitable cartridge (e.g., ABEK) should be used, especially if exposure limits are exceeded, irritation is experienced, or when working outside of a fume hood.[2][4] | Protects against inhalation of harmful vapors or aerosols.[6] |
| Footwear | Closed-toe, closed-heel shoes that cover the entire foot.[7] | Protects against spills and dropped objects. |
Operational Plan: Handling and Disposal
A systematic approach to handling and disposal is crucial for laboratory safety.
Engineering Controls
-
Always work in a well-ventilated area, specifically within a certified chemical fume hood.[4]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][4]
Handling Protocol
-
Preparation: Thoroughly review the Safety Data Sheet (SDS) before beginning any work.[4] Ensure all necessary PPE is available and in good condition.
-
Handling: Always handle the chemical inside a fume hood to avoid the creation of aerosols or vapors.[4]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[5][8] Keep away from heat, sparks, and open flames.[8]
Disposal Plan
-
Waste Classification: this compound and any contaminated materials should be treated as hazardous waste.
-
Containerization: Collect waste in a designated, leak-proof, and chemically compatible container.[2]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name.[2]
-
Disposal: Dispose of the waste through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[2] Do not dispose of down the drain or in regular trash.[2]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
| Emergency Situation | First Aid and Response Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5] |
| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[5][9] |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][9] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[4] Ventilate the area and wash the spill site after material pickup is complete.[3] |
Visualized Workflows and Relationships
To further clarify the necessary procedures and safety hierarchy, the following diagrams are provided.
Caption: A step-by-step workflow for the safe handling of this compound.
Caption: The hierarchy of controls for minimizing exposure to hazardous chemicals.
References
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. nj.gov [nj.gov]
- 4. benchchem.com [benchchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. fishersci.com [fishersci.com]
- 9. ALLYL ISOTHIOCYANATE, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
